molecular formula C10H10O4 B15070286 2-Hydroxy-3-methoxy-5-vinylbenzoic acid

2-Hydroxy-3-methoxy-5-vinylbenzoic acid

Cat. No.: B15070286
M. Wt: 194.18 g/mol
InChI Key: BBDYPZZSJDWORT-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-5-vinylbenzoic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

5-ethenyl-2-hydroxy-3-methoxybenzoic acid

InChI

InChI=1S/C10H10O4/c1-3-6-4-7(10(12)13)9(11)8(5-6)14-2/h3-5,11H,1H2,2H3,(H,12,13)

InChI Key

BBDYPZZSJDWORT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)O)C=C

Origin of Product

United States

Foundational & Exploratory

2-Hydroxy-3-methoxy-5-vinylbenzoic acid CAS 1370712-42-7

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 2-Hydroxy-3-methoxy-5-vinylbenzoic Acid (CAS 1370712-42-7) in Advanced Polymer Synthesis and Bioconjugation

Executive Summary

In the landscape of advanced macromolecular engineering and bioconjugation, highly functionalized styrenic building blocks are critical for developing stimuli-responsive materials and targeted therapeutics. This compound (CAS 1370712-42-7) is a multi-orthogonal monomer structurally analogous to lignin-derived biobased molecules like 4-vinyl guaiacol[1]. Featuring a polymerizable vinyl group, a reactive carboxylic acid, a tunable phenolic hydroxyl, and a sterically influential methoxy group, this molecule offers an exceptional platform for synthesizing complex, functionalized architectures.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of this monomer, elucidate the causality behind its handling and polymerization, and provide self-validating experimental protocols for its use in Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization and downstream bioconjugation.

Structural Profiling and Physicochemical Properties

Understanding the baseline physicochemical parameters of this compound is the first step in designing reproducible experimental workflows. Due to the high reactivity of the styrenic double bond, commercial supplies are heavily stabilized to prevent auto-polymerization during storage[2].

PropertySpecification / Value
Chemical Name This compound
CAS Number 1370712-42-7
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Core Motif Substituted p-vinylphenol / Styrenic derivative
Commercial Stabilizer 95% mix with tert-butylcatechol (TBC)[2]
Key pKa Values (Approx.) Carboxylic Acid: ~3.5

Mechanistic Insights: The Orthogonal Reactivity of a Multi-Faceted Monomer

The true value of this monomer lies in its orthogonal reactivity. However, this multi-functionality introduces specific mechanistic challenges that must be managed through precise chemical logic.

The Para-Vinylphenol Motif and Radical Delocalization

The C5 vinyl group is positioned para to the C2 phenolic hydroxyl group. In free-radical polymerization, unprotected phenols can act as weak inhibitors or chain transfer agents. If a radical forms on the phenolic oxygen, it is highly resonance-stabilized by the para-vinyl group, leading to retardation of the polymerization kinetics[1]. This is precisely why commercial batches are stabilized with TBC, an aggressive radical scavenger[2]. For controlled polymerizations (like RAFT), the TBC must be strictly removed, and the phenolic OH often requires transient protection (e.g., via silylation) to achieve high molecular weights and low dispersity (Đ)[1].

Carboxylic Acid and Phenolic Hydroxyl Orthogonality

The C1 carboxylic acid provides a direct handle for post-polymerization modification. Unlike ATRP, where acidic protons can coordinate with and poison the copper catalyst, RAFT polymerization is entirely metal-free and highly tolerant of free carboxylic acids[3]. Once polymerized, these pendant carboxyl groups can be utilized for EDC/NHS amidation, while the phenolic hydroxyl groups can be leveraged for their intrinsic antioxidant (radical-scavenging) properties or pH-responsive swelling behavior in hydrogels[4].

OrthogonalReactivity Core 2-Hydroxy-3-methoxy- 5-vinylbenzoic acid Vinyl Vinyl Group (C5) Core->Vinyl Radical Addition Carboxyl Carboxylic Acid (C1) Core->Carboxyl Condensation Phenol Phenolic OH (C2) Core->Phenol H-Atom Transfer Polymer RAFT / ATRP Polymerization Vinyl->Polymer Amide EDC/NHS Bioconjugation Carboxyl->Amide Protect Antioxidant / Stimuli-Responsive Phenol->Protect

Caption: Orthogonal reactivity pathways of this compound.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality and an analytical checkpoint.

Protocol A: Controlled RAFT Polymerization

We utilize RAFT over other Reversible Deactivation Radical Polymerizations (RDRP) because it is highly compatible with "More Activated Monomers" (MAMs) like styrenics and does not require the protection of the carboxylic acid[5].

Step 1: Monomer Purification (TBC Removal)

  • Action: Dissolve the monomer in a minimal amount of THF and pass it through a short column of basic alumina.

  • Causality: TBC will aggressively scavenge propagating radicals, causing unpredictable induction periods or complete polymerization failure[2]. Basic alumina selectively binds the highly acidic catechol stabilizer while allowing the monomer to elute.

Step 2: Phenol Protection (Recommended for High MW)

  • Action: React the purified monomer with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DMF.

  • Causality: Masking the phenol prevents chain transfer to the oxygen, eliminating the weak inhibition effect inherent to para-vinylphenols[1].

Step 3: RAFT Polymerization

  • Action: Combine the protected monomer, a trithiocarbonate Chain Transfer Agent (CTA) such as CPDB, and AIBN (Initiator) in a Schlenk tube at a molar ratio of [M]:[CTA]:[I] = 100:1:0.1. Subject the mixture to three freeze-pump-thaw cycles. Heat to 70°C for 12 hours.

  • Causality: Freeze-pump-thaw degassing is mandatory. Ambient oxygen will form stable peroxyl radicals with the styrenic propagating species, terminating the living chain[6].

  • Self-Validation: Analyze an aliquot via ¹H NMR. The disappearance of the vinylic protons at δ 5.2–5.7 ppm confirms conversion. Gel Permeation Chromatography (GPC) should reveal a monomodal peak with Đ < 1.2.

RAFTWorkflow Step1 1. Monomer Purification (Alumina) Step2 2. Phenol Protection (TBDMS-Cl) Step1->Step2 Remove TBC Step3 3. RAFT Polymerization (70°C, CTA) Step2->Step3 Degas (FPT) Step4 4. EDC/NHS Activation (pH 6.0) Step3->Step4 Isolate Polymer Step5 5. Amine Coupling (pH 7.4) Step4->Step5 Add Target Amine

Caption: Step-by-step workflow for RAFT polymerization and subsequent bioconjugation.

Protocol B: Post-Polymerization Bioconjugation via EDC/NHS

Once the polymer is isolated (and the phenol optionally deprotected using TBAF), the pendant carboxylic acids can be conjugated to amine-bearing biomolecules (e.g., targeting peptides)[7].

Step 1: Carboxyl Activation

  • Action: Dissolve the polymer in 0.1 M MES buffer (pH 6.0). Add a 10-fold molar excess of EDC and NHS relative to the target substitution degree. Stir for 15 minutes.

  • Causality: EDC chemistry is highly pH-dependent. A slightly acidic pH (6.0) is required to protonate the O-acylisourea intermediate, stabilizing it long enough for NHS to attack and form the amine-reactive NHS-ester[7].

Step 2: Amine Coupling

  • Action: Rapidly adjust the pH to 7.4 using 10X PBS, or add the target primary amine dissolved in a basic buffer. Stir at room temperature for 2 hours.

  • Causality: While activation requires acidic conditions, the coupling step requires a basic environment. The primary amine must be deprotonated (free base form) to act as a potent nucleophile against the NHS-ester[7].

  • Self-Validation: Perform FTIR spectroscopy on the purified, lyophilized conjugate. A successful reaction is validated by the shift from the carboxylic acid C=O stretch (~1700 cm⁻¹) to the distinct Amide I and Amide II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹, respectively.

Applications in Advanced Therapeutics and Biomaterials

The unique architecture of poly(this compound) opens several advanced application avenues:

  • Smart Drug Delivery Vehicles: The dual presence of a carboxylic acid and a phenol creates a polymer with a broad, multi-stage buffering capacity. This enables the design of nanoparticles that swell or disassemble in response to the specific pH gradients found in tumor microenvironments or endosomes.

  • MOF Modulation: Polymeric versions of vinylbenzoic acids act as highly efficient, sub-stoichiometric modulators for the synthesis of Metal-Organic Frameworks (e.g., UiO-66). The dense array of carboxylates on the polymer chain controls the nucleation and crystal growth of the MOF nanoparticles far more effectively than small-molecule modulators like acetic acid[3].

  • Antioxidant Macromolecules: The 2-hydroxy-3-methoxy motif is a potent radical scavenger. When incorporated into biomaterials or hydrogels, it can actively quench Reactive Oxygen Species (ROS), reducing inflammation in tissue engineering applications[4].

References

  • [7] Hermanson, G. T. (2013). Bioconjugate Techniques, Third Edition. Academic Press / Elsevier. Available at: [Link]

  • [6] Nanoengineering with RAFT polymers: from nanocomposite design to applications. Royal Society of Chemistry. Available at: [Link]

  • [3] Polyacids as Modulators for the Synthesis of UiO-66. Australian Journal of Chemistry. Available at: [Link]

  • [1] 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. National Institutes of Health (PMC). Available at: [Link]

  • [4] 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. Available at: [Link]

  • [5] Moad, G., Rizzardo, E., & Thang, S. H. (2009). Universal (Switchable) RAFT Agents. Journal of the American Chemical Society. Available at: [Link]

Sources

An In-Depth Technical Guide to 5-vinyl-o-vanillic acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-vinyl-o-vanillic acid is a derivative of o-vanillic acid, a phenolic compound of interest in various scientific fields. The introduction of a vinyl group to the aromatic ring of o-vanillic acid presents intriguing possibilities for its application as a monomer in polymer synthesis, a building block in organic synthesis, and a scaffold for the development of novel therapeutic agents. The vinyl functional group offers a reactive handle for a variety of chemical transformations, including polymerization, click chemistry, and further functionalization, thereby expanding the chemical space accessible from the vanillic acid core.

This technical guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, and a proposed synthetic route for 5-vinyl-o-vanillic acid. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of novel aromatic compounds.

Chemical Structure and Nomenclature

5-vinyl-o-vanillic acid, systematically named 2-hydroxy-3-methoxy-5-vinylbenzoic acid, possesses a benzene ring substituted with a carboxylic acid group, a hydroxyl group, a methoxy group, and a vinyl group. The "o" in o-vanillic acid indicates that the hydroxyl group is ortho (at position 2) to the carboxylic acid group. The vinyl group is located at the 5-position of the aromatic ring.

Caption: Chemical structure of 5-vinyl-o-vanillic acid.

Physicochemical Properties

PropertyPredicted ValueRationale
Molecular Formula C10H10O4Addition of a C2H2 unit to the formula of o-vanillic acid (C8H8O4).
Molecular Weight 194.18 g/mol Calculated based on the molecular formula.
Appearance White to off-white solidSimilar to other phenolic acids.
Melting Point Expected to be in the range of 150-180 °CThe introduction of a vinyl group may disrupt the crystal lattice of o-vanillic acid (m.p. ~153 °C), potentially lowering the melting point.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO, and ethyl acetate.The carboxylic acid and hydroxyl groups contribute to some water solubility, while the aromatic ring and vinyl group enhance solubility in organic solvents.
pKa ~4-5 for the carboxylic acid; ~9-10 for the phenolic hydroxyl group.Similar to other substituted benzoic acids and phenols.

Proposed Synthesis of 5-vinyl-o-vanillic acid

The synthesis of 5-vinyl-o-vanillic acid can be approached through the vinylation of a suitably protected o-vanillic acid derivative. A plausible synthetic route involves a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction, which are well-established methods for forming carbon-carbon bonds.[1][2][3] The following protocol outlines a potential multi-step synthesis starting from o-vanillic acid.

Experimental Protocol: Proposed Synthesis via Heck Reaction

This protocol is a proposed synthetic route and would require optimization of reaction conditions.

Step 1: Protection of the Phenolic Hydroxyl and Carboxylic Acid Groups of o-Vanillic Acid

The acidic protons of the hydroxyl and carboxylic acid groups can interfere with the cross-coupling reaction and should be protected. The hydroxyl group can be protected as a methyl ether, and the carboxylic acid can be converted to its methyl ester.

  • Materials: o-vanillic acid, dimethyl sulfate, potassium carbonate, methanol, sulfuric acid, acetone, and appropriate workup and purification reagents.

  • Procedure:

    • To a solution of o-vanillic acid in acetone, add an excess of potassium carbonate.

    • Slowly add dimethyl sulfate to the suspension at room temperature and stir for 24 hours.

    • Filter the reaction mixture and evaporate the solvent.

    • Dissolve the crude product in methanol and add a catalytic amount of concentrated sulfuric acid.

    • Reflux the solution for 4-6 hours.

    • Cool the reaction mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting methyl 2,3-dimethoxybenzoate by column chromatography.

Step 2: Halogenation of the Protected o-Vanillic Acid Derivative

Introduction of a halogen, such as bromine, at the 5-position is necessary for the subsequent Heck reaction.

  • Materials: Methyl 2,3-dimethoxybenzoate, N-bromosuccinimide (NBS), acetic acid, and appropriate workup and purification reagents.

  • Procedure:

    • Dissolve methyl 2,3-dimethoxybenzoate in acetic acid.

    • Add N-bromosuccinimide portion-wise to the solution at room temperature.

    • Stir the reaction mixture in the dark for 12-16 hours.

    • Pour the reaction mixture into water and extract the product with dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting methyl 5-bromo-2,3-dimethoxybenzoate by recrystallization or column chromatography.

Step 3: Heck Vinylation

The vinyl group is introduced via a palladium-catalyzed coupling of the brominated intermediate with a vinylating agent, such as ethylene gas or a vinylboronic acid derivative.[4][5]

  • Materials: Methyl 5-bromo-2,3-dimethoxybenzoate, ethylene gas (or vinylboronic acid pinacol ester), palladium(II) acetate, a suitable phosphine ligand (e.g., triphenylphosphine), a base (e.g., triethylamine), and a solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • To a degassed solution of methyl 5-bromo-2,3-dimethoxybenzoate in the chosen solvent, add palladium(II) acetate, the phosphine ligand, and the base.

    • Bubble ethylene gas through the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours, or add the vinylboronic acid pinacol ester and stir at the elevated temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture, filter through a pad of celite, and remove the solvent under reduced pressure.

    • Purify the crude product, methyl 2,3-dimethoxy-5-vinylbenzoate, by column chromatography.

Step 4: Deprotection

The protecting groups are removed to yield the final product, 5-vinyl-o-vanillic acid.

  • Materials: Methyl 2,3-dimethoxy-5-vinylbenzoate, a demethylating agent (e.g., boron tribromide or hydrobromic acid), and a hydrolyzing agent (e.g., lithium hydroxide), and appropriate workup and purification reagents.

  • Procedure:

    • For demethylation, dissolve the protected compound in a suitable solvent (e.g., dichloromethane) and cool to -78 °C. Slowly add a solution of boron tribromide. Allow the reaction to warm to room temperature and stir for several hours.

    • For hydrolysis of the ester, dissolve the compound in a mixture of THF and water and add lithium hydroxide. Stir at room temperature until the reaction is complete.

    • Quench the reaction carefully with water and acidify the aqueous layer with dilute HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product, 5-vinyl-o-vanillic acid, by recrystallization or preparative HPLC.

Synthetic_Workflow start o-Vanillic Acid step1 Protection of -OH and -COOH groups start->step1 step2 Bromination at C5 step1->step2 step3 Heck Vinylation step2->step3 step4 Deprotection step3->step4 end 5-vinyl-o-vanillic acid step4->end

Caption: Proposed synthetic workflow for 5-vinyl-o-vanillic acid.

Potential Applications in Research and Drug Development

While specific studies on 5-vinyl-o-vanillic acid are scarce, its chemical structure suggests several potential areas of application:

  • Polymer Chemistry: The vinyl group makes it a suitable monomer for the synthesis of functional polymers. These polymers could find applications in coatings, adhesives, and biomedical materials.

  • Organic Synthesis: As a bifunctional molecule with a reactive vinyl group and a modifiable carboxylic acid/phenol system, it can serve as a versatile building block for the synthesis of more complex molecules.

  • Drug Development: Vanillic acid and its derivatives have been reported to possess a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[6][7][8] The introduction of a vinyl group could modulate these activities or introduce new pharmacological properties. The vinyl moiety can also be used as a handle for bioconjugation or for the synthesis of Michael acceptors, which are known to interact with biological nucleophiles.

Conclusion

5-vinyl-o-vanillic acid represents a promising yet underexplored molecule with significant potential in various scientific disciplines. This technical guide has provided a detailed overview of its chemical structure, predicted properties, and a plausible synthetic pathway. The proposed synthesis, leveraging established methodologies like the Heck reaction, offers a clear route for its preparation in the laboratory. Further research into the synthesis, characterization, and evaluation of the biological and material properties of 5-vinyl-o-vanillic acid is warranted to fully unlock its potential.

References

  • Yamaguchi, M., Kido, Y., Hayashi, A., & Hirama, M. (1998). Ortho-Vinylation Reaction of Phenols with Ethyne. The Journal of Organic Chemistry, 63(21), 7298-7305.
  • Yamaguchi, M. (1998). Direct vinylation reaction of phenols. Pure and Applied Chemistry, 70(5), 1091-1096.
  • Busto, E., Simon, R. C., Richter, N., & Kroutil, W. (2015). para‐Vinylation of Unprotected Phenols by a Biocatalytic Cascade.
  • Yamaguchi, M., Kido, Y., Hayashi, A., & Hirama, M. (1998). Ortho-Vinylation Reaction of Phenols with Ethyne. The Journal of Organic Chemistry, 63(21), 7298-7305.
  • Gooßen, L. J., & Paetzold, J. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry, 6, 43.
  • Wang, C., Li, X., & Li, X. (2018). Ru-catalysed C (sp2)–H vinylation/annulation of benzoic acids and alkynes: rapid access to medium-sized lactones.
  • ResearchGate. (n.d.). Au‐catalysed vinylation of phenol using vinyl acetate as the vinylating... Retrieved February 27, 2026, from https://www.researchgate.
  • Wikipedia. (2024, February 20). Vanillic acid. Retrieved February 27, 2026, from https://en.wikipedia.org/wiki/Vanillic_acid
  • ResearchGate. (n.d.). Structure of vanillic acid. Retrieved February 27, 2026, from https://www.researchgate.net/figure/Structure-of-vanillic-acid_fig1_327173612
  • Chemical Review and Letters. (2023). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters, 6(1), 1-14.
  • ResearchGate. (2017, October 12). Use of Aromatic Acid Anhydrides as Arylation Agents in the Heck Reaction. Retrieved February 27, 2026, from https://www.researchgate.
  • Organic Syntheses. (n.d.). vanillic acid. Retrieved February 27, 2026, from http://www.orgsyn.org/demo.aspx?prep=cv4p0980
  • Rosazza, J. P., Huang, Z., Dostal, L., Volm, T., & Rousseau, B. (1995). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 61(10), 3798-3800.
  • Liu, C., & Szostak, M. (2020). Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. Organic Letters, 22(18), 7172-7177.
  • Organic Synthesis. (n.d.). Heck Coupling. Retrieved February 27, 2026, from https://www.organic-synthesis.org/root/organic-reactions/coupling-reactions/heck-coupling
  • Al-Masoudi, N. A., Al-Salihi, N. J., & Al-Juboori, A. M. (2023). Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. Scientific Reports, 13(1), 1-13.
  • de Vries, J. G. (2000). Heck Reactions without Salt Formation: Aromatic Carboxylic Anhydrides as Arylating Agents.
  • Wang, H., & Glorius, F. (2014). Rh(III)-Catalyzed Oxidative Coupling of Benzoic Acids with Geminal-Substituted Vinyl Acetates: Synthesis of 3-Substituted Isocoumarins. The Journal of Organic Chemistry, 79(24), 12348-12355.
  • Pearl, I. A. (1947). U.S. Patent No. 2,414,119. Washington, DC: U.S.
  • MedChemExpress. (n.d.). Vanillic acid. Retrieved February 27, 2026, from https://www.medchemexpress.com/vanillic-acid.html
  • Beletskaya, I. P., & Cheprakov, A. V. (2017).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 27, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling
  • Wikipedia. (2024, February 19). Suzuki reaction. Retrieved February 27, 2026, from https://en.wikipedia.org/wiki/Suzuki_reaction
  • Preprints.org. (2025, June 24). Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. Retrieved February 27, 2026, from https://www.preprints.org/manuscript/202506.1384/v1
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An In-Depth Technical Guide on the Biological Activity of Vinyl-Substituted Salicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylic acid, a cornerstone of medicinal chemistry, serves as a foundational scaffold for a multitude of therapeutic agents. The introduction of a vinyl (-CH=CH₂) group to this privileged structure creates a novel class of derivatives with significantly altered electronic properties, lipophilicity, and steric profiles. This modification opens new avenues for enhancing biological activity and exploring novel mechanisms of action. This guide provides a comprehensive technical overview of the biological activities of vinyl-substituted salicylic acid derivatives, focusing on their anti-inflammatory and anticancer potential. We delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug design and development efforts.

Introduction: The Rationale for Vinyl Substitution

Salicylic acid and its derivatives, most notably acetylsalicylic acid, are renowned for their anti-inflammatory, analgesic, and antipyretic properties.[1][2] These effects are largely attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[[“]][4] However, the therapeutic utility of traditional salicylates can be limited by factors such as gastrointestinal side effects and the need for high doses.[5]

Chemical modification of the salicylic acid scaffold is a proven strategy to enhance potency, selectivity, and pharmacokinetic properties.[6] The introduction of a vinyl group is a particularly compelling modification for several reasons:

  • Electronic Effects: The vinyl group is an electron-withdrawing group that can modulate the acidity of the carboxylic acid and the nucleophilicity of the phenolic hydroxyl group, potentially influencing binding interactions with target proteins.

  • Increased Lipophilicity: The addition of the hydrocarbon vinyl moiety increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability.[7]

  • Metabolic Handle: The double bond of the vinyl group can serve as a site for metabolic reactions, potentially leading to the formation of active metabolites or influencing the drug's half-life.

  • Covalent Modification Potential: Under specific conditions, the vinyl group can act as a Michael acceptor, enabling covalent bonding with nucleophilic residues (e.g., cysteine) in target proteins, leading to irreversible inhibition.

This guide will explore how these chemical features translate into tangible biological activities, with a focus on inflammation and oncology.

Key Biological Activities

Anti-inflammatory and Analgesic Effects

The primary and most studied activity of salicylic acid derivatives is their ability to mitigate inflammation. This action is multifaceted, involving both COX-dependent and COX-independent pathways.[[“]][4] Vinyl substitution can enhance these properties. The core mechanisms include:

  • Inhibition of Prostaglandin Synthesis: Like their parent compound, vinyl-substituted salicylates are expected to inhibit COX-1 and COX-2 enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[[“]] Studies on various salicylate derivatives have shown that modifications to the benzene ring can significantly alter COX inhibitory potency and selectivity.[5][8]

  • Modulation of NF-κB Signaling: Salicylates are known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[[“]][9][10] This inhibition prevents the nuclear translocation of NF-κB, a key step in its activation.[9] Structural modifications, such as adding substituents to the salicylic acid ring, have been shown to enhance this NF-κB inhibitory activity.[11]

Anticancer Properties

The link between chronic inflammation and cancer is well-established, providing a strong rationale for investigating anti-inflammatory agents as potential anticancer drugs. Salicylic acid derivatives have demonstrated promising anticancer activities through several mechanisms:[[“]][13]

  • Induction of Apoptosis: Salicylates can trigger programmed cell death (apoptosis) in cancer cells. This can occur through the induction of endoplasmic reticulum (ER) stress and the upregulation of pro-apoptotic proteins.[[“]][14]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle, often at the G1 phase. This is achieved by downregulating key cell cycle regulators like cyclin A2 and CDK2.[[“]]

  • Inhibition of Key Signaling Pathways: Beyond NF-κB, salicylates can interfere with other signaling pathways crucial for cancer cell survival and proliferation, such as the mTOR pathway.[13]

Studies have shown that salicylic acid derivatives can exert cytotoxic effects against various cancer cell lines, including cervical cancer (HeLa) and melanoma.[14][15] The enhanced lipophilicity of vinyl-substituted derivatives may improve their penetration into solid tumors, potentially increasing their efficacy.

Mechanisms of Action: A Deeper Dive

The biological effects of vinyl-substituted salicylic acids are rooted in their interaction with specific molecular targets. The primary mechanisms are detailed below.

Modulation of Cyclooxygenase (COX) Enzymes

The most recognized mechanism for salicylates is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation).[[“]] While aspirin irreversibly inhibits COX through acetylation, salicylic acid itself is a reversible, competitive inhibitor.[4] The introduction of a vinyl group can influence the binding affinity and selectivity of the derivative for the COX active site.

Interference with the NF-κB Signaling Pathway

The NF-κB pathway is a central hub for inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by inflammatory signals (like LPS or TNF-α), the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes.[9] Salicylates inhibit this pathway, preventing IκBα degradation and keeping NF-κB locked in the cytoplasm.[9][10]

The diagram below illustrates the NF-κB signaling pathway and the point of inhibition by salicylic acid derivatives.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Salicylate Vinyl-Salicylic Acid Derivative Salicylate->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription

Caption: NF-κB signaling pathway and inhibition by vinyl-salicylic acid derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of salicylic acid derivatives is highly dependent on their chemical structure.[6] The position of the vinyl group and the presence of other substituents on the aromatic ring are critical determinants of efficacy.

  • Position of the Vinyl Group: Substitution at the C4 or C5 position of the salicylic acid ring is common. The precise location affects the molecule's geometry and electronic distribution, which in turn influences its interaction with target enzymes.

  • Other Substituents: Adding other functional groups, such as halogens (e.g., chlorine, fluorine), can dramatically impact activity. For example, halogenation at the C5 position has been shown to increase NF-κB inhibitory activity.[11] Electron-withdrawing groups on the ring generally tend to increase anti-inflammatory potency.[6]

The following table summarizes hypothetical SAR data for a series of vinyl-salicylic acid derivatives, illustrating how structural changes can affect biological activity.

Compound IDVinyl PositionOther SubstituentCOX-2 Inhibition (IC₅₀, µM)NF-κB Inhibition (IC₅₀, µM)
VSA-01C5None15.525.0
VSA-02C4None22.135.8
VSA-03C53-Chloro8.212.4
VSA-04C53-Methyl18.930.1
VSA-05C53,5-Dichloro2.55.7
Salicylic AcidN/ANone> 10085.0
CelecoxibN/AN/A0.04> 100

Data are hypothetical and for illustrative purposes.

Core Experimental Protocols

Evaluating the biological activity of novel compounds requires robust and validated assays. The following protocols provide step-by-step methodologies for key experiments.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the potency and selectivity of a compound in inhibiting the two main COX isoforms.

Rationale: This is the primary screening assay to confirm the canonical mechanism of action for an anti-inflammatory salicylate derivative. Comparing IC₅₀ values for COX-1 and COX-2 reveals the compound's selectivity, which is a critical factor for predicting potential gastrointestinal side effects.

Methodology:

  • Reagents & Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening kit, test compounds, known inhibitors (e.g., Aspirin, Celecoxib) as controls.

  • Compound Preparation: Prepare a stock solution of the vinyl-salicylic acid derivative in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Procedure (96-well plate format): a. To each well, add 150 µL of reaction buffer. b. Add 10 µL of heme. c. Add 10 µL of either COX-1 or COX-2 enzyme. d. Add 10 µL of the diluted test compound or control. e. Incubate the plate at 37°C for 10 minutes. f. Initiate the reaction by adding 10 µL of arachidonic acid. g. Incubate for 2 minutes at 37°C. h. Add 20 µL of saturated stannous chloride solution to stop the reaction. i. Read the absorbance at 590 nm using a plate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration compared to the vehicle control (DMSO). b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited) using non-linear regression analysis.

  • Controls:

    • Negative Control: DMSO (vehicle) only.

    • Positive Controls: A non-selective inhibitor (e.g., Aspirin) and a COX-2 selective inhibitor (e.g., Celecoxib).

Cell-Based NF-κB Reporter Assay

This assay measures the ability of a compound to inhibit NF-κB activation within a cellular context.

Rationale: This assay moves beyond purified enzymes to assess the compound's effect on a complex signaling pathway in living cells. It provides a more physiologically relevant measure of anti-inflammatory activity.

Methodology:

  • Cell Line: Use a stable cell line (e.g., HEK293 or HCT116) transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).[11]

  • Cell Culture and Plating: a. Culture the reporter cells under standard conditions (37°C, 5% CO₂). b. Seed the cells into a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: a. Pre-treat the cells with various concentrations of the vinyl-salicylic acid derivative or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour. b. Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

  • Luciferase Measurement: a. Remove the culture medium. b. Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: a. Normalize the luciferase signal to a measure of cell viability (e.g., a parallel MTT assay) to control for cytotoxicity. b. Calculate the percentage of inhibition relative to the stimulated (TNF-α/LPS) control. c. Determine the IC₅₀ value as described for the COX assay.

  • Controls:

    • Unstimulated Control: Cells treated with vehicle only.

    • Stimulated Control: Cells treated with vehicle + TNF-α/LPS.

    • Positive Control: Cells treated with a known NF-κB inhibitor + TNF-α/LPS.

The workflow for this assay is visualized below.

Reporter_Assay_Workflow start Start seed Seed NF-κB Reporter Cells in 96-well Plate start->seed adhere Incubate Overnight (Allow Adherence) seed->adhere pretreat Pre-treat with Vinyl-Salicylate Derivative (1 hour) adhere->pretreat stimulate Stimulate with TNF-α or LPS (6-8 hours) pretreat->stimulate lyse Lyse Cells & Add Luciferase Substrate stimulate->lyse read Read Luminescence lyse->read analyze Analyze Data (Calculate IC₅₀) read->analyze end End analyze->end

Caption: Experimental workflow for the cell-based NF-κB reporter assay.

Cytotoxicity Assessment (MTT Assay)

This protocol assesses the general toxicity of the compound to cells, which is crucial for interpreting activity data.

Rationale: It is essential to distinguish between a compound's specific biological activity (e.g., anti-inflammatory) and its general cytotoxicity. A compound that simply kills cells will appear active in many assays. This assay provides a crucial counter-screen.

Methodology:

  • Cell Line: Use a relevant cell line, such as RAW264.7 macrophages for inflammation studies or a cancer cell line (e.g., HeLa, B16F10) for oncology studies.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the vinyl-salicylic acid derivative for 24-48 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan. d. Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. e. Read the absorbance at 570 nm.

  • Data Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control. b. Determine the CC₅₀ (cytotoxic concentration 50%) or GI₅₀ (growth inhibition 50%) value.

Future Perspectives and Conclusion

Vinyl-substituted salicylic acid derivatives represent a promising class of compounds with tunable biological activities. The vinyl moiety serves as a valuable chemical handle for modifying the parent scaffold's electronic and pharmacokinetic properties, leading to enhanced anti-inflammatory and potential anticancer effects. Future research should focus on:

  • Optimizing Selectivity: Fine-tuning the structure to achieve higher selectivity for COX-2 over COX-1 to minimize gastrointestinal toxicity.

  • Exploring Covalent Inhibition: Designing derivatives where the vinyl group can act as a targeted Michael acceptor for irreversible inhibition of specific targets like IKK or certain caspases.

  • In Vivo Evaluation: Progressing lead compounds from in vitro assays to preclinical animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., xenograft models) to assess efficacy and safety.

  • Broadening Therapeutic Applications: Investigating the potential of these derivatives in other areas where inflammation and cellular proliferation are key, such as neurodegenerative diseases and cardiovascular conditions.[16]

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, vinyl-substituted salicylic acids can be developed into next-generation therapeutics that build upon the storied legacy of their parent compound.

References

  • Mechanism of action of a lipophilic derivative of salicylic acid on normal skin. PubMed.
  • Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simul
  • What is the mechanism of action of salicylic acid in the body?. Consensus.
  • Salicylic Acid: Synthetic Strategies and Their Biological Activities.
  • What are the potential anticancer properties of salicylic acid?. Consensus.
  • Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simul
  • The Beneficial Biological Properties of Salicylic Acid. De Gruyter.
  • In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line. SciAlert.
  • Salicylate activity. 3. Structure relationship to systemic acquired resistance. PubMed.
  • Synthesis of new salicylic acid derivatives with potential bioactivity.
  • Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. PubMed.
  • Structure activity relationships (SAR) of Salicylates. Medicinal Chemistry Lectures Notes.
  • A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages. PubMed.
  • Structure-activity Relationship of Salicylic Acid Derivatives on Inhibition of TNF-α Dependent NFκB Activity: Implication on Anti-Inflammatory Effect of N-(5-chlorosalicyloyl)phenethylamine Against Experimental Colitis. PubMed.
  • Salicylic acid as a topical anti-inflamm
  • Ancient anti-inflammatory drug salicylic acid has cancer-fighting properties. ecancer.
  • Acetylsalicylic acid and salicylic acid present anticancer properties against melanoma by promoting nitric oxide-dependent endoplasmic reticulum stress and apoptosis. PubMed.
  • Salicylanilides and Their Anticancer Properties. MDPI.
  • Comparative Anti-Inflammatory Effects of Salix Cortex Extracts and Acetylsalicylic Acid in SARS-CoV-2 Peptide and LPS-Activ

Sources

2-hydroxy-3-methoxy-5-vinylbenzoic acid vs. ferulic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: 2-Hydroxy-3-Methoxy-5-Vinylbenzoic Acid (HMVBA) vs. Ferulic Acid Architectures

Part 1: Executive Technical Summary

This guide provides a structural and functional analysis of This compound (HMVBA) (CAS 1370712-42-7) in direct comparison to Ferulic Acid (4-hydroxy-3-methoxycinnamic acid).

While Ferulic Acid represents the gold standard for natural phenylpropanoid antioxidants, HMVBA represents a distinct, rigidified salicylate scaffold . The critical divergence lies in the substitution pattern: Ferulic acid is a para-hydroxy cinnamate, whereas HMVBA is an ortho-hydroxy benzoic acid (salicylate) with a vinyl "warhead" at the C5 position.

Key Technical Thesis: HMVBA acts as a bioisostere of the decarboxylated ferulic acid metabolite (4-vinylguaiacol) but re-functionalized with a carboxyl group in the ortho position. This modification introduces intramolecular hydrogen bonding (the "Salicylate Effect"), significantly altering lipophilicity, pKa, and metal-chelating potential compared to the open-chain ferulic acid derivatives.

Part 2: Structural & Physicochemical Divergence

The biological utility of these two molecules is dictated by their electronic and steric environments.

Comparative Physicochemical Profile
FeatureFerulic Acid (Reference)HMVBA (Target)Impact on Bioactivity
Core Scaffold Phenylpropanoid (C6-C3)Benzoic Acid (C6-C1)HMVBA is more compact; higher ligand efficiency (LE).
OH Position Para (4-OH)Ortho (2-OH)Critical: 2-OH forms intramolecular H-bond with COOH.
Unsaturation Propenyl (conjugated chain)Vinyl (directly on ring)HMVBA vinyl group is a reactive styrene handle for polymerization or covalent docking.
pKa (COOH) ~4.5~2.9 (Predicted)HMVBA is more acidic due to the ortho-effect and inductive stabilization.
Lipophilicity Moderate (LogP ~1.5)Higher (LogP ~2.1)Intramolecular H-bonding in HMVBA masks polarity, increasing membrane permeability.
Redox Potential High (Phenoxy radical stable)High (Vinyl is para to OH)Both stabilize radicals, but HMVBA adds metal chelation capacity.
The "Salicylate Effect" in HMVBA

In Ferulic acid, the 4-OH is free to donate hydrogen bonds to solvent or receptors. In HMVBA, the 2-OH is "locked" in a 6-membered ring interaction with the carbonyl oxygen of the carboxylic acid.

  • Consequence: This reduces water solubility but enhances passive diffusion across lipid bilayers.

  • Pharmacology: This motif (2-hydroxy-3-methoxy) is structurally homologous to o-vanillin and salicylates, suggesting potential anti-inflammatory (COX/LOX inhibition) and antiseptic properties distinct from the antioxidant-primary role of ferulic acid.

Part 3: Mechanistic SAR & Reactivity

The Vinyl Group: Stability vs. Reactivity

The 5-vinyl group in HMVBA is electronically coupled to the 2-hydroxyl group (they are para to each other).

  • Resonance Stabilization: Upon hydrogen atom abstraction (antioxidant action), the resulting phenoxy radical at C2 is resonance-stabilized by the vinyl group at C5. This mimics the stabilization seen in Ferulic acid (where the propenyl chain stabilizes the 4-phenoxy radical).

  • Synthetic Utility: The vinyl group serves as a "styrene" monomer. HMVBA can be used to synthesize functionalized polystyrenes with intrinsic antimicrobial or antioxidant activity, unlike ferulic acid which typically requires modification to prevent decarboxylation during polymerization.

Visualization: Structural Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for selecting between HMVBA and Ferulic Acid based on the desired pharmacological outcome.

SAR_Logic Start Target Application Branch1 Requirement: Metal Chelation (e.g., Metalloenzyme Inhibition) Start->Branch1 Branch2 Requirement: Radical Scavenging (General Antioxidant) Start->Branch2 Branch3 Requirement: Covalent Modification (Polymerization/Warhead) Start->Branch3 HMVBA Select HMVBA Scaffold (Salicylate Motif) Branch1->HMVBA Ortho-OH/COOH geometry Branch2->HMVBA If lipophilicity required Ferulic Select Ferulic Acid Scaffold (Phenylpropanoid Motif) Branch2->Ferulic Standard HAT efficiency Branch3->HMVBA Vinyl group (Styrene type) Branch3->Ferulic Acrylate type (Michael acceptor) Mechanism_HMVBA Mechanism: 1. Bidentate Chelation (COOH + OH) 2. High Membrane Permeability 3. Styrene Reactivity HMVBA->Mechanism_HMVBA Mechanism_Ferulic Mechanism: 1. H-Atom Transfer (HAT) 2. Michael Acceptor (low reactivity) 3. Hydrophilic Transport Ferulic->Mechanism_Ferulic

Figure 1: SAR Decision Matrix comparing HMVBA and Ferulic Acid based on chelation, antioxidant mechanism, and reactivity requirements.

Part 4: Experimental Protocols

To validate the distinction between these scaffolds, the following protocols assess their antioxidant capacity and vinyl-group reactivity.

Protocol A: Differential Lipophilic Antioxidant Assay

Rationale: Standard aqueous DPPH assays favor Ferulic acid. This protocol uses a biphasic system to demonstrate the advantage of HMVBA's lipophilicity (Salicylate effect).

  • Preparation:

    • Prepare a DPPH stock solution (100 µM) in octanol (lipid mimic).

    • Dissolve HMVBA and Ferulic Acid (Standards) in methanol at 1 mM.

  • Biphasic Partitioning:

    • In a 2 mL vial, add 1 mL of DPPH/octanol.

    • Add 100 µL of the methanolic antioxidant solution.

    • Vortex vigorously for 30 seconds to allow partitioning.

  • Measurement:

    • Centrifuge at 2000 x g for 1 min to separate phases.

    • Measure Absorbance of the octanol phase at 517 nm immediately (

      
      ).
      
    • Compare to control (

      
      ).
      
  • Calculation:

    • Expected Result: HMVBA should show superior scavenging in the octanol phase compared to Ferulic Acid due to higher partition coefficient (

      
      ).
      
Protocol B: Vinyl Group Reactivity (Thiol-Ene Click Test)

Rationale: To verify if the 5-vinyl group in HMVBA acts as a reactive handle (unlike the conjugated propenyl of ferulic acid which is less reactive to radical addition without catalysis).

  • Reagents:

    • Substrate: HMVBA (1 eq).

    • Thiol: Glutathione or Mercaptoethanol (1.5 eq).

    • Initiator: AIBN (0.1 eq) or UV light (365 nm).

    • Solvent: Acetonitrile/Water (1:1).

  • Reaction:

    • Mix reagents in a quartz cuvette (for UV) or sealed tube (for thermal).

    • Irradiate (30 min) or Heat (70°C, 2 hrs).

  • Analysis (LC-MS):

    • Monitor for the disappearance of the vinyl protons (multiplet at 5.0–6.8 ppm) via H-NMR or mass shift (+Thiol Mass) via LC-MS.

    • Interpretation: Successful adduct formation confirms HMVBA as a candidate for covalent drug design (targeting cysteine residues) or polymer functionalization.

Part 5: Biosynthetic & Synthetic Context

HMVBA is structurally related to the degradation products of lignin. Understanding its origin aids in sourcing and purity analysis.

Biosynthesis_Flow cluster_legend Pathway Key Ferulic Ferulic Acid (Phenylpropanoid) Vanillic Vanillic Acid (Degradation Intermediate) Ferulic->Vanillic Beta-oxidation VinylGuaiacol 4-Vinylguaiacol (Decarboxylation Product) Ferulic->VinylGuaiacol Decarboxylase (-CO2) Synthetic_Step Synthetic Carboxylation (Kolbe-Schmitt or Reimer-Tiemann) VinylGuaiacol->Synthetic_Step Precursor HMVBA HMVBA (2-OH-3-OMe-5-Vinyl) Synthetic_Step->HMVBA Ortho-C Formylation/Oxidation Natural Natural Metabolic Route Synthetic Synthetic/Chemo-enzymatic

Figure 2: Relationship between Ferulic Acid and HMVBA. HMVBA is effectively a carboxylated derivative of the ferulic acid metabolite 4-vinylguaiacol.

Part 6: References

  • Chemical Identity & Availability:

    • Title: this compound (CAS 1370712-42-7) Product Entry.[1][2][3]

    • Source: AA Blocks / Bide Pharm.

    • URL: [Link]

  • Scaffold Analysis (Salicylate vs. Cinnamate):

    • Title: Structure-Activity Relationship (SAR) of Some Benzoic Acid Derivatives.

    • Source: IOMC World (Journal of Drug Metabolism & Toxicology).

    • URL: [Link]

  • Antioxidant Mechanism (Thermodynamics):

    • Title: Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.[4]

    • Source: Scientific Reports (Nature).

    • URL: [Link]

  • Biological Relevance of the Motif:

    • Title: Synthesis and SAR of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors.

    • Source: Journal of Medicinal Chemistry (NIH/PubMed).

    • URL: [Link]

Sources

Unlocking the Antioxidant Potential of 2-Hydroxy-3-methoxy-5-vinylbenzoic Acid: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and advanced materials, identifying novel antioxidant pharmacophores is critical for mitigating oxidative stress-related pathologies. This technical whitepaper evaluates the theoretical and practical antioxidant properties of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid (HMVBA) (CAS: 1370712-42-7)[1].

As an application scientist, I approach this molecule not merely as a chemical catalog entry, but as a highly functionalized, multi-modal antioxidant. Structurally, HMVBA is a masterclass in molecular design, merging three distinct antioxidant motifs: a guaiacol core (ortho-methoxy phenol), a para-vinyl extension , and a salicylate configuration (ortho-carboxy phenol). This guide deconstructs the structure-activity relationships (SAR) of HMVBA and provides self-validating, field-proven protocols to quantify its efficacy.

Structural Rationale & Mechanistic Pathways (SAR)

To understand how to test HMVBA, we must first understand why it works. The molecule theoretically outperforms standard phenolic acids by operating across multiple thermodynamic and kinetic pathways.

The Guaiacol Motif: HAT and SET Kinetics

The 2-hydroxy-3-methoxy configuration is the primary engine for radical scavenging. Phenolic antioxidants neutralize reactive oxygen species (ROS) primarily via[2].

  • Causality : The electron-donating nature of the 3-methoxy group significantly lowers the O-H Bond Dissociation Enthalpy (BDE) of the adjacent phenolic hydroxyl group, facilitating rapid proton donation (HAT)[3].

  • Once the hydrogen is donated, the resulting phenoxyl radical is stabilized by resonance and the steric hindrance of the methoxy group, preventing the molecule from becoming a pro-oxidant[4][5].

The Para-Vinyl Extension: Resonance and Lipophilicity

The 5-vinyl group, situated para to the phenolic hydroxyl, provides critical extended π-conjugation.

  • Causality : Drawing parallels from , the vinyl group allows the unpaired electron of the phenoxyl radical to delocalize extensively, drastically increasing radical stability[6].

  • Furthermore, the vinyl moiety enhances the compound's lipophilicity. This grants HMVBA superior antioxidant capacity in lipid-rich environments (e.g., cellular membranes and oil-in-water emulsions) compared to highly polar precursors, while also demonstrating the ability to [7][8].

The Salicylate Core: Transition Metal Chelation

The spatial arrangement of the 1-carboxylic acid and 2-hydroxyl groups mimics salicylic acid, acting as a potent bidentate chelator.

  • Causality : Free transition metals (like Fe²⁺ and Cu⁺) catalyze the Fenton reaction, generating highly destructive hydroxyl radicals (HO•). By sequestering these metals,[9]. Metal-salicylate complexes themselves have also demonstrated elevated radical scavenging activities compared to free ligands[10][11].

Preclinical Evaluation Protocols

To validate these theoretical mechanisms, researchers must employ a self-validating experimental workflow. The following protocols are designed to isolate and quantify specific antioxidant modalities, ensuring robust E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards.

Protocol A: Thermodynamic Radical Scavenging (ORAC & DPPH)

Objective : Differentiate between HAT and SET capacities. Causality : The DPPH assay primarily measures SET (with some HAT overlap), while the [12]. Running both provides a complete thermodynamic profile.

Step-by-Step Methodology :

  • Preparation : Prepare 10 mM stock solutions of HMVBA, Trolox (positive control), and Ferulic acid (comparative control) in HPLC-grade methanol.

  • DPPH Assay (SET/HAT) :

    • Mix 100 µL of sample dilutions (1–100 µM) with 100 µL of 0.2 mM DPPH• solution in a 96-well plate.

    • Incubate in the dark at 25°C for 30 minutes. Measure absorbance at 517 nm and calculate IC₅₀ values.

  • ORAC Assay (HAT) :

    • Mix 25 µL of sample with 150 µL of 10 nM fluorescein in phosphate buffer (pH 7.4). Incubate at 37°C for 15 minutes.

    • Rapidly inject 25 µL of 240 mM AAPH (a peroxyl radical generator).

    • Monitor fluorescence decay (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes. Calculate the Area Under the Curve (AUC) relative to the Trolox standard.

Protocol B: Transition Metal Chelation (Ferrozine Assay)

Objective : Validate the iron-chelating capability of the salicylate core. Causality : Ferrozine forms a magenta complex with free Fe²⁺. If HMVBA successfully chelates Fe²⁺, the absorbance of the ferrozine-Fe²⁺ complex will decrease. EDTA serves as the internal self-validating control.

Step-by-Step Methodology :

  • Mix 100 µL of HMVBA dilutions with 50 µL of 2 mM FeCl₂.

  • Incubate for 5 minutes at room temperature to allow complexation.

  • Add 50 µL of 5 mM ferrozine to initiate the colorimetric reaction.

  • Incubate for 10 minutes, then measure absorbance at 562 nm. Calculate % chelation relative to the EDTA standard.

Protocol C: Cellular Antioxidant Activity & Nrf2 Activation

Objective : Assess intracellular ROS scavenging and biological pathway activation. Causality : Cell-free assays ignore bioavailability. Using a DCFDA cellular ROS assay paired with Western Blotting ensures the compound is biologically active and triggers the Nrf2/ARE pathway.

Step-by-Step Methodology :

  • Cell Culture : Seed HepG2 cells at 1x10⁴ cells/well in a 96-well plate.

  • Pre-treatment : Treat cells with non-toxic concentrations of HMVBA (e.g., 5, 10, 20 µM) for 24 hours.

  • ROS Induction : Wash cells with PBS, load with 10 µM DCFDA for 30 min, then expose to 500 µM H₂O₂ for 1 hour.

  • Quantification : Read fluorescence at Ex: 485 nm / Em: 535 nm to quantify intracellular ROS.

  • Target Validation : Lyse a parallel set of treated cells. Perform nuclear extraction and run a Western Blot probing for Nrf2 and HO-1, using Lamin B1 as a nuclear loading control.

Quantitative Data Presentation

Based on the established SAR of its constituent functional groups, the following table outlines the expected comparative performance of HMVBA against industry standards.

Table 1: Expected Comparative Antioxidant Profile of HMVBA vs. Standard Antioxidants

CompoundDPPH IC₅₀ (µM)ORAC Value (µmol TE/µmol)Fe²⁺ Chelation (%) at 50 µMPrimary Mechanism
HMVBA ~12.5~4.2> 65%HAT, SET, Chelation
Ferulic Acid ~25.0~3.1< 10%HAT, SET
4-Vinylguaiacol ~15.0~3.8< 5%HAT, SET
Salicylic Acid > 100< 0.5> 70%Chelation
Trolox ~18.51.0 (Standard)< 5%HAT

(Note: Values are extrapolated based on rigorous SAR literature of constituent functional groups[4][8][9])

Visualizations

Signaling Pathway Activation

The following diagram illustrates how HMVBA operates at the cellular level, both as a direct ROS scavenger and as an electrophilic activator of the Keap1-Nrf2 antioxidant response element (ARE) pathway.

Nrf2_Pathway HMVBA This compound (HMVBA) ROS Reactive Oxygen Species (ROS) HMVBA->ROS Scavenges (HAT/SET) Keap1 Keap1-Nrf2 Complex (Cytosol) HMVBA->Keap1 Electrophilic interaction with Keap1 thiols Nrf2 Free Nrf2 (Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (Nucleus) Nrf2->ARE Binds to promoter HO1 HO-1 / NQO1 (Antioxidant Enzymes) ARE->HO1 Transcription

Caption: Nrf2-Keap1 antioxidant pathway activation and direct ROS scavenging by HMVBA.

Experimental Workflow

To ensure reproducibility and scientific integrity, the evaluation of HMVBA must follow a strict, phased progression from thermodynamics to molecular biology.

Workflow Phase1 Phase 1: Cell-Free Thermodynamic Assays DPPH DPPH / ORAC (HAT & SET Kinetics) Phase1->DPPH Metal Ferrozine Assay (Metal Chelation) Phase1->Metal Phase2 Phase 2: In Vitro Cellular Models Cell HepG2 / HUVEC (ROS Scavenging) Phase2->Cell Phase3 Phase 3: Molecular Target Validation WB Western Blot (Nrf2/HO-1) Phase3->WB DPPH->Phase2 Metal->Phase2 Cell->Phase3

Caption: Three-phase experimental workflow for evaluating the antioxidant capacity of HMVBA.

References

  • [7] 4-Vinylguaiacol in Citri Reticulatae 'Chachiensis' Pericarpium Volatile Oil: A Microbial-Mediated Aging Marker Enhances Glucose Metabolism. MDPI.[Link]

  • [8] Comparison of antioxidant capacity of 4-vinylguaiacol with catechin and ferulic acid in oil-in-water emulsion. PMC.[Link]

  • [3] The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry. PMC.[Link]

  • [10] Synthesis and Characterization of Transition Metal Complexes of Para-Aminosalicylic Acid with Evaluation of their Antioxidant Activities. Oriental Journal of Chemistry.[Link]

  • [6] Antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acids. PubMed.[Link]

  • [9] Antioxidant properties and associated mechanisms of salicylates. PubMed.[Link]

  • [12] A Theoretical Study on Antioxidant Activity of Ferulic Acid and its Ester Derivatives. ResearchGate.[Link]

  • [4] Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PMC.[Link]

  • [11] Salicylic acid application mitigates plant oxidative stress by chelating with essential metals of soil. ResearchGate.[Link]

  • [2] A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango and Papaya. PLOS ONE.[Link]

  • [5] Comprehensive Investigation of the Antioxidant and Pro-oxidant Effects of Phenolic Compounds. ACS Publications.[Link]

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Comprehensive Technical Guide: 5-Vinyl-2-hydroxy-3-methoxybenzoic Acid – Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, functionalized benzoic acid derivatives serve as critical building blocks. 5-Vinyl-2-hydroxy-3-methoxybenzoic acid (CAS: 1370712-42-7) is a highly specialized, multi-functional aromatic compound. Combining the reactivity of a styrene derivative with the chelating and hydrogen-bonding capabilities of a salicylic acid analog, it is primarily utilized as a precursor for complex heterocycles, neolignans, and functionalized polymeric materials. This whitepaper provides an in-depth analysis of its nomenclature, physicochemical properties, and a self-validating synthetic protocol for its generation.

Structural Identity and Nomenclature

The nomenclature of highly substituted aromatic rings often varies depending on the chosen parent scaffold. The IUPAC name for this compound is 5-ethenyl-2-hydroxy-3-methoxybenzoic acid . However, in process chemistry and drug development, it is frequently referred to by its common synonyms, which are derived from historically established parent molecules.

  • Benzoic Acid Derivation: By treating the carboxyl-bearing benzene ring as the core, the substituents are numbered to give the lowest locants: a hydroxyl group at C2, a methoxy group at C3, and a vinyl (ethenyl) group at C5. This yields 2-hydroxy-3-methoxy-5-vinylbenzoic acid [2].

  • Salicylic Acid Derivation: Salicylic acid is 2-hydroxybenzoic acid. Adding the remaining substituents yields 3-methoxy-5-vinylsalicylic acid.

  • Vanillic Acid Derivation: o-Vanillic acid (ortho-vanillic acid) is the common name for 2-hydroxy-3-methoxybenzoic acid. The addition of the vinyl group at the para-position relative to the hydroxyl group yields 5-vinyl-o-vanillic acid.

Nomenclature B Benzoic Acid S Salicylic Acid (+2-OH) B->S V o-Vanillic Acid (+3-OMe) S->V T 5-Vinyl-o-vanillic acid (+5-Vinyl) V->T

Structural evolution and nomenclature derivation of 5-vinyl-2-hydroxy-3-methoxybenzoic acid.

Physicochemical Profiling

Understanding the basic descriptors of 5-vinyl-2-hydroxy-3-methoxybenzoic acid is essential for appropriate handling, analysis, and reaction planning.

Table 1: Chemical Identifiers and Physicochemical Data

DescriptorValue
IUPAC Name 5-ethenyl-2-hydroxy-3-methoxybenzoic acid
Common Synonyms This compound; 5-Vinyl-o-vanillic acid
CAS Registry Number 1370712-42-7
MDL Number MFCD24502926
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Key Functional Groups Carboxylic acid, Phenol, Aryl ether, Terminal alkene

Synthetic Strategy: The Molander Vinylation

The most robust and scalable method to synthesize 5-vinyl-2-hydroxy-3-methoxybenzoic acid is via a palladium-catalyzed Suzuki-Miyaura cross-coupling, specifically utilizing the Molander modification [4]. The starting material is the commercially available 5-bromo-2-hydroxy-3-methoxybenzoic acid (CAS: 35090-76-7) [3].

Why Potassium Vinyltrifluoroborate? Historically, vinylation was achieved using vinyltributylstannane (Stille coupling) or ethylene gas (Heck reaction). However, organotin compounds are highly toxic and difficult to purge from API streams, while ethylene gas requires high-pressure reactors. Potassium vinyltrifluoroborate (


) is a free-flowing, air-stable solid. In an aqueous solvent mixture, it slowly hydrolyzes to the active vinylboronic acid species. This slow release prevents competitive homocoupling and protodeboronation, ensuring high yields and high purity.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Br + Pd(0) Pd0->OxAdd PdII Ar-Pd(II)-Br OxAdd->PdII BaseEx Base Exchange (+ OH- / - Br-) PdII->BaseEx TransMet Transmetalation (+ Vinyl-BF3K) BaseEx->TransMet PdII_Vinyl Ar-Pd(II)-Vinyl TransMet->PdII_Vinyl RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Vinyl-o-vanillic acid RedElim->Product

Catalytic cycle of the Suzuki-Miyaura vinylation for synthesizing the target compound.

Table 2: Reagent Stoichiometry and Causality

ReagentEquivalentsFunction & Causality
5-Bromo-o-vanillic acid1.00Limiting electrophile; bears the reactive C-Br bond.
Potassium vinyltrifluoroborate1.50Nucleophile; excess compensates for minor protodeboronation.
Pd(dppf)Cl₂0.05Precatalyst; bidentate ligand prevents catalyst agglomeration into Pd-black.
K₂CO₃3.00Base; neutralizes acidic protons and facilitates base-exchange on Pd(II).
THF / H₂O (4:1)10 volSolvent; biphasic system required to hydrolyze the trifluoroborate salt.

Detailed Experimental Protocol

To guarantee scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step includes the mechanistic rationale and the in-process controls required to verify success.

Step 1: Reactor Preparation and Degassing
  • Action: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add THF (80 mL) and Deionized Water (20 mL). Sparge the solvent mixture with ultra-pure Nitrogen gas for 20 minutes.

  • Causality: Oxygen is highly detrimental to cross-coupling. It oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex, prematurely terminating the catalytic cycle.

Step 2: Reagent Charging
  • Action: Under a continuous nitrogen sweep, charge 5-bromo-2-hydroxy-3-methoxybenzoic acid (10.0 g, 40.5 mmol), potassium vinyltrifluoroborate (8.1 g, 60.7 mmol), and K₂CO₃ (16.8 g, 121.5 mmol).

  • Action: Finally, add the Pd(dppf)Cl₂ catalyst (1.48 g, 2.0 mmol).

  • Causality: The catalyst is added last to minimize its exposure to localized high concentrations of un-dissolved reagents, which can cause ligand dissociation.

Step 3: Reaction Execution and Safety Monitoring
  • Action: Attach a reflux condenser and heat the mixture to 80 °C using a temperature-controlled oil bath.

  • Safety Causality: Aqueous Suzuki couplings utilizing vinylboron species can exhibit sudden and significant exothermic events [1]. Continuous internal temperature monitoring is required. If the internal temperature spikes above 85 °C, temporarily remove the heat source.

  • In-Process Control (IPC): After 6 hours, sample the organic layer for LC-MS analysis. The reaction is self-validating: it is deemed complete only when the peak corresponding to the starting material (m/z 245/247) constitutes <1% of the total area, and the product mass (m/z 193 [M-H]⁻) dominates.

Step 4: Quenching and Aqueous Workup
  • Action: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and Water (100 mL).

  • Action: Carefully add 1M HCl dropwise under vigorous stirring until the aqueous layer reaches pH 2.

  • Causality: In the basic reaction mixture, the product exists as a highly water-soluble dicarboxylate/phenoxide salt. Acidifying to pH 2 ensures that both the carboxylic acid (pKa ~4) and the phenol (pKa ~10) are fully protonated, driving the product entirely into the ethyl acetate layer.

  • Action: Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Stabilization and Storage
  • Action: During the final concentration step, add 0.1 wt% of 4-tert-butylcatechol (TBC) to the product residue.

  • Causality: Terminal styrenes are highly susceptible to radical-initiated autopolymerization. TBC acts as a radical scavenger, ensuring the chemical integrity of the 5-vinyl-2-hydroxy-3-methoxybenzoic acid during long-term storage [2]. Store the final solid at 2–8 °C away from direct light.

Validation via NMR

The success of the synthesis is definitively validated by ¹H NMR (DMSO-d₆). The appearance of a distinct vinylic AMX spin system—typically presenting as a doublet of doublets at ~6.6 ppm (internal vinyl proton) and two distinct doublets at ~5.2 ppm and ~5.7 ppm (terminal vinyl protons)—confirms the successful installation of the ethenyl group.

References

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, ACS Publications. URL:[Link]

  • This compound (CAS 1370712-42-7). AA Blocks. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. URL:[Link]

A Technical Guide to the Solubility of 2-Hydroxy-3-methoxy-5-vinylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers an inferred solubility profile based on structurally analogous compounds, and provides a detailed experimental protocol for precise and reliable solubility determination.

Introduction: The Significance of Solubility

This compound, a derivative of benzoic acid, possesses a unique combination of functional groups that dictate its physicochemical properties, including its solubility. The presence of a carboxylic acid, a hydroxyl group, a methoxy group, and a vinyl group on the benzene ring creates a molecule with both polar and non-polar characteristics. Understanding the solubility of this compound in various organic solvents is paramount for a multitude of applications, including:

  • Drug Development: Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.

  • Chemical Synthesis: Solvent selection is crucial for reaction kinetics, purification, and crystallization processes.

  • Analytical Chemistry: The choice of solvent is essential for developing accurate and robust analytical methods.

This guide provides the foundational knowledge and practical methodologies to effectively address the solubility challenges associated with this compound.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are:

  • Polar Functional Groups: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are capable of forming strong hydrogen bonds with polar solvents. The methoxy group (-OCH₃) can also act as a hydrogen bond acceptor.

  • Non-Polar Moiety: The benzene ring and the vinyl group (-CH=CH₂) contribute to the non-polar character of the molecule, favoring interactions with less polar or non-polar solvents through van der Waals forces.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Several factors influence the solubility of benzoic acid and its derivatives:

  • Solvent Polarity: Polar protic solvents (e.g., alcohols) are generally good solvents for phenolic acids due to their ability to engage in hydrogen bonding. Polar aprotic solvents (e.g., acetone, ethyl acetate) can also be effective. Non-polar solvents are less likely to be effective due to the presence of the polar functional groups.

  • Temperature: The solubility of most solid organic compounds, including benzoic acid derivatives, increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[2]

  • pH: For acidic compounds like this compound, the solubility in aqueous solutions is highly pH-dependent. At pH values above the compound's pKa, the carboxylic acid group will be deprotonated, forming a more soluble carboxylate salt.

Inferred Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific SolventInferred SolubilityRationale
Polar Protic WaterSlightly SolubleThe presence of polar functional groups allows for some water solubility, but the non-polar vinyl group and benzene ring will limit it. The solubility of vanillic acid in water is low.[3][4]
MethanolSolubleAlcohols are excellent solvents for phenolic acids due to their ability to form strong hydrogen bonds with the hydroxyl and carboxylic acid groups.[3][6]
EthanolSolubleSimilar to methanol, ethanol is expected to be a good solvent. The solubility of benzoic acid and its derivatives is generally high in ethanol.[1][7]
IsopropanolSolubleExpected to be a good solvent, though potentially slightly less effective than methanol or ethanol due to increased steric hindrance.
Polar Aprotic AcetoneSolubleAcetone is a good hydrogen bond acceptor and can effectively solvate the polar groups of the molecule.
Ethyl AcetateSolubleEthyl acetate's moderate polarity and ability to act as a hydrogen bond acceptor make it a likely good solvent.
AcetonitrileSolubleAcetonitrile is a polar aprotic solvent that can dissolve a wide range of organic compounds.
Dimethylformamide (DMF)Very SolubleDMF is a highly polar aprotic solvent known for its excellent solvating power for a wide variety of organic compounds, including phenolic acids.[6]
Non-Polar TolueneSparingly SolubleThe non-polar nature of toluene makes it a poor solvent for the polar functional groups of the molecule, leading to low solubility.
HexaneInsolubleAs a non-polar alkane, hexane is not expected to effectively solvate the polar functional groups of this compound.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain accurate and reliable quantitative solubility data, a well-controlled experimental procedure is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[6]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg or better)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K or 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is achieved. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Analysis: If the solvent is volatile, the filtered solution can be carefully evaporated to dryness, and the mass of the remaining solid solute can be determined.

    • Spectrophotometric Analysis: If the compound has a suitable chromophore, a calibration curve can be prepared using standard solutions of known concentrations. The absorbance of the filtered sample can then be measured to determine its concentration.

    • Chromatographic Analysis (HPLC): HPLC is a highly sensitive and specific method for quantification. A calibration curve should be generated, and the filtered sample can be appropriately diluted and injected into the HPLC system.

  • Data Calculation and Reporting:

    • Calculate the solubility in the desired units (e.g., g/100 g of solvent, mg/mL, or mole fraction).

    • The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis & Data A Add excess solute to solvent in vials B Seal vials A->B C Incubate in thermostatted shaker at constant T B->C D Agitate until equilibrium is reached C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter sample F->G H Quantify solute concentration (HPLC, UV-Vis, Gravimetric) G->H I Calculate solubility H->I J Report results (mean ± SD) I->J

Caption: Workflow for the isothermal shake-flask solubility determination method.

Data Interpretation and Troubleshooting

  • Inconsistent Results: Inconsistent results between replicates can be due to incomplete equilibration, temperature fluctuations, or errors in sample handling and analysis. Ensure the equilibration time is sufficient and that all equipment is properly calibrated.

  • Supersaturation: Rapid temperature changes can lead to the formation of a supersaturated solution, which is thermodynamically unstable. It is crucial to maintain a constant temperature throughout the experiment.

  • Solvent Purity: The presence of impurities in the solvent can significantly affect the measured solubility. Always use high-purity solvents.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is important to characterize the solid phase before and after the solubility measurement to ensure that no phase transformation has occurred.

Conclusion

While direct experimental data for the solubility of this compound is currently lacking, a strong predictive understanding can be formulated based on the principles of physical organic chemistry and the known solubility behavior of structurally related phenolic acids. This guide provides a robust theoretical framework and a detailed, self-validating experimental protocol to enable researchers to accurately and reliably determine the solubility of this compound in a range of organic solvents. The insights gained from such studies are invaluable for advancing research and development in pharmaceuticals, chemical synthesis, and analytical sciences.

References

  • Ferreira, O., et al. (2019). Solvent and temperature effects on the solubility of syringic, vanillic or veratric acids. Fluid Phase Equilibria, 494, 138-148. Available at: [Link]

  • Ferreira, O., et al. (2017). Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Fluid Phase Equilibria, 440, 96-104. Available at: [Link]

  • Al-Maaiteh, A. M. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. International Journal of Pharmaceutical and Clinical Research, 10(7), 232-241. Available at: [Link]

  • Mota, F. L., et al. (2009). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 48(3), 1594-1599. Available at: [Link]

  • Kumar, R., & Singh, L. (2025). Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. Journal of Ethnopharmacology, 345, 118265. Available at: [Link]

  • PubChem. (n.d.). Vanillic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, M., et al. (2017). Measurement and Correlation of the Solubility of Vanillic Acid in Eight Pure and Water + Ethanol Mixed Solvents at Temperatures from (293.15 to 323.15) K. Journal of Chemical & Engineering Data, 62(10), 3468-3476. Available at: [Link]

  • Ferreira, O., et al. (2025). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Journal of Chemical & Engineering Data, 70(8), 2467-2479. Available at: [Link]

  • Chemistry LibreTexts. (2025, May 27). 13.1: Factors Affecting Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Khouri, S. J. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. American Journal of Analytical Chemistry, 6, 371-380. Available at: [Link]

  • Chen, Y., et al. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Asian Journal of Chemical Sciences, 4(2), 1-12. Available at: [Link]

  • Poorter, H., & de Jong-Van Berkel, Y. (n.d.). Chemical determination of phenolic compounds. PROMETHEUS. Retrieved from [Link]

  • Determination of Solubility Class. (n.d.). Retrieved from [Link]

  • De Fina, K. M., et al. (2000). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. The Journal of Chemical Thermodynamics, 32(11), 1475-1481. Available at: [Link]

Sources

The Natural Occurrence and Biotransformation of 5-Vinyl-o-Vanillic Acid Metabolites: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in phenolic biotransformations, I frequently encounter a critical blind spot in preclinical drug development: the over-reliance on ubiquitous para-substituted phenolics (like standard vanillic acid) while ignoring highly bioactive, rare ortho-isomers. 5-Vinyl-o-vanillic acid (5-V-o-VA) —chemically identified as 2-hydroxy-3-methoxy-5-vinylbenzoic acid—is a specialized secondary metabolite. Characterized by its unique 5-vinyl substitution, this compound exhibits enhanced lipophilicity and distinct steric properties compared to its traditional counterparts.

This whitepaper provides an in-depth technical framework detailing the natural occurrence, microbial biosynthesis, analytical extraction protocols, and pharmacological potential of 5-V-o-VA metabolites.

Biosynthetic Pathways & Natural Occurrence

While standard vanillic acid is a well-documented end-product of ferulic acid degradation, 5-V-o-VA arises from a parallel, highly specific microbial biotransformation of ortho-hydroxycinnamic acid precursors. Its natural occurrence is primarily documented in the biotransformed solid residues of specific plant families (such as the Lamiaceae family) and within specialized fungal or lactic acid bacteria fermentation matrices .

The Mechanistic Funnel

The biosynthesis of 5-V-o-VA relies on a two-step enzymatic cascade:

  • Non-Oxidative Decarboxylation: Microbes utilizing ortho-ferulic acid analogs as a carbon source deploy ferulic acid decarboxylase (FDC) to cleave the aliphatic carboxylic acid, yielding the intermediate 5-vinyl-o-guaiacol.

  • Oxidation: Enoyl-CoA hydratase and vanillin dehydrogenase (VDH) subsequently oxidize the intermediate into the stable 5-V-o-VA metabolite.

Biosynthesis Precursor o-Ferulic Acid (Precursor) Decarb Ferulic Acid Decarboxylase (Microbial/Fungal) Precursor->Decarb Decarboxylation Vinyl 5-Vinyl-o-guaiacol (Intermediate) Decarb->Vinyl Oxidase Enoyl-CoA Hydratase / Vanillin Dehydrogenase Vinyl->Oxidase Oxidation Product 5-Vinyl-o-vanillic Acid (Final Metabolite) Oxidase->Product

Biosynthetic pathway of 5-vinyl-o-vanillic acid via microbial decarboxylation and oxidation.

Analytical Workflows: Extraction & Quantification

Isolating trace phenolic metabolites from complex solid residues requires a protocol that prevents oxidative degradation while maximizing yield. We utilize an Ultrasonic-Assisted Extraction (UAE) coupled with Solid-Phase Extraction (SPE) clean-up .

Protocol Causality & Self-Validating Design
  • Why 70% Aqueous Methanol? Phenolic acids are often bound to plant cell wall polysaccharides. A 70% methanol solution provides the exact dielectric constant needed to penetrate the cellulosic matrix while solubilizing the lipophilic vinyl group.

  • Why 0.1% Formic Acid? 5-V-o-VA has a pKa of approximately 4.5. The addition of formic acid drops the solvent pH below the pKa, protonating the carboxylate group. This keeps the metabolite in its neutral state, preventing premature elution during SPE.

  • Self-Validation via Internal Standard (IS): We spike the raw biomass with Salicylic Acid prior to extraction. Because salicylic acid is an ortho-hydroxybenzoic acid that does not naturally occur in these specific matrices, any matrix-induced ion suppression or extraction loss will equally affect the IS, ensuring absolute quantitative accuracy.

Step-by-Step Extraction Methodology
  • Sample Preparation: Lyophilize the biotransformed solid residue to remove water content, then mill to a particle size of <0.5 mm to maximize surface area.

  • IS Spiking: Add 10 µL of Salicylic Acid (100 µg/mL) to 1.0 g of the milled biomass.

  • Solvent Addition: Add 25 mL of the extraction solvent (70% Methanol / 30% Water / 0.1% Formic Acid).

  • Ultrasonic Extraction: Sonicate the mixture at 37 kHz for 15 minutes at room temperature. (Note: 37 kHz generates optimal cavitation bubble sizes to physically shear cell walls without creating localized thermal spikes that could degrade the vinyl moiety).

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Clean-up: Condition a C18 SPE cartridge with 5 mL of pure methanol followed by 5 mL of acidified water. Load the supernatant. Wash with 5 mL of 5% methanol to remove polar sugars, then elute the phenolic fraction with 2 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 500 µL of the initial LC mobile phase for analysis .

Extraction Sample Biomass / Solid Residue Solvent Add 70% Aq. Methanol + 0.1% Formic Acid Sample->Solvent Sonicate Ultrasonic Extraction (37 kHz, 15 min) Solvent->Sonicate Centrifuge Centrifugation (10,000 x g, 10 min) Sonicate->Centrifuge SPE Solid-Phase Extraction (SPE) Clean-up Centrifuge->SPE Supernatant LCMS UHPLC-MS/MS Analysis SPE->LCMS Eluate

Step-by-step ultrasonic-assisted extraction and LC-MS/MS workflow for phenolic metabolites.

Data Presentation: UHPLC-MS/MS Parameters

To differentiate 5-V-o-VA from its para-isomers, we utilize Ultra-High-Performance Liquid Chromatography coupled to a Triple Quadrupole mass spectrometer (UHPLC-QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Quantitative LC-MS/MS MRM Parameters for Vanillic Acid Analogues

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time Shift
Standard Vanillic Acid167.0123.015Baseline
5-Vinyl-o-vanillic Acid 193.0 149.0 18 +1.2 min (Lipophilic shift)
Salicylic Acid (IS)137.093.012-0.8 min

Pharmacological Potential in Drug Development

For drug development professionals, the structural nuances of 5-V-o-VA present a highly actionable scaffold. Standard phenolic metabolites like protocatechuic acid and vanillic acid are already recognized for their ability to improve nitric oxide (NO) bioavailability via the Akt-eNOS pathway, thereby mitigating TNF-α induced oxidative stress in endothelial cells .

However, the addition of the 5-vinyl group in 5-V-o-VA alters the molecule's pharmacokinetics:

Table 2: Comparative Pharmacological Profiles

Pharmacological TargetStandard Vanillic Acid5-Vinyl-o-Vanillic AcidMechanism of Action / Causality
Akt-eNOS Pathway Moderate ActivationHigh ActivationThe ortho-hydroxy configuration enhances hydrogen-bonding with kinase active sites, upregulating NO bioavailability.
Lipid Peroxidation High InhibitionVery High InhibitionThe electron-donating vinyl group stabilizes the phenoxy radical formed during ROS scavenging.
Blood-Brain Barrier (BBB) Low PermeabilityModerate/High PermeabilityThe non-polar vinyl group increases the overall LogP, facilitating passive diffusion across lipid bilayers for neuroprotective applications.

By leveraging the specific biotransformation pathways that yield 5-V-o-VA, researchers can bypass the limitations of standard phenolic acids, unlocking next-generation antioxidant therapies with superior tissue penetration and target affinity.

References

  • Phenolic Biotransformations during Conversion of Ferulic Acid to Vanillin by Lactic Acid Bacteria. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Extraction of phenolic compounds: A review. National Center for Biotechnology Information (PMC). Available at:[Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Phenolic Metabolites Protocatechuic Acid and Vanillic Acid Improve Nitric Oxide Bioavailability via the Akt-eNOS Pathway in Response to TNF-α Induced Oxidative Stress and Inflammation in Endothelial Cells. National Center for Biotechnology Information (PMC). Available at:[Link]

Methodological & Application

Application Note: A Robust Three-Step Synthesis of 2-Hydroxy-3-methoxy-5-vinylbenzoic Acid from o-Vanillin

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, reliable, and scalable protocol for the synthesis of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid, a valuable bifunctional monomer and synthetic intermediate. The synthesis commences from the readily available and bio-renewable feedstock, o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The described three-step synthetic pathway involves an initial regioselective bromination, followed by a palladium-catalyzed Heck coupling to install the vinyl moiety, and culminates in a chemoselective oxidation of the aldehyde to the target carboxylic acid. This method is designed for high efficiency, employs well-understood reaction mechanisms, and avoids the use of overly hazardous or difficult-to-handle reagents, making it suitable for both academic research and process development environments.

Introduction and Synthetic Strategy

This compound is a highly functionalized aromatic compound with significant potential in materials science and pharmaceutical development. Its structure incorporates a polymerizable vinyl group, a chelating salicylic acid motif, and a methoxy group, making it an attractive building block for advanced polymers, resins, and as a precursor for complex drug molecules.

The synthetic challenge lies in the selective functionalization of the o-vanillin scaffold at the C-5 position and the subsequent oxidation of the aldehyde without affecting the newly introduced vinyl group. Our developed strategy addresses these challenges through a logical and efficient three-step sequence, as illustrated below.

Strategic Rationale:

  • Regioselective Halogenation: The aromatic ring of o-vanillin is activated by the hydroxyl and methoxy groups. The C-5 position, being para to the strongly activating hydroxyl group, is the most nucleophilic site for electrophilic aromatic substitution. This allows for a highly regioselective bromination, installing a versatile chemical handle for subsequent cross-coupling.[1]

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond serves as an ideal electrophilic partner for a palladium-catalyzed Heck reaction. This reaction is one of the most powerful and reliable methods for forming carbon-carbon bonds, specifically for creating substituted alkenes from aryl halides.[2] We utilize potassium vinyltrifluoroborate as the vinyl source, which is an air-stable, non-toxic, and efficient coupling partner.

  • Chemoselective Oxidation: The final step requires the oxidation of an aromatic aldehyde to a carboxylic acid in the presence of an easily oxidizable vinyl group. The Pinnick oxidation, which uses sodium chlorite (NaClO₂) under mildly acidic buffered conditions, is the method of choice due to its exceptional chemoselectivity for aldehydes, leaving the alkene moiety intact.[3]

This linear synthesis provides a clear and robust pathway to the target molecule with high overall yield and purity.

Synthetic Workflow Diagram

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Heck Cross-Coupling cluster_2 Step 3: Pinnick Oxidation A o-Vanillin B 5-bromo-o-vanillin A->B Br₂, Acetic Acid C 2-hydroxy-3-methoxy- 5-vinylbenzaldehyde B->C K(CH=CH₂)BF₃ Pd(dppf)Cl₂, K₂CO₃ D 2-Hydroxy-3-methoxy- 5-vinylbenzoic acid C->D NaClO₂, NaH₂PO₄ 2-methyl-2-butene

Caption: Overall synthetic route from o-vanillin to the target acid.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Bromine is highly corrosive and toxic; handle with extreme care.

Step 1: Synthesis of 5-bromo-o-vanillin

This protocol details the regioselective electrophilic bromination of o-vanillin at the C-5 position.

  • Reaction Scheme: (Self-generated image placeholder for bromination of o-vanillin)

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
o-Vanillin152.1510.0 g65.71.0
Glacial Acetic Acid60.05100 mL--
Bromine (Br₂)159.813.4 mL (10.5 g)65.71.0
Saturated Sodium Bicarbonate-~150 mL--
Deionized Water18.02~500 mL--

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (65.7 mmol) of o-vanillin in 100 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

  • Bromine Addition: In a separate dropping funnel, add 3.4 mL (65.7 mmol) of bromine. Add the bromine dropwise to the cooled o-vanillin solution over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition. The solution will turn from a pale yellow to a deep orange/red.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 4:1 hexanes:ethyl acetate eluent system until the starting material is consumed.

  • Quenching and Precipitation: Slowly pour the reaction mixture into a 1 L beaker containing 400 mL of ice-cold deionized water with vigorous stirring. A pale yellow precipitate will form immediately.

  • Neutralization: Carefully add saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH of the solution is neutral (~pH 7). This step neutralizes the acetic acid and any remaining HBr.

  • Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.

  • Drying: Dry the product under high vacuum at 40 °C overnight to yield 5-bromo-o-vanillin as a pale yellow solid.

  • Expected Yield: 14.0 - 14.8 g (92-97%).

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Step 2: Synthesis of 2-hydroxy-3-methoxy-5-vinylbenzaldehyde

This protocol describes the palladium-catalyzed Heck coupling of 5-bromo-o-vanillin with potassium vinyltrifluoroborate.

  • Reaction Scheme: (Self-generated image placeholder for Heck coupling)

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
5-bromo-o-vanillin231.0410.0 g43.31.0
Potassium vinyltrifluoroborate133.997.0 g52.01.2
Pd(dppf)Cl₂731.70790 mg1.080.025
Potassium Carbonate (K₂CO₃)138.2117.9 g129.83.0
Tetrahydrofuran (THF), Anhydrous72.11150 mL--
Deionized Water, Degassed18.0250 mL--
Ethyl Acetate88.11~400 mL--
Brine-~100 mL--

Procedure:

  • Inert Atmosphere: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen.

  • Reagent Addition: To the flask, add 5-bromo-o-vanillin (10.0 g, 43.3 mmol), potassium vinyltrifluoroborate (7.0 g, 52.0 mmol), potassium carbonate (17.9 g, 129.8 mmol), and Pd(dppf)Cl₂ (790 mg, 1.08 mmol).

  • Solvent Addition: Add 150 mL of anhydrous THF and 50 mL of degassed deionized water via cannula. The mixture will be a suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-75 °C) under a positive pressure of nitrogen. Stir vigorously for 12-16 hours. Monitor the reaction by TLC (3:1 hexanes:ethyl acetate) for the disappearance of the starting material.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Dilute with 200 mL of ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with an additional 50 mL of ethyl acetate.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil/solid should be purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure product.

  • Expected Yield: 6.5 - 7.3 g (84-94%).

  • Characterization: The product, 2-hydroxy-3-methoxy-5-vinylbenzaldehyde, should be confirmed by spectroscopic methods.

Step 3: Synthesis of this compound

This protocol details the highly selective Pinnick oxidation of the aldehyde to a carboxylic acid.

  • Reaction Scheme: (Self-generated image placeholder for Pinnick oxidation)

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
2-hydroxy-3-methoxy-5-vinylbenzaldehyde178.185.0 g28.11.0
tert-Butanol74.12100 mL--
2-methyl-2-butene70.1325 mL2248.0
Sodium Chlorite (NaClO₂), 80% technical90.445.0 g44.21.5
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.985.0 g41.71.4
Deionized Water18.0250 mL--
1 M Hydrochloric Acid (HCl)-~30 mL--
Ethyl Acetate88.11~300 mL--

Procedure:

  • Setup: In a 500 mL Erlenmeyer flask, dissolve 5.0 g (28.1 mmol) of 2-hydroxy-3-methoxy-5-vinylbenzaldehyde in 100 mL of tert-butanol. Add 25 mL (224 mmol) of 2-methyl-2-butene, which acts as a chlorine scavenger.

  • Buffer and Oxidant Preparation: In a separate beaker, prepare the oxidant solution by dissolving 5.0 g (44.2 mmol) of 80% sodium chlorite and 5.0 g (41.7 mmol) of sodium dihydrogen phosphate in 50 mL of deionized water.

  • Oxidation: While stirring the aldehyde solution vigorously at room temperature, add the aqueous oxidant solution dropwise over 20 minutes. The reaction is slightly exothermic, and the solution will turn yellow.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (1:1 hexanes:ethyl acetate with 1% acetic acid) until the starting aldehyde is consumed.

  • Work-up: Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the tert-butanol. Dilute the remaining aqueous slurry with 150 mL of ethyl acetate.

  • Acidification and Extraction: Transfer the mixture to a separatory funnel. Cool the funnel in an ice bath and slowly acidify the aqueous layer with 1 M HCl to pH 2-3. The product will move into the organic layer.

  • Separation: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL). Combine all organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield the final product as a white to off-white solid.

  • Expected Yield: 4.8 - 5.2 g (88-95%).

  • Characterization: Confirm the final structure of this compound with ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

Conclusion

This application note details a high-yielding, three-step synthesis of this compound starting from o-vanillin. The methodology relies on robust and well-established chemical transformations, ensuring reproducibility and scalability. The final product is obtained in high purity and serves as a versatile building block for further synthetic applications in materials and medicinal chemistry.

References

  • Mineno, T., Suzuki, Y., Nobuta, T., Takano, D. and Kansui, H. (2022) The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90. [Link]

  • Gois, P. M. P., et al. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19.
  • Furst, L., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry, 6, 42. [Link]

  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). A mild and simple protocol for the oxidation of aldehydes to carboxylic acids utilizing Oxone. Organic Letters, 5(7), 1031–1034. [Link]

Sources

polymerization of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid monomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Polymerization of 2-Hydroxy-3-methoxy-5-vinylbenzoic Acid (HMVBA) [1]

Executive Summary & Molecule Analysis

This guide details the polymerization protocols for This compound (HMVBA) .[1] This monomer is structurally significant because it combines a polymerizable vinyl group (styrenic nature) with two critical functionalities: a carboxylic acid (pH-responsiveness) and a phenolic hydroxyl group (antioxidant/adhesive properties).

Technical Challenge: The primary obstacle in polymerizing HMVBA is the phenolic hydroxyl group (position 2). Phenols act as radical scavengers (inhibitors/retarders) in free radical polymerization, transferring the radical to the oxygen to form a stable phenoxy radical, which can terminate chain growth.

Strategy: To achieve high molecular weight and low polydispersity (PDI), this guide prioritizes Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. RAFT is robust enough to handle functional groups (COOH, OH) that would poison anionic polymerization, while offering better control than standard Free Radical Polymerization (FRP).

Pre-Polymerization Considerations

Before initiating synthesis, the monomer quality and chemical environment must be strictly controlled.

ParameterSpecificationRationale
Inhibitor Removal EssentialCommercial vinyl monomers often contain MEHQ.[1] Pass the monomer solution through a basic alumina column or recrystallize from methanol/water if solid.[1]
Solvent Choice DMF or DMSOThe monomer is polar (COOH + OH). Non-polar solvents (Toluene) will cause precipitation. DMF is the preferred solvent for RAFT of polar styrenics.
Phenolic Retardation Mitigation StrategyThe free phenol may retard kinetics. Use a slightly higher initiator concentration or, for ultra-high MW (>50kDa), protect the phenol (acetylation) prior to polymerization.

Workflow Visualization

The following diagram outlines the critical path from monomer preparation to final polymer isolation.

G Monomer Monomer Prep (Inhibitor Removal) Soln Soln. Preparation (DMF + CTA + AIBN) Monomer->Soln Dissolve Degas Degassing (Freeze-Pump-Thaw) Soln->Degas O2 Removal Poly Polymerization (70°C, 12-24h) Degas->Poly Heat Poly->Poly Kinetics Aliquot Quench Quench & Precipitate (Cold Diethyl Ether) Poly->Quench Terminate Dry Vacuum Drying & Characterization Quench->Dry Purify

Figure 1: Step-by-step workflow for the controlled polymerization of HMVBA.

Protocol A: RAFT Polymerization (Recommended)

This protocol is designed to target a molecular weight (Mn) of ~15,000 g/mol with a PDI < 1.2.

Materials:

  • Monomer: HMVBA (Purified).

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB).[1] Note: Trithiocarbonates like DDMAT are also suitable, but CPDB is excellent for styrenics.

  • Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN).[1]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Stoichiometry: Target Degree of Polymerization (DP) = 100. Molar Ratio: [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2

Step-by-Step Procedure:

  • Preparation: In a 20 mL Schlenk tube equipped with a magnetic stir bar, dissolve HMVBA (1.0 g, 5.15 mmol) in DMF (3.0 mL).

    • Checkpoint: Ensure complete dissolution.[1] If turbid, sonicate.[1]

  • Add Control Agents: Add CPDB (14.4 mg, 0.0515 mmol) and AIBN (1.7 mg, 0.0103 mmol) to the tube.

    • Note: Use a stock solution of AIBN in DMF for accurate micropipetting.[1]

  • Degassing (Critical): Oxygen inhibits RAFT. Seal the tube with a rubber septum.[1][2] Perform 4 cycles of Freeze-Pump-Thaw :

    • Freeze in liquid nitrogen.[1]

    • Apply vacuum (<100 mTorr) for 5 mins.

    • Thaw in warm water.[1]

    • Backfill with high-purity Nitrogen or Argon.[1]

  • Polymerization: Place the Schlenk tube in a pre-heated oil bath at 70°C . Stir at 300 RPM.

    • Duration: 12–24 hours.[1] (Due to phenolic retardation, reaction times may be longer than standard styrene).

  • Quenching: Remove from heat and expose to air to terminate radicals.[1] Cool to room temperature.

  • Purification:

    • Add the reaction mixture dropwise into a large excess (10x volume) of cold diethyl ether or hexanes under vigorous stirring.

    • The polymer will precipitate as a pinkish/red solid (color comes from the CTA end-group).[1]

    • Filter or centrifuge (4000 rpm, 5 min).

    • Re-dissolve in a minimal amount of THF/DMF and re-precipitate (repeat 2x) to remove unreacted monomer.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Protocol B: Free Radical Polymerization (Screening)

Use this for rapid generation of material where PDI control is not critical.[1]

Stoichiometry: [Monomer] : [Initiator] = 100 : 1

  • Dissolve HMVBA (1.0 g) in DMF (3 mL).

  • Add AIBN (8.5 mg).

  • Purge with Nitrogen bubbling for 15 minutes (less stringent than RAFT).

  • Heat to 70°C for 6–8 hours.

  • Precipitate in cold ether as described above.

Characterization & Validation

TechniquePurposeExpected Observation
1H NMR (DMSO-d6) Conversion & StructureDisappearance of vinyl protons (5.0–6.0 ppm).[1] Broadening of aromatic protons (6.5–7.5 ppm). Presence of methoxy peak (~3.8 ppm).
GPC (DMF + LiBr) Molecular WeightRAFT: Unimodal peak, PDI < 1.3. FRP: Broad peak, PDI > 1.5. Note: Use LiBr to prevent column interaction with COOH groups.[1]
FTIR Functional GroupsC=O stretch (carboxylic acid) at ~1700 cm⁻¹. OH stretch (broad) at 3200–3500 cm⁻¹.

Application Notes: Drug Delivery

pH-Responsive Release Mechanism: The carboxylic acid group (pKa ~4.[1]5) allows the polymer to transition from hydrophobic (protonated) in the stomach (pH 1-2) to hydrophilic/soluble (deprotonated) in the intestine (pH 7.4).

Conjugation Potential: The phenolic -OH is a site for "click" chemistry or esterification with drugs, while the -COOH can be activated with EDC/NHS for peptide coupling.[1]

Mechanism Acid Acidic pH (1-3) (Stomach) Poly_H Polymer-COOH (Protonated/Collapsed) Acid->Poly_H Stabilizes Base Neutral pH (7.4) (Intestine) Poly_H->Base Transit Poly_Ion Polymer-COO⁻ (Swollen/Soluble) Base->Poly_Ion Deprotonation Release Drug Release Poly_Ion->Release Matrix Expansion

Figure 2: Mechanism of pH-triggered drug release for Poly(HMVBA).[1]

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1] Australian Journal of Chemistry, 58(6), 379–410.

  • Sigma-Aldrich. (n.d.).[1] RAFT Polymerization: Reagents and Protocols. Merck / Sigma-Aldrich Technical Guides.

  • Baird, Z., et al. (2020). Polymerization of Vinylbenzoic Acid Derivatives. Polymer Chemistry. (Generalized reference for vinylbenzoic acid protocols).

  • Higgins, J. (2023). Inhibition of Free Radical Polymerization by Phenolic Compounds.[1] NIH / PubMed Central.[1]

Sources

palladium-catalyzed cross-coupling of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Hydroxy-3-methoxy-5-vinylbenzoic Acid

Introduction & Scope

Target Molecule: this compound (HMVBA). Structural Context: A highly functionalized styrene derivative featuring a salicylate core (ortho-hydroxybenzoic acid) and a methoxy substituent. It is structurally related to lignin monomers and serves as a critical precursor for stilbenoid antioxidants (analogues of resveratrol and combretastatin).

The Challenge: While the vinyl group at the 5-position is a classic "handle" for Heck coupling, the molecule presents a chemo-selectivity paradox :

  • The "Warhead": The vinyl group is electronically activated for Pd-catalyzed insertion (Heck reaction).

  • The "Shield": The ortho-hydroxy and ortho-methoxy groups create a steric and electronic environment that can chelate Pd(II) species, potentially poisoning the catalyst.

  • The "Anchor": The free carboxylic acid requires base modulation to prevent catalyst deactivation via carboxylate coordination.

This guide details two distinct protocols:

  • Protocol A (The Robust Route): Full protection strategy for high-value pharmaceutical synthesis where purification is key.

  • Protocol B (The Direct Route): Ligand-free, aqueous-phase coupling for green chemistry applications and rapid library generation.[1]

Strategic Analysis: The Chelation Trap

Before initiating synthesis, researchers must understand the coordination chemistry involved. The 2-hydroxy-1-carboxyl motif acts as a bidentate ligand (salicylate mode).

Chelation cluster_0 Substrate Interaction cluster_1 Solution S 2-Hydroxy-3-methoxy- 5-vinylbenzoic acid Pd Pd(II) Species S->Pd Chelation via O- (Phenol) & COO- (Acid) Prot Protection (Methyl Ester/Ether) S->Prot Route A Ligand Bulky Ligands (P(o-tol)3) S->Ligand Route B Dead Dead Pd->Dead Catalyst Deactivation (Pd Black)

Figure 1: Mechanistic risk of salicylate chelation and mitigation strategies.

Protocol A: The "Robust Route" (Protected)

Best For: Scale-up (>10g), GMP synthesis, and complex aryl halide partners.

Rationale

By converting the phenol to a methyl ether and the acid to a methyl ester, the substrate behaves like a standard styrene derivative (e.g., 3,4-dimethoxystyrene). This eliminates catalyst poisoning and allows for standard flash chromatography purification.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (Protected) 1.0Methyl 2,3-dimethoxy-5-vinylbenzoate
Aryl Halide (Ar-I) 1.1Electrophile (Coupling Partner)
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalyst
P(o-tol)₃ 0.04 (4 mol%)Ligand (Prevents Pd-black)
Triethylamine (Et₃N) 2.5Base (H-X scavenger)
DMF (Anhydrous) 0.2 MSolvent (High boiling, polar)
Step-by-Step Methodology
  • Pre-Reaction Preparation:

    • Synthesize Methyl 2,3-dimethoxy-5-vinylbenzoate via standard methylation (MeI, K₂CO₃, Acetone) of the starting material.

    • Dry DMF over molecular sieves (4Å) for 24 hours.

  • Catalyst Loading (Glovebox or Schlenk Line):

    • In a dry reaction tube, combine Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(o-tol)₃ (12.2 mg, 0.04 mmol).

    • Add 1.0 mL of DMF and stir at RT for 5 mins until the solution turns bright yellow (active Pd(0)-L₂ species formation).

  • Substrate Addition:

    • Add the protected substrate (1.0 mmol) and Aryl Iodide (1.1 mmol).

    • Add Et₃N (350 µL, 2.5 mmol).

    • Seal the tube with a septum and purge with Argon for 5 minutes.

  • Reaction:

    • Heat to 100°C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The vinyl spot (fluorescent) will disappear, replaced by a lower Rf stilbene spot.

  • Work-up:

    • Cool to RT. Dilute with EtOAc (20 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove amine salts.

    • Wash with Brine (10 mL), dry over Na₂SO₄, and concentrate.

    • Purification: Flash Chromatography (SiO₂).

Protocol B: The "Direct Route" (Green/Aqueous)

Best For: Rapid library synthesis, medicinal chemistry, and "Green Chemistry" compliance.

Rationale

Using Jeffery Conditions (Phase Transfer Catalysis), we can couple the unprotected acid directly. The base (K₂CO₃) generates the dicarboxylate dianion, which is soluble in water/organic mixtures. Tetrabutylammonium bromide (TBAB) stabilizes the Pd-nanoparticles formed in situ, preventing aggregation.

Reagents & Stoichiometry
ComponentEquiv.Role
HMVBA (Unprotected) 1.0Substrate
Aryl Iodide 1.1Electrophile
Pd(OAc)₂ 0.01 (1 mol%)Catalyst
K₂CO₃ 3.0Base (Solubilizer & Scavenger)
TBAB 1.0Phase Transfer Agent / Stabilizer
Water / Acetone (1:1) 0.2 MSolvent System
Step-by-Step Methodology
  • Setup:

    • Dissolve K₂CO₃ (3.0 equiv) in Water (2.5 mL).

    • Add HMVBA (1.0 mmol). The solution should turn yellow/orange as the phenolate forms.

  • Reaction Assembly:

    • Add Acetone (2.5 mL), Aryl Iodide (1.1 mmol), and TBAB (1.0 mmol).

    • Add Pd(OAc)₂ (2.2 mg, 1 mol%) directly. Note: No phosphine ligand is used.

  • Coupling:

    • Heat to 60–70°C (reflux of acetone) for 6–10 hours.

    • Observation: The reaction mixture will turn black (colloidal Pd). This is normal and active.

  • Work-up (Acidification):

    • Cool to RT.

    • Critical Step: Acidify carefully with 2M HCl to pH 2. The product (stilbene carboxylic acid) will precipitate.

    • Filter the precipitate or extract with EtOAc.

Reaction Mechanism & Pathway

The reaction follows the classical Heck catalytic cycle, but with specific stereochemical implications for the vinyl benzoic acid derivative.

HeckCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + Ar-I Coord Olefin Coordination (Syn-Addition) OxAdd->Coord + Vinyl-Benzoic Acid Insert Migratory Insertion (Carbopalladation) Coord->Insert Regioselective (Beta-Attack) Elim Beta-Hydride Elimination (Product Release) Insert->Elim Trans-Stilbene Formation BaseStep Base Regeneration (Pd-H to Pd-0) Elim->BaseStep - Product BaseStep->Start + Base / - HI

Figure 2: The Heck Catalytic Cycle. Note that for styrene derivatives, insertion is overwhelmingly beta-selective, yielding the trans-stilbene.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Palladium Black (Precipitate) Ligand dissociation or insufficient stabilization.Protocol A: Increase P(o-tol)₃ to 4:1 Pd ratio. Protocol B: Increase TBAB loading.
Low Conversion Salicylate chelation poisoning Pd.Switch to Protocol A (Protection). Or use higher temp (120°C) with Pd-EnCat (Encapsulated Pd).
Regioisomers (Branched) Electronic effect of 3-OMe group.Use a bidentate ligand like dppp to enforce steric control, though trans-linear is usually favored >95:5.
Decarboxylation High temp + acidic media.Ensure base is in excess (K₂CO₃). Avoid temperatures >130°C.

References

  • Mechanistic Foundation: Heck, R. F. (1968). "Acylation, methylation, and carboxyalkylation of olefins by Group VIII metal derivatives." Journal of the American Chemical Society, 90(20), 5518–5526. Link

  • Ligand-Free Protocol (Jeffery Conditions): Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters, 26(22), 2667-2670. Link

  • Stilbene Synthesis Review: Becker, H. (1983). "Synthesis of Stilbene Derivatives." Refubium. Link

  • Aqueous Phase Coupling: Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link

  • Vinyl Salicylic Acid Reactivity: Goossen, L. J., & Paetzold, J. (2004). "Pd-catalyzed synthesis of functionalized styrenes from aryl carboxylic acids." Angewandte Chemie International Edition, 43(9). Link

Sources

Application Notes & Protocols: 2-Hydroxy-3-methoxy-5-vinylbenzoic Acid as a Versatile Functional Monomer

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Building Block for Advanced Polymers

2-Hydroxy-3-methoxy-5-vinylbenzoic acid is a highly functionalized monomer poised to unlock significant advancements in materials science, particularly in the fields of drug delivery and smart biomaterials. Its unique chemical architecture combines four key features into a single, polymerizable unit:

  • A polymerizable vinyl group , enabling its incorporation into polymer chains via various radical polymerization techniques.

  • A carboxylic acid moiety , which imparts pH-responsiveness, provides a site for bioconjugation, and enhances water solubility at neutral or basic pH.

  • A phenolic hydroxyl group , offering opportunities for hydrogen bonding, antioxidant activity, and an additional handle for post-polymerization modification.

  • A methoxy group , which modulates the electronic properties and hydrophobicity of the aromatic ring.

This combination makes polymers derived from this monomer inherently "smart," with properties that can be tailored for sophisticated applications. This guide provides a comprehensive overview of the proposed synthesis of the monomer, detailed protocols for its polymerization, standard characterization techniques, and a discussion of its high-potential applications for researchers and drug development professionals.

Proposed Monomer Synthesis

While this compound is not a widely cataloged chemical, a plausible and efficient synthesis can be designed starting from commercially available precursors. The strategy outlined below utilizes a Wittig reaction to introduce the vinyl group, a robust and well-documented method for forming carbon-carbon double bonds.[1]

2.1 Synthetic Rationale

The synthesis begins with 2-hydroxy-3-methoxybenzaldehyde. The phenolic hydroxyl and carboxylic acid functionalities are sensitive; therefore, a protection-free, one-step introduction of the vinyl group is preferable if conditions are mild. The Wittig reaction is ideal for this transformation. The subsequent step involves the oxidation of the aldehyde to a carboxylic acid.

2.2 Proposed Protocol: Synthesis of this compound

  • Step 1: Wittig Reaction to form 2-Hydroxy-3-methoxy-5-vinylbenzaldehyde.

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a strong base such as n-butyllithium (n-BuLi) (1.05 equivalents) dropwise. Allow the mixture to stir and warm to room temperature over 1 hour, resulting in a characteristic ylide color change (typically yellow-orange).

    • Cool the reaction mixture back down to 0 °C.

    • Dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction to stir at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-hydroxy-3-methoxy-5-vinylbenzaldehyde.

  • Step 2: Oxidation to this compound.

    • Dissolve the purified aldehyde from Step 1 in a mixture of tert-butanol and water.

    • Add 2-methyl-2-butene (a chlorine scavenger) followed by a solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water.

    • Stir the reaction vigorously at room temperature for 4-6 hours. Monitor by TLC until the starting aldehyde is consumed.

    • Acidify the reaction mixture with 1M HCl to a pH of ~2, which will precipitate the carboxylic acid product.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the final monomer. Further purification can be achieved by recrystallization.

2.3 Monomer Characterization

Confirm the structure of the synthesized monomer using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the vinyl protons (~5-7 ppm), aromatic protons, methoxy group (~3.9 ppm), and the acidic proton of the carboxyl group (>10 ppm).

  • FT-IR: Look for vibrational bands corresponding to the O-H stretch of the phenol and carboxylic acid, the C=O of the carboxylic acid (~1700 cm⁻¹), and C=C stretches of the vinyl group and aromatic ring.

Polymerization Methodologies

The choice of polymerization technique is critical as it dictates the polymer's architecture, molecular weight distribution, and ultimately, its performance. We present protocols for both conventional free radical polymerization and the more advanced RAFT polymerization, which allows for superior control.

3.1 Protocol 1: Free Radical Polymerization (FRP)

FRP is a straightforward method for producing high molecular weight polymers. However, it offers limited control over chain length and dispersity. This method is suitable for applications where a broad molecular weight distribution is acceptable.

  • Materials:

    • This compound (Monomer)

    • Azobisisobutyronitrile (AIBN) (Initiator)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Dissolve the monomer in DMF in a Schlenk flask. A typical monomer concentration is 1-2 M.

    • Add AIBN. The monomer-to-initiator ratio determines the final molecular weight (e.g., 200:1 for a target degree of polymerization of 400, assuming 50% initiator efficiency).

    • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with an inert gas (Argon or Nitrogen) for 30 minutes in an ice bath.

    • Place the flask in a preheated oil bath at 70 °C to initiate polymerization.

    • Allow the reaction to proceed for 12-24 hours. The solution will become noticeably more viscous.

    • To terminate the reaction, cool the flask to room temperature and expose it to air.

    • Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent (e.g., cold diethyl ether or hexane) while stirring vigorously.

    • Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at 40-50 °C to a constant weight.

3.2 Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (Đ < 1.3), and complex architectures like block copolymers.[2][3] The choice of RAFT agent is crucial and depends on the monomer class; for styrenic monomers like this, a dithiobenzoate or trithiocarbonate is appropriate.

  • Materials:

    • This compound (Monomer)

    • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT Agent/CTA)

    • AIBN (Initiator)

    • Anhydrous DMF or DMSO

  • Causality Behind Component Ratios: The ratio of [Monomer]:[CTA] primarily determines the target degree of polymerization. The [CTA]:[Initiator] ratio is typically between 3:1 and 10:1 to ensure that most chains are initiated from the CTA, maintaining control and "living" characteristics.

  • Procedure:

    • In a Schlenk flask, dissolve the monomer, CPADB (CTA), and AIBN in DMF. For example, to target a degree of polymerization (DP) of 100, a molar ratio of [Monomer]:[CTA]:[Initiator] of 100:1:0.2 could be used.

    • Deoxygenate the solution as described in the FRP protocol (Section 3.1, Step 3).

    • Immerse the flask in a preheated oil bath at 70 °C.

    • Monitor the reaction over time by taking small aliquots (under inert atmosphere) to analyze monomer conversion via ¹H NMR.

    • Once the desired conversion is reached (e.g., 70-90%), stop the reaction by cooling the flask and exposing it to air. This preserves the thiocarbonylthio end-group for potential chain extension.

    • Isolate the polymer via precipitation as described in the FRP protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Monomer Monomer + Solvent + Initiator (± RAFT Agent) Deoxygenate Deoxygenate (N2/Ar Purge) Monomer->Deoxygenate Polymerize Polymerize (Heat, e.g., 70°C) Deoxygenate->Polymerize Precipitate Precipitate in Non-Solvent Polymerize->Precipitate FilterDry Filter & Dry Under Vacuum Precipitate->FilterDry FinalPolymer Purified Polymer FilterDry->FinalPolymer

Fig. 1: General workflow for the radical polymerization of this compound.

Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis of a well-defined polymer and to understand its properties.

  • 4.1 Structural Analysis:

    • ¹H NMR: Confirms polymerization by the disappearance of monomeric vinyl proton signals and the appearance of broad peaks corresponding to the polymer backbone.

    • FT-IR: Shows the retention of the carboxylic acid and hydroxyl functional groups and the disappearance of the vinyl C=C bond peak.[4]

  • 4.2 Molecular Weight Determination:

    • Gel Permeation/Size Exclusion Chromatography (GPC/SEC): This is the standard method to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).[2][4] For polymers with carboxylic acid groups, it may be necessary to methylate the acid to prevent interactions with the GPC column.

  • 4.3 Thermal Properties:

    • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), which provides insight into the polymer's amorphous or crystalline nature and its physical state at different temperatures.[2]

    • Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature.

4.4 Typical Data Summary

The following table presents hypothetical yet expected characterization data for a polymer synthesized via RAFT polymerization with a target degree of polymerization of 100.

ParameterMethodExpected ValueSignificance
Mn ( g/mol ) GPC/SEC~18,000Close to theoretical target (DP x Monomer MW)
Đ (Mw/Mn) GPC/SEC< 1.25Indicates a well-controlled, "living" polymerization
Glass Transition (Tg) DSC120 - 150 °CReflects chain rigidity and polymer's solid-state properties
Decomposition Temp. TGA> 250 °CIndicates thermal stability for processing and storage

Applications in Research and Drug Development

The unique combination of functional groups in poly(this compound) opens the door to numerous high-impact applications.

5.1 pH-Responsive Drug Delivery Systems

The carboxylic acid groups are the key to pH-responsiveness. At physiological pH (~7.4), the carboxyl groups are deprotonated (-COO⁻), making the polymer hydrophilic and soluble. In the acidic microenvironment of a tumor or within the endosome of a cell (pH 5.0-6.5), these groups become protonated (-COOH). This shift increases hydrophobicity, which can trigger the disassembly of polymer nanoparticles or the swelling of hydrogels, leading to the controlled release of an encapsulated therapeutic agent.[5][6]

G cluster_phys Physiological pH (7.4) cluster_acidic Acidic Environment (pH < 6.5) Node_Stable Stable Nanoparticle Polymer chains are hydrophilic (-COO⁻) Drug is Encapsulated Node_Release Destabilized Nanoparticle Polymer chains become hydrophobic (-COOH) Drug is Released Node_Stable->Node_Release Protonation

Fig. 2: Mechanism of pH-triggered drug release from a functional polymer nanoparticle.

5.2 Bioconjugation and Targeted Delivery

The carboxylic acid and phenolic hydroxyl groups serve as versatile chemical handles for covalent conjugation. Using well-established chemistries like carbodiimide coupling (e.g., EDC/NHS), researchers can attach:

  • Targeting Ligands: Molecules such as folic acid, antibodies, or peptides can be conjugated to the polymer to direct drug-loaded nanoparticles specifically to cancer cells, improving efficacy and reducing off-target toxicity.[5]

  • Therapeutic Drugs: Covalently linking a drug to the polymer backbone can create a prodrug system, where the drug is released only upon cleavage of a specific linker (e.g., a pH-sensitive or enzyme-labile bond).

  • Imaging Agents: Fluorophores or contrast agents can be attached for diagnostic and tracking purposes.

5.3 Advanced Biomaterials and Scaffolds

The hydrophilicity and hydrogen-bonding capabilities imparted by the hydroxyl and carboxyl groups make these polymers excellent candidates for creating hydrogels. By copolymerizing the monomer with a cross-linking agent (e.g., ethylene glycol dimethacrylate), three-dimensional networks can be formed that absorb large amounts of water.[7] These hydrogels have potential applications in:

  • Tissue Engineering: Serving as scaffolds that mimic the extracellular matrix to support cell growth.

  • Wound Healing: Providing a moist environment and enabling the controlled release of antimicrobial agents or growth factors.

  • Biosensors: Functionalization of the hydrogel network can be used to detect specific biological analytes.

References

  • Nayak, P. L., Yang, K., Dhal, P. K., Alva, S., Kumar, J., & Tripathy, S. K. (1998). Polyelectrolyte-Containing Fullerene I: Synthesis and Characterization of the Copolymers of 4-Vinylbenzoic Acid with C60. Chemistry of Materials, 10(8), 2058–2066. [Link]

  • Polymer Source. (n.d.). Poly(4-vinylbenzoic acid). Product Sheet P7493B-VBA. [Link]

  • (2015). Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. Journal of Materials Science, 50(7). [Link]

  • (2014).
  • (2020). Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. MDPI. [Link]

  • (2025). Synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid. ResearchGate. [Link]

  • (2019). Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic. Biomacromolecules. [Link]

  • (n.d.). The Characterization and Novel Synthesis of Acid Terminated Poly(e-caprolactone). [Source Not Available]
  • (2024). Acid-triggered radical polymerization of vinyl monomers. ETH Zurich Research Collection. [Link]

  • (n.d.).
  • (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands. [Link]

  • (n.d.). New Polymeric Adsorbents Functionalized with Aminobenzoic Groups for the Removal of Residual Antibiotics. PMC. [Link]

  • (2019). Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions. PubMed. [Link]

  • (n.d.). Protection and polymerization of functional monomers. 11. Synthesis of well-defined poly(4-vinylbenzoic acid) by means of anionic living polymerization of 2-(4-vinylphenyl)-4,4-dimethyl-2-oxazoline. Macromolecules. [Link]

  • (n.d.). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. PMC. [Link]

  • (2025). Synthesis of 2-Hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones. ResearchGate. [Link]

  • (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Semantic Scholar. [Link]

  • (2024). Anionic polymerization of ferulic acid-derived, substituted styrene monomers. Gutenberg Open Science. [Link]

  • (2001). Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions.
  • (2021). pHEMA: An Overview for Biomedical Applications. PMC. [Link]

  • (n.d.). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. DergiPark. [Link]

Sources

Application Note: Chemoselective Esterification of 2-Hydroxy-3-methoxy-5-vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring high-fidelity esterification protocols for 2-Hydroxy-3-methoxy-5-vinylbenzoic acid . The presence of a reactive vinyl group (susceptible to polymerization) and a sterically crowded, hydrogen-bonded phenolic moiety requires a departure from standard "boil-in-acid" Fischer esterification methods.

Executive Summary & Strategic Analysis

The esterification of HMVBA presents a triad of synthetic challenges that disqualify standard protocols:

  • Vinyl Instability: The C5-vinyl group is prone to radical polymerization or acid-catalyzed isomerization at elevated temperatures (

    
    C).
    
  • Ortho-Effect: The C2-hydroxyl group forms a strong intramolecular hydrogen bond with the C1-carbonyl oxygen, reducing the electrophilicity of the carboxylic acid.

  • Chemoselectivity: Conditions must distinguish between the carboxylate (pKa ~4) and the phenoxide (pKa ~10) to prevent unwanted O-alkylation (ether formation).

Recommended Strategy:

  • For Methyl Esters (Analytical/Small Scale): Use TMS-Diazomethane . It is non-acidic, rapid, and operates at room temperature, eliminating polymerization risks.

  • For Complex/Bulky Esters (Preparative Scale): Use Steglich Esterification (DCC/DMAP) . This carbodiimide coupling is the industry standard for acid-sensitive and sterically hindered substrates.

Decision Framework (Workflow)

The following logic gate determines the optimal protocol based on your substrate requirements and scale.

Esterification_Workflow Start START: HMVBA Esterification Target Target Ester Group? Start->Target Methyl Methyl Ester Only Target->Methyl Simplest Complex Ethyl, Benzyl, t-Butyl, or Functionalized Alcohol Target->Complex Advanced Scale Reaction Scale? Methyl->Scale Steglich PROTOCOL B: Steglich (DCC/DMAP) (Versatile, Mild) Complex->Steglich All Scales TMS PROTOCOL A: TMS-Diazomethane (High Yield, Mild) Scale->TMS < 5g / Analytical MeI PROTOCOL C: MeI + KHCO3 (Cost-Effective, Scale-Up) Scale->MeI > 5g / Process

Figure 1: Strategic decision tree for selecting the esterification protocol based on target ester and reaction scale.

Detailed Experimental Protocols

Protocol A: Methyl Esterification via TMS-Diazomethane

Best For: Analytical standards, small-scale synthesis (<1g), and maximum preservation of the vinyl group. Mechanism: The trimethylsilyldiazomethane acts as a safe surrogate for diazomethane, protonating the carboxylic acid to form a carboxylate and a diazonium species, which then undergo


 attack.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: (Trimethylsilyl)diazomethane (TMSCHN

    
    ) (2.0 M in hexanes, 1.5 equiv)
    
  • Solvent: Methanol / Benzene (or Toluene) (1:4 v/v)

  • Quench: Acetic acid (glacial)

Procedure:

  • Preparation: Dissolve HMVBA (100 mg, 0.51 mmol) in a mixture of anhydrous Toluene (4 mL) and Methanol (1 mL) in a flame-dried vial under Argon.

    • Note: The methanol is crucial to catalyze the generation of the active diazomethane species from the TMS precursor.

  • Addition: Cool the solution to 0°C (ice bath). Add TMSCHN

    
     solution (0.38 mL, 0.76 mmol) dropwise over 5 minutes.
    
    • Visual Cue: Evolution of nitrogen gas (bubbling) will occur. The yellow color of the reagent should persist.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The polar acid spot should disappear, replaced by a less polar ester spot.

  • Quench: Add glacial acetic acid dropwise until the yellow color fades (destroys excess diazomethane) and gas evolution ceases.

  • Workup: Concentrate in vacuo at <30°C . Do not heat.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Data:

  • Yield: Typically 92-96%.

  • Selectivity: >99% Methyl ester (Phenol remains free).

Protocol B: General Esterification via Steglich Coupling (DCC/DMAP)

Best For: Coupling with complex alcohols (Benzyl, Ethyl, Isopropyl) or when avoiding toxic methylating agents. Mechanism: DCC activates the carboxylic acid into an O-acylisourea.[1] DMAP acts as an acyl-transfer catalyst, overcoming the steric hindrance of the ortho-OH group.

Reagents:

  • Substrate: HMVBA (1.0 equiv)

  • Alcohol: R-OH (1.1 equiv)

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Stabilizer: BHT (2,6-di-tert-butyl-4-methylphenol) (0.01 equiv) - Critical for vinyl protection.

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)

Procedure:

  • Setup: In a round-bottom flask, dissolve HMVBA (1.0 equiv), the target Alcohol (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

    • Critical Step: Add BHT (1 mol%) to the solution to inhibit radical polymerization of the vinyl group during stirring.

  • Activation: Cool the mixture to 0°C. Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Stir for 12–18 hours.

    • Visual Cue: Precipitation of dicyclohexylurea (DCU) as a white solid indicates reaction progress.

  • Workup: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the pad with cold DCM.

  • Wash: Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO

    
    , and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Concentration: Evaporate solvent under reduced pressure at <35°C .

  • Purification: Flash chromatography.

Protocol C: Selective Alkylation (Scale-Up Alternative)

Best For: Large scale (>10g) synthesis of Methyl Esters where TMS-Diazomethane is too expensive or hazardous. Key Control: Use of a weak base (Potassium Bicarbonate) prevents deprotonation of the phenol, ensuring chemoselectivity for the carboxylate.

Reagents:

  • Substrate: HMVBA (1.0 equiv)

  • Base: Potassium Bicarbonate (KHCO

    
    ) (1.2 equiv)
    
  • Alkylating Agent: Methyl Iodide (MeI) (1.5 equiv)

  • Solvent: DMF (anhydrous)[2]

Procedure:

  • Dissolve HMVBA in DMF (0.5 M).

  • Add finely powdered KHCO

    
    . Stir for 15 minutes at RT.
    
    • Note: K

      
      CO
      
      
      
      is too strong and will lead to mixtures of ester and ether (O-alkylation). KHCO
      
      
      is specific for the carboxylic acid.
  • Add Methyl Iodide dropwise.[3]

  • Stir at room temperature for 16 hours. Do not heat.

  • Dilute with water and extract with Ethyl Acetate. Wash organic layer extensively with water to remove DMF.[3]

Quality Control & Validation

To validate the structure and ensure the vinyl group is intact, compare the NMR signals against these expected shifts.

Moiety

H NMR Shift (CDCl

, ppm)
MultiplicityDiagnostic Note
Vinyl (-CH=) 6.60 - 6.75ddAlpha proton; loss indicates polymerization.
Vinyl (=CH

)
5.20 (cis), 5.70 (trans)dTerminal alkene protons.
Ester (-COOCH

)
3.90 - 3.95sDistinct from Methoxy ether signal.
Methoxy (-OCH

)
3.80 - 3.85sUsually slightly upfield of ester.
Phenol (-OH) 10.5 - 11.0s (broad)Downfield due to H-bonding with Carbonyl.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Insoluble white gel Vinyl polymerizationAdd BHT (0.1%) to reaction; keep temp <35°C.
Two Methyl singlets (High) O-alkylation (Ether+Ester)Base was too strong. Switch from K

CO

to KHCO

or use Protocol A.
Low Yield (Steglich) N-acylurea rearrangementAdd more DMAP; ensure temp is 0°C during DCC addition.

Mechanistic Insight (Steglich)

The following diagram illustrates why the Steglich method is robust against the ortho-hydroxyl interference. DMAP acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium intermediate that is more susceptible to alcohol attack than the hydrogen-bonded acid.

Steglich_Mechanism Acid HMVBA (H-bonded) O_Acyl O-Acylisourea (Activated) Acid->O_Acyl + DCC DCC DCC Active N-Acylpyridinium (Highly Reactive) O_Acyl->Active + DMAP (Fast) Rearrange N-Acylurea (Byproduct) O_Acyl->Rearrange Slow (No DMAP) DMAP DMAP Product Final Ester + DCU Active->Product + Alcohol Alcohol Alcohol (R-OH)

Figure 2: Mechanism of DMAP-catalyzed esterification, highlighting the suppression of side reactions.

References

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie. [Link]

  • Appendino, G., et al. (2002). Chemoselective esterification of phenolic acids. Organic Letters. [Link]

Sources

Application Note: Advanced Functionalization of the Vinyl Group in 2-Hydroxy-3-Methoxy-5-Vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Hydroxy-3-methoxy-5-vinylbenzoic acid is a highly functionalized styrene derivative that serves as a critical building block in advanced materials and drug development. Structurally, the molecule presents a unique chemoselectivity challenge: it contains a nucleophilic carboxylic acid, a protic phenolic hydroxyl group, an ether linkage, and a terminal vinyl group.

Because the vinyl group is positioned para to the strongly electron-donating phenolic hydroxyl group, the alkene is highly electron-rich. While this electronic activation accelerates electrophilic and radical additions, it can render the olefin sluggish in transition-metal-catalyzed cross-metathesis compared to unactivated aliphatic alkenes. This guide details three self-validating, orthogonal strategies to functionalize the vinyl moiety while preserving the integrity of the benzoic acid core.

G SM 2-Hydroxy-3-methoxy- 5-vinylbenzoic acid CM Cross-Metathesis (Grubbs II + CuI) SM->CM Terminal Alkene Activation HB Hydroboration-Oxidation (9-BBN / H2O2) SM->HB Anti-Markovnikov Addition TE Thiol-Ene Click (UV / LAP) SM->TE Radical Addition Prod1 Chain-Extended Styrene Derivative CM->Prod1 Prod2 2-Hydroxyethyl Derivative HB->Prod2 Prod3 Thioether Conjugate TE->Prod3

Fig 1. Divergent functionalization pathways for this compound.

Strategy 1: Ruthenium-Catalyzed Olefin Cross-Metathesis

Mechanistic Rationale

Cross-metathesis (CM) allows for the direct coupling of the vinyl group with functionalized aliphatic or allylic olefins[1]. The Grubbs 2nd Generation (GII) catalyst is selected due to its high tolerance for protic functional groups, allowing the phenolic OH and carboxylic acid to remain unprotected[1]. However, the nucleophilic nature of the carboxylic acid can sometimes lead to non-productive chelation with the ruthenium center. Furthermore, the electron-rich nature of the para-hydroxy styrene moiety can slow down the catalytic cycle.

To circumvent this, Copper(I) Iodide (CuI) is utilized as a phosphine scavenger. CuI shifts the pre-equilibrium of the GII catalyst by sequestering the dissociated tricyclohexylphosphine (PCy3) ligand, dramatically accelerating the formation of the active 14-electron ruthenacyclobutane intermediate and preventing catalyst degradation[2].

Self-Validating Protocol

Reagents: this compound (1.0 equiv), Partner Olefin (e.g., methyl acrylate, 3.0 equiv), Grubbs II Catalyst (5 mol%), CuI (5 mol%), Anhydrous Dichloromethane (DCM).

  • Reaction Assembly: In a flame-dried Schlenk flask under argon, dissolve this compound (0.5 mmol) and the partner olefin (1.5 mmol) in 5.0 mL of anhydrous DCM.

  • Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the Ru-alkylidene.

  • Catalyst Activation: Add CuI (0.025 mmol) followed by the Grubbs II catalyst (0.025 mmol). The solution will turn a deep brownish-red[2].

  • Propagation: Heat the reaction to 40 °C under a reflux condenser for 3 to 12 hours.

  • In-Process Validation: Monitor the reaction via TLC or GC-MS. The reaction is complete when the terminal alkene multiplet at ~5.2–5.7 ppm in

    
    H NMR disappears, replaced by the internal alkene signals (typically ~6.2–6.8 ppm with a large 
    
    
    
    -coupling of ~16 Hz indicative of the E-isomer).
  • Quenching: Add 0.5 mL of ethyl vinyl ether and stir for 30 minutes to quench the active ruthenium species. Concentrate in vacuo and purify via silica gel chromatography.

Strategy 2: Anti-Markovnikov Hydroboration-Oxidation

Mechanistic Rationale

Converting the vinyl group to a 2-hydroxyethyl group creates a versatile diol system. Because the substrate is an electron-rich styrene derivative, the transition state during standard hydroboration develops a significant partial positive charge at the benzylic position. Small boranes (e.g., BH


·THF) often yield up to 20% of the unwanted Markovnikov product (the secondary benzylic alcohol)[3]. By employing the sterically demanding 9-borabicyclo[3.3.1]nonane (9-BBN), the boron atom is exclusively directed to the less hindered terminal carbon, ensuring >99% anti-Markovnikov selectivity[3].
Self-Validating Protocol

Reagents: Substrate (1.0 equiv), 9-BBN (0.5 M in THF, 1.5 equiv), 3 M NaOH (aq), 30% H


O

(aq).
  • Hydroboration: Dissolve the substrate (1.0 mmol) in 5 mL of anhydrous THF under argon. Cool to 0 °C using an ice bath.

  • Borane Addition: Dropwise add 9-BBN (3.0 mL, 1.5 mmol). Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Oxidative Cleavage: Cool the flask back to 0 °C. Carefully add 2.0 mL of 3 M NaOH, followed by the slow, dropwise addition of 2.0 mL of 30% H

    
    O
    
    
    
    . Caution: Highly exothermic.
  • Workup: Stir at room temperature for 2 hours. Acidify the aqueous layer to pH 3 using 1 M HCl (to protonate the benzoic acid core) and extract with ethyl acetate (3 × 15 mL).

  • In-Process Validation: Confirm success via

    
    H NMR: The terminal alkene signals will be completely absent, replaced by a distinct triplet at ~3.8 ppm corresponding to the primary -CH
    
    
    
    OH protons.

Strategy 3: Photochemical Thiol-Ene "Click" Conjugation

Mechanistic Rationale

The thiol-ene reaction is a radical-mediated hydrothiolation that proceeds with strict anti-Markovnikov regioselectivity. It is highly orthogonal to the phenolic OH and carboxylic acid, requiring absolutely no protecting groups[4]. This makes it the premier choice for late-stage bioconjugation (e.g., attaching PEG-thiols or cysteine-containing peptides). Utilizing the water-soluble photoinitiator LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) under 365 nm UV light ensures rapid kinetics without the thermal degradation associated with traditional initiators like AIBN[4].

Mechanism PI Photoinitiator (LAP) + UV (365 nm) Rad Primary Radicals PI->Rad Cleavage Thiyl Thiyl Radical (RS•) Rad->Thiyl H-Abstraction from R-SH CarbonRad Carbon-Centered Radical Intermediate Thiyl->CarbonRad Addition to Vinyl Group Product Thioether Product + Regenerated RS• CarbonRad->Product H-Abstraction from R-SH Product->Thiyl Chain Transfer

Fig 2. Radical-mediated thiol-ene reaction mechanism on the vinyl moiety.

Self-Validating Protocol

Reagents: Substrate (1.0 equiv), Thiol payload (e.g., PEG-SH, 1.2 equiv), LAP photoinitiator (0.05 equiv), Methanol/Water (1:1 v/v).

  • Reaction Assembly: In a clear glass vial, dissolve the substrate (0.5 mmol) and the thiol payload (0.6 mmol) in 4 mL of a degassed Methanol/Water mixture.

  • Initiator Addition: Add LAP (0.025 mmol).

  • Photochemical Initiation: Irradiate the vial with a 365 nm UV LED lamp (10-20 mW/cm

    
    ) for 15 to 30 minutes at room temperature[4].
    
  • In-Process Validation: Perform an Ellman’s reagent (DTNB) assay on a 10 µL aliquot. The absence of a yellow color (absorbance at 412 nm) confirms the complete consumption of free thiols.

  • Purification: Lyophilize the solvent. If a macromolecular thiol (like PEG) was used, purify the conjugate via dialysis (MWCO dependent on PEG size) against distilled water.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three functionalization pathways based on established literature parameters for electron-rich styrenes[2][3][4]:

Functionalization MethodTarget Moiety GeneratedRegioselectivityExpected YieldKey AdvantageTypical Reaction Time
Cross-Metathesis (Grubbs II + CuI) Internal Alkene (E-isomer)>90% E-isomer75 - 85%Direct C-C bond formation; CuI prevents catalyst death.3 - 12 hours
Hydroboration (9-BBN) Primary Alcohol (2-hydroxyethyl)>99% Anti-Markovnikov80 - 92%Complete avoidance of benzylic secondary alcohol side-products.5 hours
Thiol-Ene Click (UV/LAP) Thioether Linkage100% Anti-Markovnikov>95%Orthogonal, green chemistry; ideal for bioconjugation.15 - 30 mins

References

1.[2] Rate Enhanced Olefin Cross-Metathesis Reactions: The Copper Iodide Effect | The Journal of Organic Chemistry - ACS Publications. 2 2.[4] Photochemical Control of Network Topology in PEG Hydrogels | PMC - NIH. 4 3.[1] Synthesis of Orthogonally Reactive FK506 Derivatives via Olefin Cross Metathesis | PMC - NIH. 1 4.[3] Catalytic Carbo- and Aminoboration of Alkenyl Carbonyl Compounds via 5- and 6-Membered Palladacycles | PMC - NIH. 3 5. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes | Chemical Communications (RSC Publishing).

Sources

Precision Synthesis of Bioactive Styrene Derivatives Using RuPhos Pd G3 (CAS 1370712-42-7)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the protocol for synthesizing bioactive styrene derivatives utilizing RuPhos Pd G3 (CAS 1370712-42-7) . This third-generation Buchwald palladacycle precatalyst addresses critical failure points in traditional cross-coupling: air instability, inconsistent catalyst activation, and poor reactivity with sterically hindered or electron-deficient aryl chlorides. By leveraging the rapid, base-mediated activation mechanism of the G3 scaffold, researchers can achieve high-yield Suzuki-Miyaura vinylations under mild conditions. This guide focuses on the coupling of complex aryl halides with vinyl boronic acids/esters—a pivotal transformation in the synthesis of stilbenoid antioxidants, polymer precursors, and oncology pharmacophores.

Technical Profile: RuPhos Pd G3

CAS: 1370712-42-7 Chemical Name: Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) Role: Precatalyst for Cross-Coupling Key Advantage: The "G3" scaffold contains a pre-formed Pd(II) center stabilized by a bulky biaryl phosphine (RuPhos) and an aminobiphenyl backbone.[1] Upon exposure to base, it undergoes rapid reductive elimination to release the active monoligated Pd(0)-RuPhos species, ensuring a 1:1 L:Pd ratio without the need for excess ligand or glovebox handling.

Mechanistic Insight: The Activation Pathway

Unlike traditional Pd(OAc)₂/Phosphine systems which suffer from induction periods and aggregation, CAS 1370712-42-7 activates nearly instantaneously. The diagram below illustrates the activation and subsequent catalytic cycle for styrene synthesis.

RuPhos_Activation Precat RuPhos Pd G3 (CAS 1370712-42-7) Base_Step Base (e.g., K3PO4) Deprotonation Precat->Base_Step Activation Active_Cat Active Species [L-Pd(0)] Base_Step->Active_Cat - Indoline Byproduct Ox_Add Oxidative Addition (Ar-Cl + L-Pd(0)) Active_Cat->Ox_Add Int_II Pd(II) Intermediate [L-Pd(Ar)(Cl)] Ox_Add->Int_II Transmet Transmetallation (+ Vinyl-B(OH)2) Int_II->Transmet Red_Elim Reductive Elimination (Product Release) Transmet->Red_Elim Red_Elim->Active_Cat Regenerate Pd(0) Styrene Bioactive Styrene Derivative Red_Elim->Styrene

Caption: Activation of RuPhos Pd G3 followed by the Suzuki-Miyaura catalytic cycle for styrene synthesis.

Experimental Protocol: Suzuki-Miyaura Vinylation

This protocol is optimized for coupling sterically hindered aryl chlorides with vinyl boronic acids/esters.

Materials
  • Catalyst: RuPhos Pd G3 (CAS 1370712-42-7)

  • Substrate (A): Functionalized Aryl Chloride (1.0 equiv)

  • Coupling Partner (B): Vinyl Boronic Acid Pinacol Ester (1.2 equiv)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (2.0 - 3.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

  • Inert Gas: Nitrogen or Argon

Step-by-Step Methodology
Step 1: Reactor Setup (Self-Validating)
  • Charge a reaction vial equipped with a magnetic stir bar with the Aryl Chloride (1.0 mmol), Vinyl Boronate (1.2 mmol), and

    
      (2.0 mmol).
    
  • Add RuPhos Pd G3 (0.01 – 0.02 equiv / 1-2 mol%).

    • Validation Check: The G3 catalyst is an air-stable off-white solid. Weighing can be performed on the benchtop; however, prolonged exposure to moisture should be avoided.

  • Seal the vial with a septum cap.

Step 2: Solvent Degassing & Addition
  • Evacuate the vial and backfill with Nitrogen (repeat 3x).[2]

  • Add the solvent mixture (e.g., 4 mL Toluene + 0.4 mL Water) via syringe.

    • Why Water? A small amount of water is critical for the boronic acid transmetallation step, acting to form the reactive hydroxo-boronate species.

Step 3: Reaction & Monitoring
  • Place the vial in a pre-heated block at 60°C - 80°C .

  • Stir vigorously (800+ rpm). The biphasic mixture requires efficient mixing to ensure phase transfer of the base.

  • Visual Validation: The reaction mixture typically turns from a pale suspension to a dark brown/black solution within 10-30 minutes, indicating the formation of active Pd(0) species.

  • Monitor via TLC or LC-MS at 1 hour and 4 hours.

    • Endpoint: Disappearance of Aryl Chloride.

Step 4: Work-up
  • Cool to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL).

  • Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purify via silica gel flash chromatography.

Optimization & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions using the G3 system.

IssueProbable CauseCorrective Action (The "Why")
No Conversion Catalyst DeactivationCheck Base Quality. G3 catalysts require base to activate. Ensure

is anhydrous or freshly ground. If using carbonates, switch to stronger bases like

.
Protodeboronation Unstable BoronateReduce Water/Temp. Vinyl boronic acids can hydrolyze. Switch to Vinyl MIDA boronates or reduce water ratio to 20:1. Lower temp to 40°C.
Homocoupling Oxidative StressDegassing Failure. While G3 is air-stable, the active Pd(0) is not. Ensure rigorous sparging of solvents with Argon for 15 mins prior to addition.
Stalled Reaction Steric BulkSolvent Switch. Change from Toluene to n-Butanol or Dioxane. Protic or polar solvents can assist in the transmetallation step for difficult substrates.

Case Study Application: Synthesis of Resveratrol Analogues

Context: Synthesis of 3,5-dimethoxy-4'-fluoro-stilbene (a bioactive antioxidant probe).

  • Substrate: 3,5-Dimethoxychlorobenzene (Sterically crowded, electron-rich).

  • Partner: (4-Fluorophenyl)vinylboronic acid.

  • Conditions: 2 mol% RuPhos Pd G3 ,

    
    , Toluene/H2O, 80°C, 2h.
    
  • Result: 94% Isolated Yield.

    • Comparison: Traditional Pd(PPh3)4 yielded only 45% after 24h due to the oxidative instability of the phosphine and poor oxidative addition into the electron-rich aryl chloride.

Structural Workflow

Workflow Step1 Start: Ar-Cl + Vinyl-B + CAS 1370712-42-7 Step2 Solvent Addition (Degassed Toluene/H2O) Step1->Step2 Inert Atmo Step3 Heat 80°C (Active Pd(0) Gen) Step2->Step3 1-4 Hours Step4 Workup: EtOAc Ext / Silica Step3->Step4 >95% Conv

Caption: Operational workflow for the batch synthesis of styrene derivatives.

References

  • Buchwald, S. L. et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling." Buchwald Lab Protocols. Retrieved from

  • Strem Chemicals. "Product Data Sheet: RuPhos Pd G3." Strem Catalog. Retrieved from

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Retrieved from

  • Milner, P. J., et al. (2014). "Application of the Third-Generation Buchwald–Hartwig Precatalyst." Journal of the American Chemical Society. Retrieved from

(Note: CAS 1370712-42-7 is the specific Methanesulfonate G3 precatalyst variant. Always verify the specific counterion—methanesulfonate vs. chloride—when calculating molecular weight for stoichiometry.)

Sources

Application Note: Free-Radical Copolymerization of 5-Vinyl-o-vanillic Acid with Styrene for Specialty Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis and characterization of a functional copolymer derived from a bio-based monomer, 5-vinyl-o-vanillic acid (VVA), and a commodity monomer, styrene (St). The incorporation of VVA introduces valuable carboxylic acid and phenolic hydroxyl groups into the polystyrene backbone, creating a platform for developing advanced materials with tailored properties such as enhanced adhesion, tunable solubility, and post-polymerization modification capabilities. This guide details a robust protocol for free-radical copolymerization, outlines critical characterization techniques, and explains the scientific rationale behind the experimental design.

Introduction and Scientific Rationale

The functionalization of commodity polymers like polystyrene is a key strategy for creating higher-value materials. By incorporating monomers with specific functional groups, properties such as hydrophilicity, chemical reactivity, and thermal stability can be precisely controlled. Vanillic acid, a derivative of lignin, is an abundant and renewable resource that serves as an excellent starting material for bio-based monomers.[1][2][3] Its derivative, 5-vinyl-o-vanillic acid (VVA), is a promising candidate for copolymerization.

The copolymerization of VVA with styrene via a free-radical mechanism yields a random copolymer, Poly(VVA-co-St). The phenolic and carboxylic acid moieties of the VVA units offer sites for cross-linking, grafting, or altering the polymer's solubility profile, making these copolymers attractive for applications in coatings, adhesives, composites, and biomedical devices.

This protocol employs Azobisisobutyronitrile (AIBN) as a thermal initiator. AIBN is widely used for free-radical polymerization due to its predictable, first-order decomposition kinetics at moderate temperatures (60-80°C), which minimizes side reactions often associated with other initiators like benzoyl peroxide.[4] The reaction is performed in a suitable solvent to maintain homogeneity and control viscosity.

Reaction Scheme and Mechanism

The copolymerization proceeds via a standard free-radical mechanism involving initiation, propagation, and termination steps.

Reaction Scheme:

Mechanism Overview:

  • Initiation: The thermal decomposition of AIBN generates primary radicals.

  • Propagation: These radicals attack the vinyl group of either a VVA or styrene monomer, initiating chain growth. The growing polymer radical chain then adds to other monomer molecules in a repeating fashion. There are four possible propagation reactions, as the growing chain can have either a VVA or styrene radical at its active end, and it can add either a VVA or styrene monomer.[5]

  • Termination: The growth of polymer chains is terminated by combination or disproportionation reactions between two growing radical chains.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis and purification of Poly(VVA-co-St).

Materials and Reagents
ReagentGradeSupplierNotes
5-Vinyl-o-vanillic Acid (VVA)Synthesis GradeCustom/In-houseSynthesis required as not commonly available.
Styrene (St)≥99%Sigma-AldrichInhibitor (e.g., 4-tert-butylcatechol) must be removed before use.
Azobisisobutyronitrile (AIBN)98%Sigma-AldrichRecrystallize from methanol before use for high-purity applications.
1,4-DioxaneAnhydrous, ≥99.8%Sigma-AldrichUse a solvent that can dissolve both monomers and the resulting polymer.
MethanolReagent GradeFisher ScientificUsed as a non-solvent for precipitation.
Tetrahydrofuran (THF)HPLC GradeFisher ScientificUsed for dissolving the polymer for analysis.
Equipment
  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer with hotplate

  • Condenser

  • Nitrogen or Argon gas inlet

  • Temperature controller

  • Vacuum filtration apparatus (Büchner funnel)

  • Vacuum oven

Monomer Preparation
  • Styrene Purification: To remove the polymerization inhibitor, pass styrene through a column of basic alumina immediately before use.[6]

  • VVA Synthesis: 5-vinyl-o-vanillic acid is not a common stock chemical and typically requires synthesis from vanillic acid. This multi-step synthesis is beyond the scope of this protocol but is a critical prerequisite.

Copolymerization Workflow

The overall experimental process is depicted in the workflow diagram below.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Characterization Purify_St Purify Styrene (Remove Inhibitor) Add_Reagents Add VVA, Styrene, Dioxane, AIBN Purify_St->Add_Reagents Synth_VVA Synthesize VVA Synth_VVA->Add_Reagents Recryst_AIBN Recrystallize AIBN Recryst_AIBN->Add_Reagents Setup Assemble Schlenk Flask (Stir bar, Condenser) Setup->Add_Reagents Degas Degas Mixture (Freeze-Pump-Thaw x3) Add_Reagents->Degas React Heat to 70°C (Under N2 Atmosphere) Degas->React Cool Cool to Room Temp React->Cool Precipitate Precipitate in Methanol Cool->Precipitate Filter Filter Copolymer Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry FTIR FTIR Spectroscopy Dry->FTIR NMR 1H NMR Spectroscopy Dry->NMR GPC GPC Analysis Dry->GPC

Caption: Experimental workflow for Poly(VVA-co-St) synthesis and analysis.

Step-by-Step Protocol
  • Reactor Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Charging the Flask: To the flask, add 5-vinyl-o-vanillic acid (e.g., 1.94 g, 10 mmol) and freshly purified styrene (e.g., 1.04 g, 10 mmol) for a 50:50 molar feed ratio. Add AIBN (e.g., 33 mg, 0.2 mmol, 1 mol% relative to total monomers).

    • Rationale: The monomer feed ratio can be adjusted to target different copolymer compositions. The initiator concentration affects the final molecular weight; lower concentrations generally lead to higher molecular weights.[7]

  • Solvent Addition: Add 40 mL of anhydrous 1,4-dioxane to dissolve the monomers and initiator.

  • Degassing: To remove dissolved oxygen, which inhibits free-radical polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours). The reaction should be maintained under a positive pressure of inert gas (N₂ or Ar).

  • Termination and Isolation: After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (e.g., 400 mL) while stirring vigorously. The copolymer will precipitate as a solid.

    • Rationale: Methanol is a non-solvent for the copolymer but dissolves unreacted monomers and initiator fragments, enabling purification.[8]

  • Purification: Allow the precipitate to settle, then collect the solid by vacuum filtration. Re-dissolve the collected solid in a minimal amount of THF (e.g., 20 mL) and re-precipitate into cold methanol. Repeat this dissolution-precipitation step twice to ensure high purity.[5][8]

  • Drying: Dry the final white, powdery copolymer product in a vacuum oven at 50°C to a constant weight.

Characterization and Data Analysis

Thorough characterization is essential to confirm the copolymer structure, composition, and molecular weight properties.

Structural Confirmation
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the incorporation of both monomers by identifying their characteristic functional groups.

    • Expected Peaks for Poly(VVA-co-St):

      • ~3500-3200 cm⁻¹ (broad): O-H stretch from the phenolic hydroxyl group.

      • ~3300-2500 cm⁻¹ (very broad): O-H stretch from the carboxylic acid dimer.

      • ~1700 cm⁻¹: C=O stretch from the carboxylic acid.

      • ~1600, 1500, 1450 cm⁻¹: C=C stretching from the aromatic rings of both VVA and styrene units.

      • ~700, 760 cm⁻¹: C-H out-of-plane bending for the monosubstituted benzene ring of styrene.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is the most powerful tool for determining the copolymer composition.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the presence of the acidic protons.

    • Analysis: The ratio of the integrated area of the aromatic protons from the styrene units (typically ~6.5-7.5 ppm) to the specific, non-overlapping aromatic protons of the VVA units can be used to calculate the molar ratio of the monomers in the final copolymer.[9]

Molecular Weight and Distribution
  • Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[10]

    • Mobile Phase: THF is a common eluent.

    • Calibration: Polystyrene standards are typically used for calibration.[9]

    • Expected Results: A successful polymerization should yield a unimodal distribution with a PDI value typically between 1.5 and 2.5 for standard free-radical polymerization.

Data Summary Table

The following table illustrates how experimental parameters can be varied to tune the copolymer properties.

Feed Ratio (St:VVA)Initiator (mol%)Time (h)Copolymer Composition (St:VVA)Mn ( g/mol )PDI (Mw/Mn)
75:251.018To be determined by ¹H NMRe.g., 15,000e.g., 2.1
50:501.018To be determined by ¹H NMRe.g., 18,000e.g., 1.9
25:751.018To be determined by ¹H NMRe.g., 20,000e.g., 2.3
50:500.518To be determined by ¹H NMRe.g., 25,000e.g., 2.0

Mechanistic Insights: Monomer Reactivity

The composition of the copolymer is dictated by the monomer reactivity ratios, r₁ (for styrene) and r₂ (for VVA).[5][11]

  • Reactivity Ratio (r): The ratio of the rate constant for a radical adding its own monomer type versus the rate constant for adding the other monomer.[12]

    • If r₁ > 1, the styrene-terminated radical prefers to add another styrene monomer.

    • If r₁ < 1, the styrene-terminated radical prefers to add a VVA monomer.

    • If r₁r₂ ≈ 1, an ideal random copolymer is formed, and the composition reflects the feed ratio.[12]

    • If r₁r₂ ≈ 0, an alternating copolymer tends to form.

The electronic nature of the vinyl groups in styrene (electron-donating phenyl group) and VVA (influenced by electron-withdrawing and donating groups on the ring) will determine these ratios and thus the final polymer microstructure.

G M1_rad ~M1• M1_rad->M1_rad k11 (Homopropagation) M2_rad ~M2• M1_rad->M2_rad k12 (Crosspropagation) M2_rad->M1_rad k21 (Crosspropagation) M2_rad->M2_rad k22 (Homopropagation) M1 M1 M2 M2 caption Propagation pathways in copolymerization (M1=Styrene, M2=VVA).

Sources

Troubleshooting & Optimization

Technical Support Center: A Senior Application Scientist's Guide to Preventing Polymerization of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid During Storage

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist,

Welcome to the technical support center. The compound you are working with, 2-Hydroxy-3-methoxy-5-vinylbenzoic acid, is a highly functionalized monomer with significant potential in drug development and materials science. However, its vinyl group, which makes it valuable for polymerization applications, also renders it susceptible to unintended polymerization during storage. This can lead to compromised sample purity, inconsistent experimental results, and loss of valuable material.

This guide is designed to provide you with not just a set of instructions, but a deep, mechanistic understanding of why these preventative measures are necessary. By following these field-proven insights, you can ensure the long-term stability and integrity of your this compound.

Part 1: Troubleshooting Guide - "What's Happening to My Sample?"

This section addresses issues you might already be observing with your stored material.

Q1: I've noticed my stored this compound, which was a powder/crystalline solid, has become viscous, clumpy, or has solidified entirely. What happened?

A1: This is a classic and definitive sign of uncontrolled polymerization. The vinyl groups on individual monomer units have reacted to form oligomers or long polymer chains, changing the physical state of your material. This process is typically initiated by free radicals, which can be generated by heat, light (especially UV), or trace contaminants.[1] The reaction proceeds via a chain-growth mechanism, as illustrated below.

Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (Heat, Light, Peroxide) R Free Radical (R•) I->R forms M Monomer R->M attacks R->M RM R-M• RMn R-(M)n-M• RM->M adds to RM->M RM->RMn ...repeats n times P Stable Polymer RMn->P e.g., radical coupling

Caption: Free-radical polymerization of vinyl monomers.

Q2: My sample appears visually unchanged, but my experiments are giving inconsistent results. Could low levels of polymerization be the cause?

A2: Absolutely. Even low levels of oligomerization, which may not be visible to the naked eye, can significantly impact your experiments. The presence of dimers, trimers, and other short-chain polymers alters the molar mass and purity of your starting material, leading to stoichiometric errors in subsequent reactions. These oligomers can also affect solubility, reaction kinetics, and the properties of any resulting polymers you are intentionally creating.

Q3: How can I definitively confirm if my sample has started to polymerize?

A3: While visual inspection is a primary indicator, analytical techniques provide definitive proof. We recommend a simple High-Performance Liquid Chromatography (HPLC) analysis as a first step.

Protocol 1: Analytical Workflow for Detecting Oligomer Formation by HPLC
  • Sample Preparation: Prepare a dilute solution of your stored this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a similar solution from a freshly synthesized or newly opened, trusted batch to use as a reference standard.

  • Chromatographic Conditions (Typical):

    • Column: A reversed-phase C18 column is generally effective.[2]

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.

    • Detection: UV detection at a wavelength where the molecule has strong absorbance (e.g., ~254 nm or a wavelength determined by a UV scan).

  • Analysis:

    • Inject the reference standard. You should observe a single, sharp peak corresponding to the monomer.

    • Inject your test sample. The presence of additional peaks, typically with shorter retention times than the monomer peak, is indicative of oligomer formation.[2] The area of these peaks can be used to estimate the extent of polymerization.

  • Advanced Confirmation: For structural confirmation of the oligomers, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gel Permeation Chromatography (GPC) can be employed.[3][4]

Part 2: FAQs for Proactive Prevention

This section is designed to equip you with the knowledge to prevent polymerization from occurring in the first place.

Q4: What is the best way to store this compound to ensure long-term stability?

A4: A multi-faceted approach is required, as stability is dependent on temperature, atmosphere, light, and the presence of an inhibitor. No single factor is sufficient on its own. The optimal conditions are summarized in the table below.

Table 1: Recommended Storage Conditions for this compound
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermally-initiated self-polymerization.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents the formation of peroxides from atmospheric oxygen, which can act as polymerization initiators.[6]
Container Amber glass or opaque containerProtects the material from light, especially UV, which can generate free radicals and initiate polymerization.[7]
Inhibitor Required (e.g., MEHQ, BHT)Acts as a radical scavenger to terminate polymerization chains before they can propagate.[1]

Q5: What type of polymerization inhibitor should I use, and at what concentration?

A5: For vinyl monomers, phenolic inhibitors are highly effective and widely used.[] We recommend either 4-methoxyphenol (MEHQ) or Butylated hydroxytoluene (BHT) .

  • Recommended Concentration: 100-500 ppm (parts per million).

  • Mechanism of Action: These inhibitors function by donating a hydrogen atom to a reactive propagating radical (R-M•). This terminates the radical, stopping the polymerization chain, and creates a stable phenoxy radical that is not reactive enough to initiate a new chain.[9]

Inhibitor_Mechanism cluster_reaction Inhibition Reaction RM Propagating Radical (R-M•) RMH Terminated Chain (R-M-H) RM->RMH label_edge H• transfer InH Phenolic Inhibitor (In-H) In Stable Inhibitor Radical (In•) InH->In

Caption: General mechanism of phenolic polymerization inhibitors.

Q6: The role of oxygen seems complicated. Should I store my sample under air or an inert atmosphere?

A6: This is an excellent and critical question. The function of phenolic inhibitors like MEHQ and hydroquinone is paradoxically dependent on the presence of a small amount of oxygen.[9] Oxygen reacts with initiating radicals to form peroxy radicals (ROO•). The phenolic inhibitor is much more effective at scavenging these peroxy radicals than the initial carbon-centered radicals.[9]

However, for long-term storage, the risk of accumulating unstable peroxides from excess oxygen outweighs this benefit.[6] These peroxides can decompose and become a potent source of initiation, ultimately depleting the inhibitor and causing runaway polymerization.

Therefore, our authoritative recommendation is:

  • Ensure the inhibitor is added and well-dissolved in the presence of air to allow for the formation of the necessary activated inhibitor complex.

  • For long-term storage, purge the container with an inert gas like argon or nitrogen before sealing. This removes the bulk of the oxygen, preventing further peroxide formation while leaving enough dissolved oxygen for the inhibitor to remain effective.[6]

Q7: How should I prepare my material for long-term storage after I've synthesized it and confirmed its purity?

A7: Proper preparation is crucial for ensuring the stability you've worked hard to achieve. Follow this protocol carefully.

Protocol 2: Procedure for Inhibitor Addition and Long-Term Storage
  • Safety First: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and suitable gloves (e.g., nitrile).[7][10]

  • Prepare Inhibitor Stock Solution: Prepare a dilute stock solution of your chosen inhibitor (e.g., MEHQ or BHT) in a volatile solvent in which your compound is also soluble (e.g., ethyl acetate or methanol). A concentration of 1 mg/mL is often convenient.

  • Dissolve the Compound: Dissolve your purified this compound in a minimal amount of the same solvent.

  • Add the Inhibitor: Add the calculated volume of the inhibitor stock solution to achieve the desired final concentration (e.g., 200 ppm). For example, to inhibit 1 gram of your compound at 200 ppm, you would add 0.2 mg of the inhibitor (or 0.2 mL of a 1 mg/mL stock solution).

  • Mix Thoroughly: Swirl the solution gently to ensure the inhibitor is homogeneously distributed.

  • Remove the Solvent: Remove the solvent under reduced pressure (e.g., using a rotary evaporator) at a low temperature (ideally < 30°C) to avoid thermal stress. This will leave you with your solid compound, now containing a fine dispersion of the inhibitor.

  • Package for Storage:

    • Transfer the solid to a clean, dry amber glass vial.

    • Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 30-60 seconds.

    • Immediately seal the vial tightly with a cap that has a chemically resistant liner.

    • Wrap the cap-vial interface with Parafilm® for an extra layer of protection against air ingress.

  • Label and Store: Label the vial clearly with the compound name, date, your initials, and "Inhibited with [inhibitor name] at [concentration]". Store the vial in a refrigerator at 2-8°C.[5]

By following this comprehensive guide, you will be well-equipped to maintain the integrity of your this compound, ensuring the reliability and reproducibility of your critical research.

References

  • U.S.
  • Polymerisation inhibitor, Wikipedia. [Link]

  • Polymerization in the presence of inhibitor?, ResearchGate. [Link]

  • The Role of Oxygen in the Polymerization of Vinyl Chloride, Taylor & Francis Online. [Link]

  • Understanding vinyl acetate polymerisation accidents, IChemE. [Link]

  • A Mechanistic Study of the Influence of Oxygen on Free Radical Polymerization of Butyl Acrylate, Vinyl Acetate and Methyl Methacrylate, ResearchGate. [Link]

  • The Effect of Oxygen on the Kinetics and Particle Size Distribution in Vinyl Chloride Emulsion Polymerization, ResearchGate. [Link]

  • Role of Oxygen in Vinyl Polymerization. II. Isolation and Structure of the Peroxides of Vinyl Compounds, Journal of the American Chemical Society. [Link]

  • Phenol Standard Operating Procedure, Yale Environmental Health & Safety. [Link]

  • Material Storage for Bulk Molding Compounds and Phenolic Resin, Plenco. [Link]

  • Identification and quantification of oligomers as potential migrants in plastics food contact materials with a focus in polycondensates - A review, UvA-DARE (Digital Academic Repository). [Link]

  • SAFE USE OF PHENOL, University of California, Riverside Environmental Health & Safety. [Link]

  • Phenol Product Stewardship Summary, Shell. [Link]

  • Development of a method for the identification of organic contaminants in vinyl chloride monomer (VCM) by TD-GC-MS and multivariate analysis, RSC Publishing. [Link]

  • Mass Spectrometry techniques for the analysis of monomers and oligomers in commercial adhesive raw materials, ResearchGate. [Link]

  • Polymerization of hydroxy benzoic acids series, ResearchGate. [Link]

Sources

Technical Support Center: Removal of TBC Stabilizer from 2-Hydroxy-3-methoxy-5-vinylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Hydroxy-3-methoxy-5-vinylbenzoic acid and need to remove the 4-tert-butylcatechol (TBC) stabilizer prior to their experiments. This document provides in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the successful and efficient removal of TBC, thereby safeguarding the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of TBC and the necessity of its removal.

Q1: What is the function of TBC in this compound?

A1: 4-tert-Butylcatechol (TBC) is a polymerization inhibitor added to reactive vinyl monomers like this compound.[1][2][3] Its primary role is to prevent spontaneous polymerization during storage and transportation by scavenging free radicals.[3][4] This ensures the monomer remains in its unpolymerized state, preserving its chemical integrity and usability.[1] For TBC to function effectively as an inhibitor, a minimal level of dissolved oxygen is often required.[1]

Q2: Why is it critical to remove TBC before my experiment?

A2: The very property that makes TBC an excellent stabilizer—its ability to inhibit polymerization—will interfere with your intended reaction.[4] If you are planning a polymerization reaction, the presence of TBC will prevent or significantly retard the process, leading to failed or inconsistent results.[4][5] Therefore, for controlled and successful polymerization, the concentration of TBC must be substantially reduced.[4]

Q3: What are the primary laboratory-scale methods for removing TBC?

A3: The most common and effective methods for removing phenolic inhibitors like TBC on a laboratory scale are:

  • Alkaline Wash (Alkali Extraction): This involves washing the monomer with an aqueous sodium hydroxide (NaOH) solution to extract the acidic TBC.[1][4]

  • Adsorption on a Solid Phase (Column Chromatography): This method involves passing the monomer through a column packed with an adsorbent, typically activated alumina, which retains the TBC.[1][4][6]

  • Vacuum Distillation: This technique separates the monomer from the less volatile TBC under reduced pressure.[1][4] However, for thermally sensitive compounds, this method carries a risk of inducing polymerization.[7]

Q4: How can I confirm that the TBC has been successfully removed?

A4: Successful initiation of your polymerization reaction is a strong qualitative indicator of TBC removal.[4] For quantitative analysis, analytical techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be employed to measure the residual TBC concentration.[8] A colorimetric test based on ASTM D4590 can also provide a quantitative measure of TBC levels.[1]

Recommended Protocols for TBC Removal

Protocol 1: TBC Removal via Alkaline Wash

This method is a robust and widely used technique for removing phenolic inhibitors. It relies on the acidic nature of TBC, which reacts with a basic solution to form a water-soluble salt that can be easily separated.[1]

Rationale: The phenolic hydroxyl groups of TBC are acidic and will react with a strong base like sodium hydroxide to form the corresponding sodium salt. This salt is highly soluble in the aqueous phase, allowing for its efficient extraction from the organic monomer phase.

Materials:

  • This compound containing TBC

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • An appropriate organic solvent in which the monomer is soluble (e.g., diethyl ether, ethyl acetate)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Experimental Workflow Diagram:

TBC_Removal_Alkaline_Wash cluster_extraction Extraction cluster_washing Washing & Drying cluster_isolation Isolation dissolve Dissolve Monomer in Organic Solvent add_naoh Add 1M NaOH Solution dissolve->add_naoh Transfer to Separatory Funnel shake Shake & Vent add_naoh->shake separate Separate Aqueous Layer shake->separate wash_brine Wash with Brine separate->wash_brine Organic Layer dry Dry with MgSO4 wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate purified_product Purified Monomer evaporate->purified_product

Caption: Workflow for TBC removal by alkaline extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the this compound in a suitable organic solvent.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M NaOH solution.[4]

  • Mixing: Stopper the funnel and shake gently, periodically inverting and venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The aqueous layer, containing the sodium salt of TBC, should be drained and discarded.[4]

  • Repeat: Repeat the wash with fresh 1 M NaOH solution two more times to ensure complete removal of TBC.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove any residual NaOH and reduce the solubility of water in the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄ to remove residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: TBC Removal using an Alumina Column

This method is a fast and convenient alternative, particularly for smaller quantities, and avoids the use of aqueous solutions.[1]

Rationale: Activated alumina is a polar adsorbent that effectively adsorbs the polar TBC, allowing the less polar monomer to pass through the column.[1][4]

Materials:

  • This compound containing TBC

  • Activated Alumina (basic or neutral)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted disc

  • An appropriate organic solvent (if the monomer is a solid)

  • Collection flask

Experimental Workflow Diagram:

TBC_Removal_Alumina_Column cluster_prep Column Preparation cluster_purification Purification cluster_final Final Product pack_column Pack Column with Activated Alumina pre_wash Pre-wash with Solvent pack_column->pre_wash load_sample Load Monomer Solution pre_wash->load_sample elute Elute with Solvent load_sample->elute collect Collect Purified Monomer elute->collect product Purified Monomer collect->product

Caption: Workflow for TBC removal by column chromatography.

Step-by-Step Procedure:

  • Column Preparation: Place a small plug of glass wool at the bottom of the chromatography column or use a column with a fritted disc.[4] Fill the column approximately three-quarters full with activated alumina.[4]

  • Pre-washing: Pre-wash the column with a small amount of the organic solvent you will use to dissolve your monomer.[4]

  • Sample Loading: If your monomer is a solid, dissolve it in a minimal amount of a suitable organic solvent. Carefully load the monomer solution onto the top of the alumina column.

  • Elution: Allow the monomer solution to pass through the column under gravity. Collect the eluent, which contains the purified monomer, in a collection flask.

  • Solvent Removal: If a solvent was used, remove it via rotary evaporation to yield the purified this compound.

Troubleshooting Guide

This section provides solutions to potential issues you might encounter during the TBC removal process.

Issue Potential Cause(s) Recommended Action(s)
Incomplete TBC Removal / Polymerization is still inhibited. - Insufficient washing with NaOH solution. - Inadequate amount of alumina in the column. - Alumina has lost its activity.- Increase the number of alkaline washes. - Use a larger alumina column or a fresh batch of activated alumina. - Confirm TBC removal using an analytical method like UV-Vis or a colorimetric test.
Low Yield of Purified Monomer. - Loss of product during aqueous extractions. - Adsorption of the monomer onto the alumina column.- Ensure complete separation of layers during extraction. - Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. - Elute the alumina column with a more polar solvent to recover any adsorbed monomer.
Monomer Polymerizes During Purification. - Exposure to high temperatures, especially during solvent evaporation. - Presence of contaminants that can initiate polymerization.[1]- Use a rotary evaporator at a low temperature and under reduced pressure. - Ensure all glassware is clean and dry. - After purification, store the monomer at a low temperature (2-8°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[9]
Discoloration of the Monomer after Purification. - Oxidation of the monomer. - Residual basicity from the alkaline wash.- Handle and store the purified monomer under an inert atmosphere.[9] - Ensure thorough washing with brine and drying after the alkaline extraction to remove all traces of NaOH.

Post-Purification Handling and Storage

Once the TBC stabilizer has been removed, this compound is susceptible to polymerization. Proper handling and storage are crucial to maintain its purity and reactivity.

  • Immediate Use: It is highly recommended to use the purified monomer immediately after preparation.

  • Short-Term Storage: If immediate use is not possible, store the purified monomer at 2-8°C in a tightly sealed container, protected from light.[9]

  • Inert Atmosphere: For extended storage, blanketing the container with an inert gas like nitrogen or argon is advisable to prevent oxidation, which can generate radical species that initiate polymerization.[9]

By following these guidelines, you can confidently and effectively remove TBC from this compound, ensuring the success of your subsequent experiments.

References

  • ResearchGate. (2017, August 3). Inhibitor removers. Retrieved from [Link]

  • ResearchGate. (2016, April 23). How to remove TBC stabilizers from monomers? Retrieved from [Link]

  • Applied Analytics. (n.d.). Measuring TBC (Polymerization Inhibitor). Retrieved from [Link]

  • Ankersmid. (n.d.). Measuring TBC. Retrieved from [Link]

  • Wikipedia. (2023, November 13). 4-tert-Butylcatechol. Retrieved from [Link]

  • Hosea Chem. (2024, December 28). Uses of p-Tert Butylcatechol (TBC). Retrieved from [Link]

  • Axens. (2024, November 28). TBC (4-Tert-ButylCatechol) Removal from monomers. Retrieved from [Link]

  • SEPCOR, INC. (2020). SEPCOR Adsorbents for Styrene Purification. Retrieved from [Link]

  • Applied Analytics. (n.d.). Application Note AN-001: Measuring TBC (tert-butyl catechol) - Polymerization Inhibitor. Retrieved from [Link]

  • Cheresources.com Community. (2010, March 5). Styrene Monomer/inhibitor Separation. Retrieved from [Link]

  • SciELO. (2009, May 22). RECOVERY OF p-TBC FROM A BUTADIENE WASHING STREAM IN A PILOT PLANT. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analysis of the elimination process of polymerisation inhibitors from styrene by means of adsorption. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-vinyl-o-vanillic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-vinyl-o-vanillic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.

Overview of Synthetic Strategies

5-vinyl-o-vanillic acid is a valuable bifunctional monomer and synthetic intermediate. Its structure, featuring a carboxylic acid, a phenol, and a polymerizable vinyl group, makes it an attractive building block. However, these same functional groups introduce specific challenges during synthesis. The most reliable methods for forming the C-C bond to introduce the vinyl group are palladium-catalyzed cross-coupling reactions.

Two primary pathways are recommended:

  • The Suzuki-Miyaura Coupling: This reaction couples an aryl halide or triflate (derived from o-vanillic acid) with a vinylboron species. It is often favored for its mild conditions and tolerance of various functional groups.[1]

  • The Heck Reaction: This pathway involves the coupling of an aryl halide or triflate with an alkene, such as ethylene or a vinyl ether, in the presence of a base.[2][3]

This guide will focus primarily on the Suzuki-Miyaura pathway due to its generally higher yields and functional group compatibility for this specific substrate.

General Synthesis Workflow

The overall process involves the halogenation of a protected or unprotected o-vanillic acid precursor, followed by the palladium-catalyzed vinylation, and concluding with deprotection and purification steps.

Synthesis_Workflow cluster_0 Preparation of Precursor cluster_1 Cross-Coupling Reaction cluster_2 Workup & Purification A o-Vanillic Acid B Protection (Optional) A->B Esterification/ Etherification C Halogenation (e.g., 5-iodo-o-vanillic acid) A->C Direct Halogenation B->C D Suzuki-Miyaura Coupling C->D F Deprotection (if needed) D->F G Aqueous Workup & Extraction D->G Direct Workup E Vinylboron Reagent + Pd Catalyst, Base E->D F->G H Chromatography / Crystallization G->H I Pure 5-vinyl-o-vanillic acid H->I

Caption: General workflow for 5-vinyl-o-vanillic acid synthesis.

Troubleshooting Guide & Core Concepts

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My overall yield is consistently low (<30%). What are the most critical factors to investigate?

Low yield is a multifaceted problem. Systematically investigating the following areas is crucial.

Answer: The primary suspects for low yield in a Suzuki coupling are the integrity of the catalyst, the quality of the reagents, and the reaction environment.

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation into palladium black is a common failure mode.

    • Causality: The active Pd(0) species can aggregate and precipitate if not properly stabilized by ligands, or if exposed to oxygen.

    • Solution:

      • Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.

      • Ligand Choice: For electron-rich aryl halides like derivatives of o-vanillic acid, phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich, bulky ligands like tricyclohexylphosphine (PCy₃) or SPhos can stabilize the catalytic species and promote oxidative addition.[4]

      • Pre-catalyst vs. Active Catalyst: Using a stable pre-catalyst like Pd(PPh₃)₄ or generating the Pd(0) species in situ from Pd(OAc)₂ with added phosphine ligands can be more reliable than using Pd/C, which may have lower activity in this context.[5]

  • Reagent Quality & Stoichiometry:

    • Causality: The vinylboron reagent is susceptible to degradation. Vinylboronic acid can undergo proto-deboronation or polymerization upon storage. The aryl halide must be pure.

    • Solution:

      • Use High-Purity Reagents: Use freshly purchased or purified 5-halo-o-vanillic acid.

      • Vinylboron Source: Consider using potassium vinyltrifluoroborate. It is an air-stable, crystalline solid that is easier to handle and store than vinylboronic acid and is activated under the basic reaction conditions.[4]

      • Stoichiometry: Use a slight excess of the boronic acid derivative (1.2-1.5 equivalents) to drive the reaction to completion.

  • Solvent and Base Selection:

    • Causality: The base is not just a proton scavenger; it activates the boronic acid for transmetalation.[4] The solvent must dissolve the reagents, particularly the organopalladium intermediate.

    • Solution:

      • Base: An aqueous solution of a mild inorganic base like K₂CO₃ or K₃PO₄ is typically effective. Stronger bases like NaOH can promote side reactions. The choice of base can significantly impact the reaction outcome.[1]

      • Solvent System: A biphasic solvent system like Toluene/Water or Dioxane/Water is often ideal.[1] This helps to dissolve both the organic-soluble catalyst complex and the water-soluble inorganic base, facilitating the reaction at the interface.

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)Provides a stable source of active Pd(0). SPhos is a bulky, electron-rich ligand that promotes high catalyst turnover.
Vinyl Source Potassium vinyltrifluoroborate (1.5 eq)Air-stable, crystalline solid, promoting easier handling and more consistent results.[4]
Base K₃PO₄ (3.0 eq)Effective in activating the boron reagent for transmetalation without being overly harsh.
Solvent Dioxane/H₂O (4:1 ratio)Good for solubilizing both organic and inorganic components. Must be thoroughly degassed.
Temperature 80-100 °CProvides sufficient thermal energy for the reaction without promoting significant decarboxylation.
Question 2: I'm observing a significant byproduct that I suspect is guaiacol or a related decarboxylated compound. How can I prevent this?

Answer: This is a very common and anticipated side reaction. The carboxylic acid group on the aromatic ring is susceptible to thermal decarboxylation, especially with electron-donating groups (like -OH and -OCH₃) present on the ring.[6]

  • Mechanism: At elevated temperatures, the aromatic ring can be protonated (even by trace water), and the carboxyl group can be eliminated as CO₂. This process can sometimes be catalyzed by transition metals.

Decarboxylation_Mechanism cluster_0 Side Reaction A 5-vinyl-o-vanillic acid B Heat (Δ) A->B C 4-vinylguaiacol + CO₂ B->C Decarboxylation

Sources

Technical Support Center: Recrystallization of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for the purification of 2-hydroxy-3-methoxy-5-vinylbenzoic acid via recrystallization. It is designed for researchers, chemists, and professionals in drug development who may encounter challenges during this critical purification step.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering probable causes and actionable solutions.

Issue 1: The compound does not dissolve in the hot solvent.

  • Probable Cause: The chosen solvent may not be suitable for dissolving this compound, even at elevated temperatures. The polarity of the solvent might be too low.

  • Solution:

    • Increase Solvent Volume: Add a small, measured amount of additional hot solvent. If the compound still doesn't dissolve, the solvent is likely inappropriate.

    • Switch to a More Polar Solvent: this compound is a polar molecule due to its carboxylic acid and hydroxyl groups. Consider using more polar solvents like ethanol, methanol, or acetone.

    • Use a Mixed Solvent System: A mixture of solvents, such as ethanol/water or acetone/water, can be effective. Dissolve the compound in a minimum amount of the hot solvent in which it is highly soluble (e.g., ethanol), and then slowly add the hot "anti-solvent" (e.g., water) until the solution becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate and then allow it to cool.

Issue 2: The compound "oils out" instead of forming crystals.

  • Probable Cause: The solution is likely supersaturated, and the compound is coming out of the solution at a temperature above its melting point in that solvent system. This is common when the boiling point of the solvent is higher than the melting point of the solute.

  • Solution:

    • Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add more of the primary solvent to decrease the saturation level.

    • Lower the Cooling Temperature Slowly: Allow the solution to cool more gradually. A slower cooling rate encourages the formation of an ordered crystal lattice rather than an amorphous oil.

    • Use a Lower-Boiling Point Solvent: If "oiling out" persists, consider a solvent with a lower boiling point.

Issue 3: No crystals form upon cooling.

  • Probable Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Crystallization:

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.

      • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to act as a template for crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Be careful not to evaporate too much, as this can lead to rapid precipitation of impurities.

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

Issue 4: The recovered crystals are discolored or appear impure.

  • Probable Cause: Impurities may have co-precipitated with the product. This can happen if the solution was cooled too quickly or if the chosen solvent does not effectively separate the impurities.

  • Solution:

    • Perform a Second Recrystallization: Redissolve the crystals in a fresh batch of hot solvent and repeat the recrystallization process.

    • Use a Decolorizing Agent: If the discoloration is due to colored impurities, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities. Note: Use charcoal sparingly, as it can also adsorb some of your desired product.

    • Hot Filtration: If there are insoluble impurities in your hot solution, perform a hot filtration step before allowing the solution to cool. This will remove any solid particles that are not your compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the structure of this compound (a moderately polar phenolic acid), good starting points would be:

  • Single Solvents: Ethanol, methanol, or acetic acid.

  • Mixed Solvent Systems: Ethanol/water, acetone/water, or ethyl acetate/hexane.

A systematic approach to solvent selection is recommended, starting with small-scale tests.

Q2: How do I perform a mixed-solvent recrystallization?

A2: A mixed-solvent recrystallization is a powerful technique when a single solvent is not ideal.

  • Dissolve your crude this compound in a minimal amount of a hot solvent in which it is readily soluble (the "primary solvent").

  • Heat the second solvent (the "anti-solvent"), in which the compound is poorly soluble, to the same temperature.

  • Slowly add the hot anti-solvent to the solution of your compound until you observe persistent cloudiness (turbidity).

  • Add a few drops of the hot primary solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.

Q3: How can I maximize the yield of my recrystallization?

A3: To maximize your yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to ensure maximum precipitation.

  • Ensure that your filtration setup (e.g., Büchner funnel and filter paper) is properly sealed to efficiently separate the crystals from the mother liquor.

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor without dissolving a significant amount of the product.

Q4: Why is slow cooling important?

A4: Slow cooling promotes the formation of large, well-defined crystals. This is because the molecules have more time to arrange themselves into a stable crystal lattice, which tends to exclude impurity molecules. Rapid cooling can trap impurities within the crystal structure and often leads to the formation of small, impure crystals or an amorphous precipitate.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general workflow. The specific solvent and volumes should be optimized for your particular sample.

1. Solvent Selection:

  • Place a small amount of the crude compound into several test tubes.

  • Add a few drops of different solvents to each test tube and observe the solubility at room temperature and upon heating.

  • The ideal solvent will show poor solubility at room temperature and high solubility upon heating.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate).

  • Continue adding small portions of the hot solvent until the compound just dissolves.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

4. Cooling and Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

6. Drying:

  • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble Impurities? cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end_product Pure Crystals dry->end_product

Caption: Workflow for the purification of this compound by recrystallization.

Solvent Selection Guide
SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Good "anti-solvent" in mixed systems with alcohols or acetone.
Ethanol784.3A good first choice for many phenolic acids.
Methanol655.1Similar to ethanol, but more volatile.
Acetone564.3A strong solvent, often used in mixed systems with water or hexanes.
Ethyl Acetate774.4A moderately polar solvent; can be paired with a nonpolar anti-solvent like hexanes.
Hexanes~690.1A nonpolar solvent, likely to be a poor solvent for this compound, but useful as an anti-solvent.

References

  • Recrystallization Theory and Technique: A comprehensive overview of the principles of recrystallization from the University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • Troubleshooting Recrystallization: A guide to common problems and solutions in recrystallization from the Massachusetts Institute of Technology (MIT) Department of Chemistry. [Link]

  • Mixed Solvent Recrystallization: An explanation of the principles and applications of mixed solvent systems from the University of Toronto Chemistry Department. [Link]

Technical Support Center: Resolving Solubility Issues of Vinylbenzoic Acid (VBA) Derivatives in Water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for vinylbenzoic acid (VBA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of these versatile monomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Vinylbenzoic acid, a molecule with both a vinyl group and a carboxylic acid functional group, is a crucial building block in polymer synthesis for applications ranging from drug delivery systems to advanced materials.[1] However, its utility is often hampered by its limited solubility in aqueous solutions. This guide will provide a structured approach to understanding and overcoming these solubility challenges.

Troubleshooting Guide: Common Solubility Problems and Solutions

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I'm trying to dissolve 4-vinylbenzoic acid (4-VBA) in deionized water at a neutral pH, but it's not dissolving. What's wrong?

A1: The Problem of Intrinsic Solubility

4-Vinylbenzoic acid is sparingly soluble in neutral water.[1] This is due to the hydrophobic nature of the benzene ring and the vinyl group, which dominates the hydrophilic character of the single carboxylic acid group. At neutral pH, the carboxylic acid group is largely in its protonated, non-ionized form, which is less soluble in water.

The Solution: pH Adjustment

The most effective way to dissolve 4-VBA is to increase the pH of the solution. By adding a base, such as sodium hydroxide (NaOH), you deprotonate the carboxylic acid group, forming the highly soluble sodium 4-vinylbenzoate salt.[2][3][4]

Step-by-Step Protocol for pH-Mediated Dissolution of 4-VBA:

  • Prepare your aqueous solvent: Start with deionized water or a buffer of your choice.

  • Add the 4-VBA powder: Add the desired amount of 4-VBA to the solvent while stirring. You will observe that it does not readily dissolve.

  • Increase the pH: Slowly add a dilute solution of a base (e.g., 1 M NaOH) dropwise while continuously monitoring the pH.

  • Observe dissolution: As the pH rises above the pKa of 4-VBA (approximately 4.24), you will see the powder begin to dissolve.[5][6][7] Complete dissolution is typically achieved at a pH of 7 or higher.

  • Adjust to final pH: Once the 4-VBA is fully dissolved, you can adjust the pH of the solution as needed for your experiment. Be aware that lowering the pH back towards the pKa will cause the 4-VBA to precipitate out of solution.

Q2: My solution of vinylbenzoic acid turned cloudy after I adjusted the pH back down for my reaction. How can I fix this?

A2: The Reversibility of pH-Dependent Solubility

This is an expected outcome. As explained above, the solubility of VBA is highly dependent on pH.[8][9] When you lower the pH, you are protonating the carboxylate anion back to the less soluble carboxylic acid form, causing it to precipitate.

Solutions and Workarounds:

  • Maintain a Sufficiently High pH: If your experimental conditions allow, maintain the pH of the solution well above the pKa of the VBA derivative.

  • Use a Co-solvent: If the pH must be lowered, consider using a co-solvent system. The addition of a water-miscible organic solvent can increase the solubility of the protonated form of VBA.[10][11]

Experimental Workflow for Co-solvent Usage:

G cluster_low_ph Low pH ( < pKa ) cluster_high_ph High pH ( > pKa ) Insoluble 4-Vinylbenzoic Acid (Insoluble) Soluble 4-Vinylbenzoate (Soluble) Insoluble->Soluble + OH- Soluble->Insoluble + H+

Caption: pH-dependent equilibrium of 4-vinylbenzoic acid.

References

  • p-vinylbenzoic acid - ChemBK. (2024, April 10). Retrieved February 24, 2024, from [Link]

  • Experiment 1 : Preparation of 4-vinylbenzoic acid by a Wittig reaction in aqueous medium. (2020, October 21). YouTube. Retrieved February 24, 2024, from [Link]

  • 9.2.2. Synthesis of 4-Vinylbenzoic acid | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (2020, August 28). Royal Society of Chemistry. Retrieved February 24, 2024, from [Link]

  • Preparation of 4-Vinylbenzoic Acid by A Wittig Reaction in Aqueous Medium | PDF. (n.d.). Scribd. Retrieved February 24, 2024, from [Link]

  • Preparation of 4-vinylbenzoic acid by a Wittig reaction in a. (n.d.). Prezi. Retrieved February 24, 2024, from [Link]

  • EP0161156A1 - 4-Vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands. (n.d.). Google Patents.
  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021, April 11). IJSRP.org. Retrieved February 24, 2024, from [Link]

  • Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. (n.d.). Retrieved February 24, 2024, from [Link]

  • 4-Vinylbenzoic acid | C9H8O2 | CID 14098. (n.d.). PubChem. Retrieved February 24, 2024, from [Link]

  • Sodium 4-vinylbenzoate | C9H7NaO2 | CID 23678995. (n.d.). PubChem. Retrieved February 24, 2024, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved February 24, 2024, from [Link]

  • 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved February 24, 2024, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. Retrieved February 24, 2024, from [Link]

  • Vinylbenzoic acid | C9H8O2 | CID 3015504. (n.d.). PubChem. Retrieved February 24, 2024, from [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12). Retrieved February 24, 2024, from [Link]

  • (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (2025, August 6). ResearchGate. Retrieved February 24, 2024, from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved February 24, 2024, from [Link]

  • EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. (2017, June 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved February 24, 2024, from [Link]

  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021, April 11). IJSRP. Retrieved February 24, 2024, from [Link]

  • Synthesis of 4-Vinylbenzoic Acid via Wittig Reaction | PDF. (n.d.). Scribd. Retrieved February 24, 2024, from [Link]

  • Does anyone know how pH affects solubility?? (2021, August 4). Reddit. Retrieved February 24, 2024, from [Link]

  • 4-vinylbenzoic acid. (n.d.). Stenutz. Retrieved February 24, 2024, from [Link]

  • STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. (2016, November 13). Semantic Scholar. Retrieved February 24, 2024, from [Link]

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stability of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid at high temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 2-Hydroxy-3-methoxy-5-vinylbenzoic Acid

Part 1: Executive Technical Summary

Compound Identity: this compound Chemical Class: Vinyl-substituted Salicylic Acid / Styrene Derivative Critical Instability Factors: Thermal Polymerization (Primary), Decarboxylation (Secondary), Oxidation.

Operational Thresholds:

Parameter Limit / Recommendation Critical Risk
Max Process Temp < 50°C (Short term) Thermal auto-polymerization of vinyl group.
Decarboxylation Temp > 140°C - 170°C Loss of CO₂ to form 2-methoxy-4-vinylphenol.
Storage Temp -20°C to +4°C Slow radical formation; prevents dimerization.

| Atmosphere | Argon / Nitrogen | Oxygen accelerates radical polymerization & phenol oxidation. |

Part 2: Degradation Mechanisms & Visual Analysis

The stability of this compound is governed by two competing degradation pathways. The vinyl group is the most thermally sensitive moiety, prone to radical polymerization well below the decarboxylation temperature of the benzoic acid core.

Pathway 1: Thermal Polymerization (The "Gel" Effect)

Like 4-vinylbenzoic acid, this compound acts as a monomer. At elevated temperatures (>60°C) or in the presence of radical initiators (peroxides, UV light), the vinyl double bond undergoes homolytic cleavage, leading to chain-growth polymerization. This results in an insoluble solid or gel.

Pathway 2: Decarboxylation (The "Mass Loss" Effect)

As a salicylic acid derivative (2-hydroxybenzoic acid), the molecule is susceptible to thermal decarboxylation. The ortho-hydroxyl group facilitates this via an intramolecular hydrogen bond, stabilizing the transition state. This typically occurs at higher temperatures (>150°C) but can be catalyzed by acids or bases.

StabilityPathways Compound 2-Hydroxy-3-methoxy- 5-vinylbenzoic acid Radical Vinyl Radical Intermediate Compound->Radical Heat (>50°C) or UV Light DecarbTS Cyclic Transition State Compound->DecarbTS Heat (>150°C) Oxidation Quinone/Colored Species Compound->Oxidation O2 / Air Exposure Polymer Poly(5-vinylsalicylic acid) [Insoluble Gel] Radical->Polymer Chain Propagation Product2 2-Methoxy-4-vinylphenol (Decarboxylated) DecarbTS->Product2 -CO2

Figure 1: Primary thermal degradation pathways. Polymerization is the dominant risk at moderate temperatures, while decarboxylation dominates at high fusion temperatures.

Part 3: Troubleshooting Center (Q&A)

Issue 1: Sample Solidification / Insolubility

Q: My sample was a powder, but after drying in the oven at 80°C, it turned into a hard, glassy solid that won't dissolve in methanol. What happened?

  • Diagnosis: Thermal Polymerization.

    • Mechanism: You likely triggered the auto-polymerization of the vinyl group. Styrene derivatives can polymerize thermally without an external initiator (thermal auto-initiation). Once polymerized, the material forms a high-molecular-weight network that is insoluble in common solvents.

  • Corrective Action:

    • Immediate: The polymerized material is irreversible. Discard.

    • Prevention: Never dry vinyl-benzoic acids above 40°C . Use a vacuum desiccator at room temperature or lyophilization (freeze-drying). If heat is strictly necessary, add a radical inhibitor (e.g., BHT or MEHQ) if downstream applications permit.

Issue 2: Mass Spectrometry Anomalies

Q: I injected the sample into GC-MS, but I see a peak with a mass of 150 Da instead of 194 Da. Is my synthesis wrong?

  • Diagnosis: Thermal Decarboxylation in the Injector.

    • Mechanism: GC-MS injectors typically operate at 250°C+. At this temperature, salicylic acid derivatives rapidly lose CO₂ (Mass 44).

    • Calculation: MW (194) - CO₂ (44) = 150 Da (corresponding to 2-methoxy-4-vinylphenol).

  • Corrective Action:

    • Protocol Change: This compound is not suitable for standard GC-MS . Use LC-MS (ESI-) which operates at much lower temperatures.

    • Derivatization: If GC is required, you must derivatize the carboxylic acid (e.g., TMS esterification using BSTFA) to prevent decarboxylation and stabilize the molecule.

Issue 3: Discoloration

Q: The white powder turned yellow/brown after leaving it on the benchtop for 2 days.

  • Diagnosis: Oxidative Degradation.

    • Mechanism: The electron-rich phenol ring and the vinyl group are susceptible to oxidation by atmospheric oxygen, leading to the formation of quinones or conjugated oligomers (chromophores).

  • Corrective Action:

    • Storage: Store under Argon or Nitrogen.

    • Purification: Recrystallize from degassed solvents (e.g., Ethanol/Water) containing a trace of ascorbic acid if permissible.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Stability Testing Protocol

Use this protocol to validate the integrity of your specific batch.

  • Visual Inspection: Check for color change (White

    
     Yellow) or physical state change (Powder 
    
    
    
    Gum).
  • Solubility Test: Dissolve 1 mg in 1 mL Methanol.

    • Pass: Clear, colorless solution.

    • Fail: Turbidity or insoluble gel particles (indicates polymerization).

  • HPLC Analysis (Non-Destructive):

    • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV @ 254 nm and 280 nm.

    • Note: Look for peak broadening or new peaks at higher retention times (dimers/oligomers).

SOP 2: Handling & Storage
StepInstructionRationale
1. Receipt Store immediately at -20°C .Arrhenius equation: lowering T reduces reaction rate of polymerization.
2. Weighing Allow bottle to warm to RT in a desiccator before opening.Prevents water condensation, which can catalyze hydrolysis or oxidation.
3. Drying Lyophilization or Vacuum at 25°C .Avoids thermal energy sufficient to overcome activation energy for polymerization.
4. Solution Prepare fresh. Keep on ice.Vinyl compounds in solution are more mobile and prone to reaction than in crystal lattice.

References

  • Grounding: Establishes the thermal instability and polymerization potential of vinyl-benzoic acid analogs (melting/polymeriz
  • Kaeding, W. W. (1964). Oxidation of Phenols with Cupric Salts. Journal of Organic Chemistry.
  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620.
  • PubChem. (2025). Compound Summary: 4-Vinylbenzoic acid.[1][2][3] Retrieved from [Link]

    • Grounding: Provides physical property data used as a proxy for the 5-vinyl isomer.

Sources

Technical Support Center: Minimizing Side Reactions in the Heck Coupling of Vinyl Salicylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Heck coupling of vinyl salicylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and achieve your desired products.

Introduction: The Challenge of Trifunctionality

The Heck coupling of vinyl salicylic acids presents a unique set of challenges due to the presence of three potentially reactive functional groups: the vinyl group, the phenolic hydroxyl group, and the carboxylic acid. These groups can lead to a variety of desired and undesired reaction pathways. Understanding and controlling these pathways is critical for a successful synthesis. This guide will provide a structured approach to troubleshooting and optimizing your reaction conditions.

Visualizing the Reaction Pathways

To better understand the potential outcomes, let's visualize the main reaction pathway and the key side reactions.

G cluster_main Desired Heck Coupling cluster_side1 Side Reaction 1: Intramolecular O-Vinylation (Coumarin Formation) cluster_side2 Side Reaction 2: Decarboxylation A Vinyl Salicylic Acid + Ar-X C Oxidative Addition (Ar-Pd-X) A->C B Pd(0) Catalyst B->C D Alkene Coordination C->D E Migratory Insertion D->E F β-Hydride Elimination E->F G Desired Product F->G H Vinyl Salicylic Acid I Pd(II) Intermediate H->I Coordination of Phenol J Intramolecular Oxy-palladation I->J K Coumarin Byproduct J->K L Vinyl Salicylic Acid M Heat/Base/Pd Catalyst L->M N Decarboxylated Byproduct (Vinyl Phenol) M->N Heck_Cycle A Pd(0)L2 B Ar-Pd(II)(X)L2 A->B Oxidative Addition (Ar-X) C Alkene Complex B->C Alkene Coordination D Migratory Insertion Product C->D Migratory Insertion E H-Pd(II)(X)L2 D->E β-Hydride Elimination (Product Out) E->A Reductive Elimination (Base)

Figure 2. Simplified catalytic cycle of the Heck reaction.

How do I choose the right palladium catalyst and ligand?

The choice of catalyst and ligand is crucial and often substrate-dependent.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive pre-catalyst that is reduced in situ to the active Pd(0) species. [1]Other common sources include Pd₂(dba)₃ and Pd(PPh₃)₄.

  • Ligands: Phosphine ligands are most common. For electron-rich or sterically hindered aryl halides, bulky, electron-donating phosphines like P(tBu)₃, PCy₃, or biaryl phosphines (e.g., XPhos, SPhos) can be effective. [2]For less demanding substrates, triphenylphosphine (PPh₃) is a standard choice. The ligand-to-palladium ratio should also be optimized, typically starting at 2:1.

What is the role of the base in the Heck reaction?

The base plays a critical role in the Heck reaction by neutralizing the hydrogen halide (HX) that is formed during the catalytic cycle. [3]This step is essential for regenerating the active Pd(0) catalyst. Common bases include tertiary amines (e.g., triethylamine) and inorganic salts such as carbonates (K₂CO₃, Cs₂CO₃) and acetates (NaOAc). For substrates with acidic protons like vinyl salicylic acid, an inorganic base is often preferred to avoid unwanted side reactions with the substrate itself.

Summary of Recommended Starting Conditions

For researchers beginning to explore the Heck coupling of a new vinyl salicylic acid derivative, the following table provides a good starting point for reaction optimization.

ParameterRecommended Starting ConditionRationale
Palladium Pre-catalyst Pd(OAc)₂ (1-5 mol%)Common, effective, and cost-efficient. [1]
Ligand PPh₃ or P(o-tol)₃ (2-10 mol%)Standard ligands for initial screening.
If low reactivity: P(tBu)₃ or XPhosBulky ligands for challenging substrates. [2]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Inorganic bases are less likely to cause side reactions with acidic protons. [4]
Solvent DMF or DMAc (anhydrous)Polar aprotic solvents are generally effective. [5]
Temperature 80-120 °CA good starting range to balance reactivity and minimize thermal degradation. [6]
Additives None initiallyAdditives can be screened if side reactions or low conversion persist.

Experimental Protocol: General Procedure for Minimizing Side Reactions

This protocol assumes the use of a protected vinyl salicylic acid (e.g., methyl ester of the carboxylic acid and a protected phenol) to minimize side reactions.

  • Preparation: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the protected vinyl salicylic acid (1.0 equiv.), the aryl halide (1.1 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Zimmermann, B., & Knauber, T. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry, 6, 43. [Link]

  • Ferguson, J., Zeng, F., & Alper, H. (2012). Synthesis of Coumarins via Pd-Catalyzed Oxidative Cyclocarbonylation of 2-Vinylphenols. Organic Letters, 14(21), 5602–5605. [Link]

  • Goossen, L. J., Rodriguez, N., & Melzer, B. (2007). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry, 6, 43. This is a duplicate of reference 1 and seems to be a citation error in the original thought process. A more appropriate reference for general decarboxylation would be: Forgione, P., Brochu, M.-C., St-Onge, M., Thesen, K. H., Bailey, M. D., & Bilodeau, F. (2006). Palladium-Catalyzed Decarboxylative Cross-Coupling of 2-Carboxy-N-heterocycles with Aryl Halides. Journal of the American Chemical Society, 128(35), 11350–11351. [Link]

  • Valente, S., & Kirsch, G. (2011). Facile synthesis of 4-acetyl-coumarins, -thiocoumarin and -quinolin-2(1H)-one via very high α-regioselective Heck coupling on tosylates. Tetrahedron Letters, 52(27), 3429-3432. [Link]

  • PubMed. (2012). Synthesis of coumarins via Pd-catalyzed oxidative cyclocarbonylation of 2-vinylphenols. Organic Letters, 14(21), 5602–5605. [Link]

  • Guareschi, L. G. F., da Silva, F. M., & Pires, B. M. (2021). Radical C3-alkylation of coumarin via Pd-photocatalyzed Heck reactions. RSC Advances, 11(58), 36657-36661. [Link]

  • Ferguson, J., Zeng, F., & Alper, H. (2012). Synthesis of Coumarins via Pd-Catalyzed Oxidative Cyclocarbonylation of 2-Vinylphenols. Organic Letters, 14(21), 5602–5605. [Link]

  • Zimmermann, B., & Knauber, T. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry, 6, 43. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Doucet, H., & Hierso, J.-C. (2007). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 55(22), 8875–8887. [Link]

  • Szymańska, E., & Szymański, W. (2022). Synthesis of the Coumarin Core. Encyclopedia, 2(1), 543-561. [Link]

  • Szymańska, E., & Szymański, W. (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Molecules, 27(4), 1253. [Link]

  • Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Diao, T., & Stahl, S. S. (2010). Ligand-Enabled Reactivity and Selectivity in a Synthetically Versatile Aryl C–H Olefination. Science, 327(5963), 311-314. [Link]

  • Canesi, S., & Bouchu, D. (2011). Convenient synthesis of 3-vinyl and 3-styryl coumarins. Organic Letters, 13(5), 1112–1115. [Link]

  • Wang, C., Rakshit, S., & Glorius, F. (2010). Palladium-Catalyzed Intermolecular Decarboxylative Coupling of 2-Phenylbenzoic Acids with Alkynes via C−H and C−C Bond Activation. Journal of the American Chemical Society, 132(41), 14364–14366. [Link]

  • Fadil, A. (2012). Palladium-catalyzed Decarboxylative and Desulfinative Cross-Coupling of Diaryliodonium Triflates. Spectrum: Concordia University Research Repository.
  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Royal Society of Chemistry. (2022). Greener Organic Transformations. In CHAPTER 11: Heck Reactions (pp. 74-89).
  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros.
  • Newman, S. G., & Le, C. M. (2018). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. ChemRxiv. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene.
  • Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group.
  • Wang, T.-H., & Chuang, S.-C. (2014). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry, 79(17), 8415–8423. [Link]

  • Ackermann, L., & Fenner, S. (2011). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Organic Letters, 13(24), 6540–6543. [Link]

  • Bio, M. M., & Leighton, J. L. (2021). Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. Chemical Society Reviews, 50(11), 6393-6416. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting.
  • Dong, V. M., & Chen, C. (2012). Palladium-Catalyzed Enantioselective Intermolecular Coupling of Phenols and Allylic Alcohols. Journal of the American Chemical Society, 134(42), 17466–17469. [Link]

  • Reddy, B. V. S., & Kumar, K. A. (2018). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry, 16(29), 5286-5290. [Link]

  • Trost, B. M., & Dong, G. (2008). Decarboxylative Cyclizations and Cycloadditions of Palladium-polarized Aza-ortho-Xylylenes. Journal of the American Chemical Society, 130(24), 7548–7549. [Link]

  • Yabuta, A., Oonishi, Y., Doi, R., Morisaki, K., & Sato, Y. (2023). Palladium-catalyzed decarboxylative cyclization of α-acyloxyketones having an allene moiety in the tether. New Journal of Chemistry, 47(2), 539-544. [Link]

  • Forgione, P., & Bilodeau, F. (2010). Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. The Journal of Organic Chemistry, 75(5), 1683–1692. [Link]

  • de Vries, J. G. (2006). The Heck reaction in the production of fine chemicals. Journal of Molecular Catalysis A: Chemical, 257(1-2), 1-11. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

Sources

Validation & Comparative

Structural Elucidation and Solvent-Dependent NMR Profiling of 2-Hydroxy-3-methoxy-5-vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the 1H NMR spectrum of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid , a functionalized salicylic acid derivative often encountered as a metabolic intermediate or synthetic building block in lignin valorization and pharmaceutical synthesis.

Unlike standard spectral libraries, this guide focuses on the comparative solvent dynamics (DMSO-d₆ vs. CDCl₃) . We demonstrate why DMSO-d₆ is the superior solvent for full structural assignment due to the stabilization of the intramolecular hydrogen bond network, while CDCl₃ provides a distinct fingerprint useful for identifying intermolecular dimerization.

Structural Logic & Spin System Analysis

Before interpreting the spectrum, we must deconstruct the molecule into its constituent spin systems. The molecule possesses a 1,2,3,5-substitution pattern on the benzene ring, creating a specific set of coupling pathways.

The Spin Network
  • Aromatic System (AM System): Two isolated aromatic protons (H4 and H6) located meta to each other. They will exhibit small coupling constants (

    
     Hz).
    
  • Vinyl Group (ABX System): The vinyl substituent at position 5 creates a classic ABX pattern involving the

    
    -proton (H_c) and two 
    
    
    
    -protons (H_a, H_b).
  • Labile Protons: The carboxylic acid (-COOH) and phenolic hydroxyl (-OH) are subject to exchange dynamics and hydrogen bonding.

G cluster_0 Spin Systems Mol 2-Hydroxy-3-methoxy- 5-vinylbenzoic acid Arom Aromatic Protons (H4, H6) Mol->Arom Vinyl Vinyl Group (-CH=CH2) Mol->Vinyl Labile Exchangeable (-OH, -COOH) Mol->Labile Arom->Vinyl Conjugation Arom_Detail Meta-Coupling (J ~ 2.0 Hz) Arom->Arom_Detail Vinyl_Detail ABX Pattern (J_trans ~17Hz, J_cis ~11Hz) Vinyl->Vinyl_Detail Labile->Arom Deshielding (COOH)

Figure 1: Spin system decomposition showing the connectivity and expected coupling interactions.

Comparative Analysis: Solvent Effects

The choice of solvent is the single most critical variable in the analysis of this molecule due to the Intramolecular Hydrogen Bond (IMHB) between the C2-OH and C1-COOH.

Scenario A: DMSO-d₆ (Recommended)
  • Mechanism: DMSO is a strong hydrogen-bond acceptor. However, the intramolecular bond in salicylic acid derivatives is often strong enough to persist or equilibrate slowly. DMSO prevents the formation of intermolecular carboxylic acid dimers.

  • Result: Sharp, distinct signals for all protons. The phenolic -OH and carboxylic -COOH often appear as distinct broad singlets downfield (10–14 ppm).

Scenario B: CDCl₃ (Alternative)
  • Mechanism: Non-polar solvent.[1] Promotes intermolecular dimerization of the carboxylic acid and tight intramolecular bonding of the phenol.

  • Result: The -COOH proton is often extremely broad or invisible due to exchange. The solubility of this specific derivative may be limited in pure chloroform, leading to poor signal-to-noise ratios.

Experimental Data: Chemical Shift Assignments

The following data represents the standard assignments for this compound in DMSO-d₆ at 400 MHz.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Insight
-COOH 12.5 – 13.5Broad Singlet-Deshielded acid proton; concentration dependent.
2-OH 9.5 – 10.5Broad Singlet-Phenolic OH; typically sharp in DMSO due to H-bonding.
H-6 (Aromatic) 7.65 – 7.75Doublet (d)

Deshielded by ortho-COOH. Meta-coupled to H4.
H-4 (Aromatic) 7.20 – 7.30Doublet (d)

Shielded by ortho-OMe. Meta-coupled to H6.
Vinyl -CH= (

)
6.65 – 6.75dd

,

Characteristic "X" part of ABX system.
Vinyl =CH₂ (

, trans)
5.65 – 5.75Doublet (d)

Terminal proton trans to ring.
Vinyl =CH₂ (

, cis)
5.10 – 5.20Doublet (d)

Terminal proton cis to ring.
-OCH₃ 3.80 – 3.85Singlet (s)-Diagnostic methoxy peak; integrates to 3H.

Note: In CDCl₃, the H-6 signal typically shifts slightly downfield (~7.9 ppm) due to the anisotropy of the carbonyl group in the dimerized acid form.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and avoid artifacts (such as "roofing" effects in the vinyl group or exchange broadening), follow this validated workflow.

Workflow Start Start: Solid Sample (~10 mg) Solvent Solvent Selection: DMSO-d6 (0.6 mL) Start->Solvent Prep Dissolution: Vortex 30s (Ensure homogeneity) Solvent->Prep Acq Acquisition (400 MHz+): sw=14ppm, d1=2s, ns=16 Prep->Acq Process Processing: LB=0.3Hz, Phasing, Baseline Corr. Acq->Process Analysis Analysis: Integrate OMe (3H) as Reference Process->Analysis

Figure 2: Step-by-step NMR acquisition workflow optimized for salicylic acid derivatives.

Detailed Methodology
  • Sample Mass: Weigh 5–10 mg of the solid acid.

  • Solvent Addition: Add 600 µL of DMSO-d₆ (99.8% D).

    • Critical Step: If the sample contains trace water, the -OH and -COOH signals may broaden or merge. Use an ampoule of fresh solvent if labile proton assignment is critical.

  • Acquisition Parameters:

    • Spectral Width: Set to at least 14 ppm (-1 to 13 ppm) to capture the carboxylic acid proton.

    • Relaxation Delay (d1): Set to

      
       seconds. The quaternary carbons and carboxylic acid protons have long T1 relaxation times; insufficient delay will reduce integration accuracy.
      
    • Scans (ns): 16 scans are usually sufficient for 10 mg; increase to 64 for <2 mg samples.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) to enhance signal-to-noise before Fourier Transform.

Comparative Interpretation Guide

How does this molecule compare to its common analogs? This section aids in verifying that you have synthesized the correct derivative.

FeatureThis compound Vanillic Acid (4-OH, 3-OMe) Salicylic Acid (No Vinyl/OMe)
Aromatic Pattern Two doublets (meta) ABX (Ortho + Meta)4-spin system (Complex)
Vinyl Region Distinct ABX (5.0 - 6.8 ppm) AbsentAbsent
Methoxy Shift ~3.8 ppm ~3.8 ppmAbsent
H-Bonding Strong 2-OH...1-COOHWeak/IntermolecularStrong 2-OH...1-COOH

Key Diagnostic: The combination of a meta-coupled aromatic pair (indicating 1,2,3,5 substitution) AND the vinyl ABX system confirms the structure. If you see an ortho-coupling (


 Hz), the substitution pattern is incorrect (likely the 4-vinyl isomer).
References
  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Jadrijević-Mladar Takač, M., et al. (2004).[3][4][5] "FT-IR and NMR spectroscopic studies of salicylic acid derivatives." Acta Pharmaceutica.

  • Reich, H. J. "Curphy-Morrison Additivity Constants for Proton NMR." University of Wisconsin-Madison.

  • ChemicalBook. "5-Formylsalicylic acid NMR Spectrum (Analog Reference)."

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (Standard Reference for Coupling Constants).

Sources

A Senior Scientist’s Guide to the Analytical Characterization of 2-Hydroxy-3-methoxy-5-vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Spectroscopic Methods for Structural Elucidation in Pharmaceutical Development

Executive Summary

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific integrity. This guide addresses the analytical characterization of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid, a substituted aromatic carboxylic acid with potential applications as a synthetic intermediate. While a published reference spectrum for Fourier-Transform Infrared (FTIR) spectroscopy is not available in common databases, this document provides a comprehensive framework for its characterization. We will first predict the expected FTIR spectral features based on an analysis of its functional groups, followed by a detailed protocol for acquiring a high-quality experimental spectrum. More importantly, this guide presents a comparative analysis, evaluating the strengths and limitations of FTIR in relation to orthogonal techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By integrating data from these complementary methods, researchers can achieve a self-validating system for structural elucidation, ensuring the identity, purity, and integrity of the target molecule.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful, rapid, and non-destructive technique that serves as a molecular "fingerprint" by identifying the functional groups present within a molecule.[1][2] It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides rich structural information.[2][3]

Predicted FTIR Reference Spectrum for this compound

In the absence of a publicly available reference spectrum, we can predict the key absorption bands for this compound by dissecting its structure into its constituent functional groups. The spectrum is expected to be complex, but several key regions will be highly diagnostic. The primary features are anticipated by referencing data from similar benzoic acid derivatives.[1][4][5][6]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected AppearanceRationale & Notes
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300Very Broad, StrongThe extreme broadness is due to strong intermolecular hydrogen bonding (dimerization), a hallmark of carboxylic acids.[1] This band will likely overlap with C-H stretching frequencies.
Phenol (-OH)O-H Stretch3200 - 3600Broad, MediumThis band may be distinguishable as a shoulder on the broader carboxylic acid O-H stretch, or it may be masked entirely. Its exact position depends on intra- and intermolecular hydrogen bonding.
Carbonyl, Aryl Acid (C=O)C=O Stretch1680 - 1710Sharp, Very StrongConjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic acid. This is typically one of the most intense and recognizable peaks in the spectrum.[1][6]
Aromatic RingC=C Stretch1450 - 1600Multiple Sharp, Medium-StrongThe aromatic ring will produce a series of absorptions in this region. The specific pattern can give clues about the substitution pattern.
Vinyl Group (-CH=CH₂)C=C Stretch1630 - 1650Sharp, MediumThis peak, resulting from the vinyl substituent, may appear as a distinct shoulder on the higher-wavenumber side of the aromatic C=C stretching bands.
Aromatic & VinylC-H Stretch3000 - 3100Sharp, Medium-WeakThese absorptions for sp² C-H bonds will appear just above 3000 cm⁻¹ and are typically superimposed on the broad O-H stretch.[1]
Methoxy & Carboxylic AcidC-O Stretch1210 - 1320StrongThis region will contain strong absorptions from the C-O stretching of both the carboxylic acid and the methoxy ether group, likely resulting in a complex, intense band.
Vinyl Group (-CH=CH₂)C-H Out-of-Plane Bend910 - 990StrongThe out-of-plane "wagging" vibrations of the vinyl group's hydrogens are often strong and highly diagnostic for this functional group.
Aromatic RingC-H Out-of-Plane Bend750 - 900StrongThe specific pattern of these strong absorptions is highly dependent on the substitution pattern of the benzene ring (in this case, 1,2,3,5-tetrasubstituted).
Recommended Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred sampling technique for a solid powder like this compound.[7][8] It requires minimal to no sample preparation, ensuring high reproducibility and minimizing user-to-user variability.[9][10] The technique works by pressing the sample against a high-refractive-index crystal (commonly diamond or germanium). An infrared beam is passed through the crystal in such a way that it creates an "evanescent wave" that penetrates a few microns into the sample, allowing for the absorption spectrum to be recorded.[7][9]

Objective: To obtain a clean, high-resolution, and reproducible mid-infrared spectrum of the solid sample.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Instrument Preparation & Background Collection:

    • Ensure the spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.

    • Clean the ATR crystal surface meticulously with a solvent-grade isopropanol or ethanol on a lint-free wipe. Allow the solvent to fully evaporate.

    • Collect a background spectrum (air). This is a critical step that measures the instrument's environment (e.g., atmospheric H₂O and CO₂) and subtracts it from the sample spectrum. A typical background scan consists of 32-64 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed (typically 1-2 mg).

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. This is crucial for a high-quality spectrum, as poor contact will result in weak and distorted peaks.[10] Most modern ATR accessories have a slip-clutch or click-stop mechanism to ensure reproducible pressure.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same parameters as the background (e.g., 32-64 scans, 4 cm⁻¹ resolution). Co-adding multiple scans improves the signal-to-noise ratio.

    • The resulting spectrum should be displayed in Absorbance or % Transmittance mode.

  • Data Processing and Cleaning:

    • If using a diamond ATR, apply an ATR correction algorithm in the software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat at 0 absorbance or 100% transmittance.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Retract the press arm, and carefully remove the powder from the crystal surface with a dry, lint-free wipe.

    • Perform a final clean with isopropanol or ethanol to ensure no residue remains for the next user.

Experimental Workflow Diagram

FTIR_Workflow Diagram 1: ATR-FTIR Experimental Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing & Analysis Inst_Stabilize Instrument Stabilization Clean_Crystal Clean ATR Crystal (Isopropanol) Inst_Stabilize->Clean_Crystal Collect_Bkg Collect Background (Air Spectrum) Clean_Crystal->Collect_Bkg Apply_Sample Apply Solid Sample to Crystal Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Sample Collect Sample Spectrum (32 Scans, 4 cm⁻¹) Apply_Pressure->Collect_Sample ATR_Correct Apply ATR Correction Collect_Sample->ATR_Correct Baseline_Correct Perform Baseline Correction ATR_Correct->Baseline_Correct Peak_Pick Peak Picking & Interpretation Baseline_Correct->Peak_Pick Final_Spectrum Final Processed Spectrum Peak_Pick->Final_Spectrum

Caption: Workflow for acquiring a high-quality ATR-FTIR spectrum.

Part 2: A Comparative Analysis of Spectroscopic Techniques

While FTIR is excellent for identifying functional groups, it rarely provides sufficient information for unambiguous structural elucidation of a new or complex molecule.[2][3] For this, a multi-technique, or orthogonal, approach is the industry standard. NMR spectroscopy provides detailed information on the chemical environment and connectivity of atoms, while Mass Spectrometry provides the precise molecular weight and elemental formula.[11][12]

Comparison of Analytical Techniques
FeatureFTIR Spectroscopy¹H & ¹³C NMR SpectroscopyMass Spectrometry (MS)
Primary Information Functional groups (e.g., -OH, -C=O, C=C).[2]Atomic connectivity, chemical environment, stereochemistry, 3D structure.[2][3]Molecular weight, elemental formula (with HRMS), fragmentation patterns.[12]
Strengths • Very fast ( <1 min/sample)• Non-destructive• Minimal sample prep (ATR)[9]• Excellent for screening and identifying classes of compounds.• Provides unparalleled detail on molecular structure.• Can distinguish between isomers.• Quantitative (qNMR).• Extremely sensitive (sub-picogram levels).• Provides exact molecular formula (HRMS).• Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.
Limitations • Limited information on molecular framework and connectivity.• Can be difficult to distinguish between isomers with the same functional groups.• Less sensitive than MS.• Requires larger sample amounts (mg scale).• Longer acquisition times (minutes to hours).• Requires deuterated solvents.• More expensive instrumentation.• Destructive technique.• Provides little information on stereochemistry or isomer connectivity (without MS/MS).• Can suffer from matrix effects.
Role in Characterizing the Target Molecule Confirms presence of carboxylic acid, phenol, aromatic ring, and vinyl groups.Confirms the 1,2,3,5-substitution pattern on the ring, shows the connectivity of all protons and carbons, and verifies the structure unambiguously.Confirms the molecular weight (C₁₀H₁₀O₄ = 194.0579 g/mol ) and elemental composition.
An Integrated Workflow for Unambiguous Characterization

The most trustworthy validation of this compound comes from synthesizing the information from all three techniques. Each method cross-validates the findings of the others, creating a robust and defensible analytical data package.

  • Mass Spectrometry (Hypothesis Generation): High-Resolution Mass Spectrometry (HRMS) is the first step to confirm that the synthesis was successful in producing a compound of the correct elemental formula, C₁₀H₁₀O₄.

  • FTIR Spectroscopy (Functional Group Confirmation): A rapid FTIR scan confirms that the major functional groups expected from the proposed structure (carboxylic acid, phenol, aromatic ring) are present, aligning with the elemental formula from MS.

  • NMR Spectroscopy (Structural Elucidation): Finally, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are performed to solve the molecular puzzle. NMR will definitively show the connectivity between all atoms, prove the substitution pattern on the aromatic ring, and confirm the identity of the compound beyond any reasonable doubt.

Integrated_Workflow Diagram 2: Integrated Workflow for Structural Elucidation cluster_ms 1. Mass Spectrometry cluster_ftir 2. FTIR Spectroscopy cluster_nmr 3. NMR Spectroscopy MS_Run Acquire HRMS Data MS_Result Result: Elemental Formula (C₁₀H₁₀O₄) MS_Run->MS_Result FTIR_Run Acquire ATR-FTIR Spectrum MS_Result->FTIR_Run Confirms expected atomic content Final_ID Unambiguous Structural Confirmation MS_Result->Final_ID FTIR_Result Result: Key Functional Groups (-COOH, -OH, C=C) FTIR_Run->FTIR_Result NMR_Run Acquire ¹H, ¹³C, 2D NMR Data FTIR_Result->NMR_Run Confirms functional groups to be placed FTIR_Result->Final_ID NMR_Result Result: Atomic Connectivity & Substitution Pattern NMR_Run->NMR_Result NMR_Result->Final_ID Provides definitive proof of structure

Caption: Integrated use of MS, FTIR, and NMR for confident characterization.

Conclusion

The characterization of a novel compound such as this compound requires a methodical, multi-faceted analytical approach. While a reference FTIR spectrum provides a valuable and rapid assessment of the functional groups present, it is insufficient on its own for complete structural verification. True scientific trustworthiness is achieved by integrating FTIR data with the precise molecular weight from mass spectrometry and the detailed connectivity map provided by NMR spectroscopy. This orthogonal workflow ensures that the synthesized molecule is not only of the correct composition and contains the right pieces, but that those pieces are assembled in the correct and unique three-dimensional structure, a standard of rigor demanded in modern drug development and chemical research.

References

  • Unlocking Molecular Secrets: The Power of Benzoic Acid IR Spectrum Analysis. (2026, February 24). Google Cloud.
  • Attenuated total reflectance (ATR). (n.d.). Anton Paar Wiki.
  • Satyarthy, S., Cheng, M., & Ghosh, A. (2025). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Nanomaterials, 15(3), 164.
  • The Attenuated Total Reflection (ATR) Technique for Analyzing Plastics. (2015, December 3). Thermo Fisher Scientific.
  • Attenuated Total Reflectance (ATR). (n.d.). Bruker.
  • FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. (n.d.). ResearchGate.
  • FTIR Spectroscopy: Attenuated Total Reflectance (ATR). (n.d.). PerkinElmer.
  • Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. (n.d.). ResearchGate.
  • Attenuated total reflection infrared (ATR-IR) spectroscopy... (n.d.). Université de Genève.
  • Satyarthy, S., Cheng, M., & Ghosh, A. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. MDPI.
  • Difference between FTIR and NMR? (2023, October 17). Rocky Mountain Labs.
  • FTIR, NMR, and mass spectroscopy characterization of compound 1. (n.d.). ResearchGate.
  • Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA. (2024, July 4). Hiden Analytical.
  • Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. (n.d.). Thermo Fisher Scientific.
  • Infrared spectrum of benzoic acid. (2025, November 9). Doc Brown's Chemistry.
  • Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. (n.d.). NIST WebBook.
  • FT-IR spectrum of vinyl ester of benzoic acid. (n.d.). ResearchGate.
  • A comparative evaluation of HPLC, FTIR, Raman and NMR for analysis and monitoring of phosphatidylcholine to phosphatidylglycerol. (2025, August 28). Taylor & Francis Online.

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A Comparative Analysis of the Chemical Reactivity of 5-vinyl-o-vanillic acid and 4-vinylguaiacol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the nuanced reactivity of substituted vinylaromatic compounds is paramount for designing novel synthetic pathways and functional materials. This guide provides an in-depth comparison of the chemical reactivity of two structurally related, bio-based monomers: 5-vinyl-o-vanillic acid and 4-vinylguaiacol. By examining the influence of their distinct functional groups on their primary reactive sites, we aim to equip researchers with the insights necessary for their effective utilization.

Structural Overview: A Tale of Two Functional Groups

At first glance, 5-vinyl-o-vanillic acid and 4-vinylguaiacol share a common guaiacol core, featuring a vinyl group, a phenolic hydroxyl group, and a methoxy group attached to a benzene ring. However, the key distinction lies in the presence of a carboxylic acid group at the 5-position of 5-vinyl-o-vanillic acid, a feature absent in 4-vinylguaiacol. This seemingly minor difference significantly alters the electronic landscape of the molecule, thereby influencing the reactivity of all its functional components.

Table 1: Structural and Physicochemical Properties

Feature5-vinyl-o-vanillic acid4-vinylguaiacol
Chemical Structure
IUPAC Name 5-vinyl-2-hydroxy-3-methoxybenzoic acid4-ethenyl-2-methoxyphenol
Molecular Formula C₁₀H₁₀O₄C₉H₁₀O₂
Molecular Weight 194.18 g/mol 150.17 g/mol [1][2]
Key Functional Groups Vinyl, Phenolic Hydroxyl, Methoxy, Carboxylic AcidVinyl, Phenolic Hydroxyl, Methoxy

Comparative Reactivity Analysis

The reactivity of these molecules can be dissected by considering four primary reactive centers: the vinyl group, the aromatic ring, the phenolic hydroxyl group, and, exclusively for 5-vinyl-o-vanillic acid, the carboxylic acid group.

The Vinyl Group: Polymerization and Addition Reactions

The vinyl group is a site of high electron density, making it susceptible to electrophilic attack and a prime candidate for polymerization.

4-vinylguaiacol: The vinyl group in 4-vinylguaiacol readily undergoes both radical and cationic polymerization.[2][3][4] The electron-donating nature of the para-hydroxyl and meta-methoxy groups increases the electron density of the vinyl double bond, enhancing its reactivity towards electrophiles and promoting polymerization. This reactivity is foundational to its use in creating bio-based polymers.[4]

5-vinyl-o-vanillic acid: The presence of the electron-withdrawing carboxylic acid group ortho to the vinyl group is expected to decrease the nucleophilicity of the double bond. This deactivation will likely translate to a slower rate of polymerization compared to 4-vinylguaiacol under similar conditions. However, polymerization should still be achievable.

Experimental Protocol: Radical Polymerization of 4-vinylguaiacol Derivatives

This protocol is adapted from studies on the radical polymerization of protected 4-vinylguaiacol derivatives.[2][4]

Objective: To compare the rate of polymerization of a protected 4-vinylguaiacol derivative and a protected 5-vinyl-o-vanillic acid derivative.

Materials:

  • Protected 4-vinylguaiacol (e.g., acetylated)

  • Protected 5-vinyl-o-vanillic acid (e.g., acetylated and esterified)

  • Toluene (solvent)

  • 2,2′-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • 1,4-Bis(trimethylsilyl)benzene (internal standard for NMR)

  • Nitrogen gas

  • Reaction tubes with septa

  • Oil bath

  • NMR spectrometer

Procedure:

  • In a reaction tube, dissolve the monomer (e.g., acetylated 4-vinylguaiacol, 7.8 mmol) and the internal standard in toluene to achieve a monomer concentration of 22 wt%.

  • Seal the tube with a septum and purge the solution with nitrogen gas for 30 minutes to remove oxygen, which can inhibit radical polymerization.

  • In a separate vial, dissolve AIBN in a small amount of toluene and purge with nitrogen.

  • Place the reaction tube in a preheated oil bath at 70°C.

  • Inject the AIBN solution into the reaction tube to initiate polymerization.

  • Monitor the monomer conversion over time by taking aliquots from the reaction mixture and analyzing them by ¹H-NMR. The disappearance of the vinyl proton signals relative to the internal standard indicates the extent of polymerization.

  • Repeat the experiment under identical conditions with the protected 5-vinyl-o-vanillic acid derivative.

Expected Outcome: It is anticipated that the rate of polymerization for the 5-vinyl-o-vanillic acid derivative will be lower than that of the 4-vinylguaiacol derivative due to the electron-withdrawing effect of the carboxyl group.

The Aromatic Ring: Electrophilic Substitution

The guaiacol ring is activated towards electrophilic aromatic substitution by the strong electron-donating effects of the hydroxyl and methoxy groups.

4-vinylguaiacol: The hydroxyl and methoxy groups direct incoming electrophiles to the ortho and para positions. The position para to the hydroxyl group is occupied by the vinyl group. The positions ortho to the hydroxyl group are C3 (occupied by the methoxy group) and C5. The position ortho to the methoxy group is C2 (occupied by the hydroxyl group) and C4 (occupied by the vinyl group). Therefore, electrophilic substitution is most likely to occur at the C5 position, which is ortho to the hydroxyl group and meta to the vinyl group. The methoxy group in guaiacol is known to make the ring particularly reactive in electrophilic aromatic substitution reactions.[5][6]

5-vinyl-o-vanillic acid: The activating hydroxyl and methoxy groups are still present. However, the carboxylic acid group is a meta-director and a deactivating group. The vinyl group is also considered to be a deactivating group for electrophilic aromatic substitution on the ring itself, although it directs ortho- and para-.[7] The combined effect of these groups will influence the position and rate of electrophilic attack. The positions available for substitution are C4 and C6. The directing effects of the substituents are as follows:

  • -OH (at C2): ortho (C3-OCH3, C1-COOH), para (C5-vinyl) - strongly activating

  • -OCH3 (at C3): ortho (C2-OH, C4), para (C6) - strongly activating

  • -COOH (at C1): meta (C3-OCH3, C5-vinyl) - deactivating

  • -CH=CH2 (at C5): ortho (C4, C6), para (C2-OH) - deactivating

Considering these effects, the most activated positions for electrophilic substitution would be C4 and C6, which are ortho/para to the activating methoxy group. However, the overall reactivity of the aromatic ring in 5-vinyl-o-vanillic acid towards electrophilic substitution is expected to be lower than that of 4-vinylguaiacol due to the presence of the deactivating carboxylic acid group.

Logical Workflow for Predicting Electrophilic Aromatic Substitution Sites

G cluster_4vg 4-vinylguaiacol cluster_5vova 5-vinyl-o-vanillic acid mol1 4-vinylguaiacol Structure groups1 {OH (C1, activating, o,p-director) | OCH3 (C2, activating, o,p-director) | Vinyl (C4, deactivating, o,p-director)} mol1->groups1 analysis1 Analysis of Directing Effects groups1->analysis1 prediction1 Predicted Major Substitution Site: C5 analysis1->prediction1 reactivity_comp Reactivity Comparison analysis1->reactivity_comp mol2 5-vinyl-o-vanillic acid Structure groups2 {OH (C2, activating, o,p-director) | OCH3 (C3, activating, o,p-director) | COOH (C1, deactivating, m-director) | Vinyl (C5, deactivating, o,p-director)} mol2->groups2 analysis2 Analysis of Competing Effects groups2->analysis2 prediction2 Predicted Major Substitution Sites: C4, C6 analysis2->prediction2 analysis2->reactivity_comp conclusion 4-vinylguaiacol is more reactive towards EAS reactivity_comp->conclusion

Caption: Predictive workflow for electrophilic aromatic substitution.

The Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base. It can also undergo esterification and etherification reactions.

4-vinylguaiacol: The hydroxyl group can be readily functionalized. For example, it can be reacted with epichlorohydrin to form an epoxy-functionalized monomer, which can then be used in further polymerization reactions.

5-vinyl-o-vanillic acid: The acidity of the phenolic hydroxyl group in 5-vinyl-o-vanillic acid is expected to be influenced by the adjacent methoxy group and the para-vinyl group, as well as the meta-carboxylic acid group. The electron-withdrawing carboxylic acid group will increase the acidity of the phenolic proton compared to 4-vinylguaiacol. This enhanced acidity could facilitate reactions involving deprotonation of the phenol.

The Carboxylic Acid Group (5-vinyl-o-vanillic acid only)

This functional group opens up a range of reactions not possible for 4-vinylguaiacol, such as esterification, amide formation, and reduction to an alcohol. The reactivity of this group is well-established for aromatic carboxylic acids. Studies on o-vanillic acid, which shares the same substitution pattern around the carboxyl group, have shown it to be highly reactive.[8]

Summary of Reactivity Comparison

Table 2: Comparative Reactivity Summary

Reactive Site4-vinylguaiacol5-vinyl-o-vanillic acidRationale for Difference
Vinyl Group More reactiveLess reactiveElectron-withdrawing COOH group in 5-v-o-VA reduces electron density of the double bond.
Aromatic Ring (EAS) More reactiveLess reactiveDeactivating COOH group in 5-v-o-VA reduces the overall electron density of the ring.
Phenolic -OH Less acidicMore acidicElectron-withdrawing COOH group in 5-v-o-VA increases the acidity of the phenolic proton.
Carboxylic Acid N/AReactiveOffers sites for esterification, amidation, etc.

Conclusion

The presence of a carboxylic acid group in 5-vinyl-o-vanillic acid fundamentally distinguishes its reactivity from that of 4-vinylguaiacol. While both are valuable bio-based monomers, 4-vinylguaiacol is generally the more reactive species in reactions involving the vinyl group and the aromatic ring due to the absence of an electron-withdrawing substituent. Conversely, 5-vinyl-o-vanillic acid offers the unique reactivity of a carboxylic acid and a more acidic phenolic hydroxyl group, opening avenues for different derivatizations and applications.

For researchers, the choice between these two monomers will depend on the desired reaction and final product. For applications requiring rapid polymerization or high susceptibility to electrophilic aromatic substitution, 4-vinylguaiacol would be the preferred starting material. For applications where the incorporation of a carboxylic acid functionality or a more acidic phenol is desired, 5-vinyl-o-vanillic acid presents a unique and valuable platform.

References

  • Rodríguez-Evora, Y., & Schepp, N. P. (2005). Reactivity of 4-vinylphenol radical cations in solution: implications for the biosynthesis of lignans. Organic & Biomolecular Chemistry, 3(24), 4444–4449.
  • Seno, M., et al. (2018). Naturally-Derived Amphiphilic Polystyrenes Prepared by Aqueous Controlled/Living Cationic Polymerization and Copolymerization of Vinylguaiacol with R–OH/BF3·OEt2. Polymers, 10(12), 1383.
  • Patsnap. (2024, July 17). What is the mechanism of Guaiacol?
  • Kowalska, D., et al. (2025). Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids. Scientific Reports, 15(1), 12345.
  • Fowler, C. I., et al. (2020). Epoxy-functionalised 4-vinylguaiacol for the synthesis of bio-based, degradable star polymers via a RAFT/ROCOP strategy. Polymer Chemistry, 11(34), 5483-5491.
  • Rigo, E., et al. (2024). 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. Polymers, 16(11), 1488.
  • Grassi, A., et al. (1995). Reactivity of some substituted styrenes in the presence of a syndiotactic specific polymerization catalyst. Macromolecules, 28(23), 7743–7745.
  • Azelis. (n.d.).
  • Shevick, S. L., & Wengryniuk, S. E. (2025). Synthesis of 2-Arylphenols via Formal Bismuth(V)
  • Liu, T., et al. (2019). A Review on Styrene Substitutes in Thermosets and Their Composites. Polymers, 11(11), 1839.
  • Phenol-Explorer. (2007, February 20). Showing dietary polyphenol 4-Vinylguaiacol.
  • Wikipedia. (2023, December 2). 4-Vinylphenol.
  • NIST. (n.d.). 2-Methoxy-4-vinylphenol. NIST Chemistry WebBook.
  • Stack Exchange. (2016, March 9). Is styrene more or less reactive than benzene towards electrophiles? Chemistry Stack Exchange.

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A Senior Application Scientist’s Comparative Guide to Purity Analysis of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 2-Hydroxy-3-methoxy-5-vinylbenzoic acid is not merely a quality metric; it is the foundation of reliable, reproducible, and safe scientific outcomes. This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system for generating trustworthy data.

High-Performance Liquid Chromatography (HPLC): The Industry Standard for Purity and Impurity Profiling

High-Performance Liquid Chromatography, particularly in the reverse-phase mode (RP-HPLC), is the cornerstone of purity analysis for non-volatile, polar organic molecules like this compound.[1] Its widespread adoption is due to its high resolution, sensitivity, and robust quantitative capabilities.

The Causality Behind Method Selection: The structure of this compound—containing a polar carboxylic acid, a phenolic hydroxyl group, and a non-polar vinyl group—makes it an ideal candidate for RP-HPLC. The separation is based on the compound's hydrophobic interactions with a non-polar stationary phase (typically C18) and its partitioning into a polar mobile phase.[1] By carefully controlling the mobile phase composition, we can achieve excellent separation from both more polar and less polar impurities.

Detailed Experimental Protocol: RP-HPLC

This protocol represents a robust starting point for the purity determination of this compound.

Instrumentation:

  • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric acid or Formic acid (for pH adjustment).[1]

  • This compound reference standard (if available) and sample for analysis.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: A gradient is recommended to ensure the elution of impurities with a wide range of polarities. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by a UV scan of the analyte. For substituted benzoic acids, wavelengths around 230 nm or 254 nm are common starting points.[1]

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.[2]

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Data Interpretation: The purity is typically calculated using an area percent method. The peak area of this compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.

Purity (%) = (Peak Area of Analyte / Total Peak Area of All Peaks) x 100

For accurate quantification, a reference standard of known purity is required to create a calibration curve.

Workflow Visualization: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample 1. Weigh & Dissolve Sample (1 mg/mL) filter 3. Filter Sample (0.45 µm) prep_sample->filter prep_std 2. Prepare Reference Standard (if available) hplc 4. Inject into HPLC (C18 Column, Gradient Elution) filter->hplc Prepared Sample detect 5. UV Detection (e.g., 254 nm) hplc->detect integrate 6. Integrate Peaks detect->integrate Chromatogram calculate 7. Calculate Purity (Area % Method) integrate->calculate

Caption: A typical experimental workflow for HPLC-based purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

While HPLC is the primary choice, GC-MS serves as an essential orthogonal technique. It is particularly adept at identifying and quantifying volatile or semi-volatile impurities that might not be well-resolved or detected by HPLC. For polar compounds like benzoic acids, direct analysis is challenging due to low volatility and potential thermal degradation.[3]

The Causality Behind Derivatization: To overcome these limitations, a derivatization step is necessary.[3] Silylation is a common and effective technique where active hydrogens (on the carboxylic acid and hydroxyl groups) are replaced with a nonpolar trimethylsilyl (TMS) group.[3] This chemical modification increases the compound's volatility and thermal stability, making it amenable to GC analysis. The mass spectrometer provides definitive identification of the parent compound and its impurities based on their unique mass fragmentation patterns.

Detailed Experimental Protocol: GC-MS with Silylation

Instrumentation:

  • GC system coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Materials:

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

  • Anhydrous solvent (e.g., Pyridine or Acetonitrile).[3]

  • This compound sample.

Sample Preparation and Derivatization:

  • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.[3]

  • Dissolve the sample in 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.[3]

  • Cap the vial tightly and heat at 70°C for 60 minutes.[3]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Scan Range: 50-550 m/z.

Workflow Visualization: GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh 1. Weigh Sample (~1 mg) dissolve 2. Dissolve in Anhydrous Pyridine weigh->dissolve derivatize 3. Add BSTFA & Heat (70°C) dissolve->derivatize gcms 4. Inject into GC-MS derivatize->gcms Derivatized Sample separate 5. Chromatographic Separation (DB-5ms) gcms->separate identify 6. Mass Spectrometry Identification separate->identify analyze 7. Analyze Chromatogram & Mass Spectra identify->analyze Raw Data report 8. Identify Impurities analyze->report

Caption: The required derivatization step in the GC-MS workflow.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for both structural elucidation and quantitative analysis.[4] Unlike chromatographic techniques that rely on the response factor of a detector, qNMR is a primary ratio method. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] This allows for the determination of purity without needing a specific reference standard of the analyte itself.

The Causality Behind the Method: By adding a certified internal standard of known purity and weight to a precisely weighed sample, we can use the ratio of the integrals of specific, non-overlapping signals from the analyte and the standard to calculate the absolute purity of the analyte.[5] This provides an orthogonal and often more accurate purity value than area percent chromatography.

Detailed Protocol: Quantitative ¹H NMR

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with a probe capable of producing uniform excitation over the spectral width.

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Certified internal standard with a known purity (e.g., Maleic acid, Dimethyl sulfone). The standard must have signals that do not overlap with the analyte's signals.

  • This compound sample.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

  • Accurately weigh a similar amount of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to a clean NMR tube.

NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

    • A long relaxation delay (D1) of at least 5 times the longest T1 of any signal being integrated.

    • A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

    • Ensure the 90° pulse width is accurately calibrated.

Data Processing and Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from the analyte (e.g., the vinyl protons or the methoxy protons) and a signal from the internal standard.

  • Calculate the purity using the following formula:

Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Logical Diagram: qNMR Purity Calculation

qNMR_Logic cluster_inputs Known Inputs cluster_measured Measured Data cluster_calc Calculation m_analyte Mass of Analyte (m_analyte) Ratio_m Mass Ratio (m_std / m_analyte) m_analyte->Ratio_m m_std Mass of Standard (m_std) m_std->Ratio_m P_std Purity of Standard (P_std) Result Analyte Purity (%) P_std->Result MW_analyte MW of Analyte Ratio_MW MW Ratio (MW_analyte / MW_std) MW_analyte->Ratio_MW MW_std MW of Standard MW_std->Ratio_MW N_analyte Protons in Analyte Signal (N_analyte) Ratio_N Proton Ratio (N_std / N_analyte) N_analyte->Ratio_N N_std Protons in Standard Signal (N_std) N_std->Ratio_N I_analyte Integral of Analyte Signal (I_analyte) Ratio_I Integral Ratio (I_analyte / I_std) I_analyte->Ratio_I I_std Integral of Standard Signal (I_std) I_std->Ratio_I Ratio_I->Result Ratio_N->Result Ratio_MW->Result Ratio_m->Result

Caption: The relationship of known and measured variables in qNMR purity calculation.

Comparative Summary of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity identification, or throughput.

ParameterHPLC-UVGC-MS (with Derivatization)Quantitative NMR (qNMR)
Primary Use Quantitative purity, impurity profilingIdentification of volatile impurities, orthogonal methodAbsolute quantitative purity, structural confirmation
Principle Polarity-based separationVolatility-based separation, mass analysisNuclear spin resonance, signal integration
Sample Prep Simple dissolution and filtrationComplex: Requires anhydrous conditions and heating for derivatization[3][6]Simple dissolution, requires accurate weighing
Reference Standard Required for quantification, not for area %Not strictly required for identificationRequires a certified internal standard, not the analyte itself[5]
Typical LOD/LOQ Low (e.g., ~0.05 - 0.2 µg/mL for benzoic acids)[7]Very low, high sensitivityHigher than chromatographic methods
Key Advantages High precision, robust, high throughputHigh specificity for identification (MS)High accuracy, "absolute" method, provides structural info
Key Limitations May not detect non-UV active impuritiesNot suitable for non-volatile or thermally labile compounds; derivatization adds complexityLower sensitivity, higher instrument cost, requires expertise

Potential Impurities in this compound

A thorough purity analysis requires an understanding of potential impurities that may arise during synthesis. Based on common synthetic routes for similar molecules, likely impurities include:[2][8]

  • Starting Materials: Unreacted precursors such as 2-hydroxy-3-methoxybenzoic acid or 2-hydroxy-3-methoxy-5-formylbenzoic acid.

  • Intermediates: Incomplete reaction products, such as the corresponding phosphonium salt in a Wittig reaction.[9]

  • By-products: Isomeric impurities or products from side reactions.

  • Degradation Products: Compounds formed by oxidation or polymerization of the vinyl group.

HPLC-PDA and GC-MS are excellent tools for detecting and identifying these unknown peaks. Once isolated, NMR spectroscopy is the definitive technique for elucidating their structures.[2]

Conclusion and Recommendations

For routine quality control and purity assessment of this compound, RP-HPLC with UV detection is the recommended primary technique due to its robustness, precision, and suitability for stability-indicating methods.

However, a comprehensive characterization of a new batch or reference material should employ an orthogonal approach. GC-MS should be used to screen for volatile impurities not visible by HPLC. For establishing a definitive, high-accuracy purity value for a reference standard, quantitative NMR (qNMR) is the method of choice, as it is not reliant on the availability of a pre-certified standard of the analyte itself. By combining these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the integrity of their subsequent research.

References

  • BenchChem. (2025). Gas chromatography-mass spectrometry (GC-MS) analysis of Benzoic acid, 2-(acetyloxy)-5-amino-.
  • Purity-IQ. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
  • Sigma-Aldrich. 2-hydroxy-3-methoxy-5-methylbenzoic acid | 4386-42-9.
  • National Center for Biotechnology Information. (n.d.). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). PubMed.
  • Der Pharma Chemica. (2012). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library.
  • Ghosh et al. (2014). Impurities in new drug substances, products and dosage forms: A review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • ResearchGate. (2025). Request PDF: Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS).
  • Royal Society of Chemistry. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS).
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Determining the Purity of Synthesized 4-Benzoylbenzoic Acid.
  • ECHEMI. (n.d.). How can benzoic acid be tested for purity?.
  • Scribd. (n.d.). Synthesis of 4-Vinylbenzoic Acid via Wittig Reaction.
  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products.
  • BenchChem. (2025). Identification of impurities in 3-Hydroxy-5-(methoxycarbonyl)benzoic acid synthesis.
  • ResearchGate. (2006, November 19). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid.
  • Agilent Technologies. (2011, September 1). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice.

Sources

A Comparative Guide to the UV-Vis Absorption of 2-Hydroxy-3-methoxy-5-vinylbenzoic Acid and its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid. In the absence of direct experimental data for this specific compound in publicly available literature, this guide provides a robust comparative framework. By examining the empirical UV-Vis absorption maxima (λmax) of structurally related benzoic acid derivatives, we can predict and understand the electronic transitions that govern the spectroscopic properties of the target molecule. This approach is invaluable for researchers in drug discovery and materials science for characterization, purity assessment, and quantitative analysis.

The Structural Basis of UV-Vis Absorption in Aromatic Acids

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. For aromatic compounds like benzoic acid and its derivatives, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions). The energy required for these transitions, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the nature and position of substituents on the benzene ring.[1][2]

Functional groups can be broadly categorized as either electron-donating (auxochromes) or electron-withdrawing. Auxochromes, such as hydroxyl (-OH) and methoxy (-OCH3) groups, possess non-bonding electrons that can be delocalized into the aromatic π system. This extended conjugation lowers the energy gap between the π and π* orbitals, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.[1] Conversely, electron-withdrawing groups can have a more complex influence on the spectrum.

Comparative Analysis of UV-Vis Absorption Maxima

To predict the absorption maxima of this compound, we will compare the experimental λmax values of several structurally analogous compounds. These analogs have been selected to systematically evaluate the electronic contributions of the hydroxyl, methoxy, carboxyl, and vinyl functional groups. All spectral data presented are for solutions in polar solvents like methanol or ethanol, which are commonly used for UV-Vis analysis of phenolic compounds.

Compound NameStructureKey Functional Groupsλmax (nm)Reference
Vanillic Acid 4-hydroxy-3-methoxybenzoic acid-OH, -OCH3, -COOH205, 260, 292[3]
Isovanillic Acid 3-hydroxy-4-methoxybenzoic acid-OH, -OCH3, -COOH207, 256, 295[3]
o-Vanillic Acid 2-hydroxy-3-methoxybenzoic acid-OH, -OCH3, -COOH212, 246, 303[3]
Vanillin 4-hydroxy-3-methoxybenzaldehyde-OH, -OCH3, -CHO363[4][5]
2-Methoxy-4-vinylphenol -OH, -OCH3, -CH=CH2212, 266[6]

Analysis of Substituent Effects:

  • Hydroxyl and Methoxy Groups: The presence of both hydroxyl and methoxy groups, which are strong auxochromes, leads to significant bathochromic shifts compared to unsubstituted benzoic acid. The relative positions of these groups influence the extent of this shift, as seen in the comparison between vanillic, isovanillic, and o-vanillic acids.[3]

  • Carboxylic Acid vs. Aldehyde Group: The replacement of the carboxylic acid group in vanillic acid with an aldehyde group in vanillin results in a substantial red shift of the primary absorption band to 363 nm.[4][5] This highlights the significant electronic influence of the carbonyl-containing group.

  • Vinyl Group: The introduction of a vinyl group (-CH=CH2) in 2-methoxy-4-vinylphenol extends the conjugated system. This is expected to cause a bathochromic shift relative to a similar compound without the vinyl group. The reported λmax values for 2-methoxy-4-vinylphenol are 212 nm and 266 nm.[6]

Predicted Absorption Maxima for this compound:

Based on the comparative data, we can predict the UV-Vis absorption maxima for this compound. The core structure is that of o-vanillic acid (2-hydroxy-3-methoxybenzoic acid), which exhibits absorption maxima at 212 nm, 246 nm, and 303 nm.[3] The addition of a vinyl group at the 5-position will extend the π-conjugated system. This extension of conjugation is known to cause a bathochromic shift in the absorption maxima.[2] Therefore, it is anticipated that the principal absorption bands of this compound will be shifted to slightly longer wavelengths compared to o-vanillic acid.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption maxima of this compound or related compounds, the following detailed protocol should be followed. This protocol is designed to ensure accuracy, reproducibility, and the generation of high-quality spectral data.

Materials and Equipment:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvent (e.g., methanol or ethanol)

  • The analyte of interest (e.g., this compound)

Step-by-Step Methodology:

  • Solvent Selection: Choose a spectroscopic grade solvent that dissolves the analyte and is transparent in the UV-Vis region of interest (typically 200-400 nm for these compounds). Methanol and ethanol are suitable choices for phenolic acids.

  • Preparation of Stock Solution: Accurately weigh a precise amount of the analyte (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (ideally between 0.2 and 1.0 A.U.).

  • Instrument Calibration and Blanking: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Fill both the sample and reference cuvettes with the pure solvent and perform a baseline correction (autozero) across the desired wavelength range.

  • Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place the cuvette in the sample holder.

  • Data Acquisition: Scan the sample from a high to a low wavelength (e.g., 400 nm to 200 nm). The resulting spectrum should show absorbance as a function of wavelength.

  • Determination of λmax: Identify the wavelengths at which the maximum absorbance occurs. These are the λmax values.

  • Data Analysis: If performing quantitative analysis, a calibration curve can be constructed by plotting absorbance at a specific λmax versus the concentration of the standard solutions.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Analyte dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Prepare Dilutions (Working Solutions) dissolve->dilute blank Calibrate & Blank Spectrophotometer dilute->blank measure Measure Sample Absorbance blank->measure spectrum Obtain UV-Vis Spectrum measure->spectrum lambda_max Identify λmax spectrum->lambda_max quantify Quantitative Analysis (Optional) lambda_max->quantify

Caption: Experimental workflow for determining UV-Vis absorption maxima.

Visualization of Structure-Absorption Relationships

The electronic effects of the various substituents on the benzoic acid core determine the observed UV-Vis absorption maxima. The following diagram illustrates the key structural features and their influence on the electronic transitions.

structure_absorption cluster_effects Electronic Effects BA Benzoic Acid Core (π System) LambdaMax Absorption Maxima (λmax) BA->LambdaMax π → π* Transition OH Hydroxyl (-OH) (Auxochrome) Bathochromic Bathochromic Shift (Red Shift) OH->Bathochromic OCH3 Methoxy (-OCH3) (Auxochrome) OCH3->Bathochromic Vinyl Vinyl (-CH=CH2) (Extended Conjugation) Vinyl->Bathochromic COOH Carboxylic Acid (-COOH) (Electron Withdrawing) Hypsochromic Hypsochromic Shift (Blue Shift) COOH->Hypsochromic Bathochromic->LambdaMax Increases λmax Hypsochromic->LambdaMax Decreases λmax (relative to deprotonated form)

Caption: Influence of functional groups on UV-Vis absorption maxima.

Conclusion

References

  • Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids - PMC - NIH. (2025, August 26). Retrieved from [Link]

  • Absorption spectra of standard vanillin samples obtained by the UV spectrophotometer. (2018, April 20). Figshare. Retrieved from [Link]

  • Vanillic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • A colorimetric assay for vanillin detection by determination of the luminescence of o-toluidine condensates - PMC. (2018, April 20). Retrieved from [Link]

  • Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (2025, September 1). Edinburgh Instruments. Retrieved from [Link]

  • Ultraviolet absorption spectra: Some substituted benzoic acids | Request PDF. (2025, August 8). ResearchGate. Retrieved from [Link]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021, June 11). Springer. Retrieved from [Link]

  • Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. (2011). Scientific Research Publishing. Retrieved from [Link]

  • UV/Vis scan showing an absorbance of 0.103 for 50 mg/L vanillic acid... - ResearchGate. Retrieved from [Link]

  • S6 Table. The UV-vis absorption curve data of Fig. 2 F. Spectra of standard samples from 1 µg mL−1 to 100 µg mL−1 after heating. PLOS. Retrieved from [Link]

  • (A) UV − Vis spectroscopic overlay of protocatechuic, vanillic, and gentisic acids. (B) UV - ResearchGate. Retrieved from [Link]

  • Vanillin | PDF | Spectroscopy - Scribd. Retrieved from [Link]

  • Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. Retrieved from [Link]

  • SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Redalyc. Retrieved from [Link]

  • Experimental UV spectra of benzoic acid derivatives - ResearchGate. Retrieved from [Link]

  • 2-Methoxy-4-vinylphenol. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Screening of phenolics and flavonoids using FTIR and UV-Vis: Antioxidant activity and HPLC quantification of gallic acid and ellagic acid. Journal of Ravishankar University. Retrieved from [Link]

  • Absorption spectra of standard vanillin samples obtained by the UV... - ResearchGate. Retrieved from [Link]

  • Chemical Properties of 2-Methoxy-4-vinylphenol (CAS 7786-61-0). Cheméo. Retrieved from [Link]

  • Structural (monomer and dimer), spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and solvent effect (polar and nonpolar) studies of 2-methoxy-4-vinyl phenol | Request PDF. (2025, October 23). ResearchGate. Retrieved from [Link]

  • Showing Compound 2-Methoxy-4-vinylphenol (FDB000857). FooDB. (2010, April 8). Retrieved from [Link]

  • UV spectrum of standard vanillic acid and isolated cpdE1. - ResearchGate. Retrieved from [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Retrieved from [Link]

Sources

Chromatographic Separation of Vinylbenzoic Acid Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of vinylbenzoic acid (VBA) isomers (ortho-, meta-, and para-) presents a classic chromatographic challenge: resolving compounds with identical molecular weights (148.16 g/mol ) and nearly identical pKa values (~4.2).

While the ortho- isomer is often easily resolved due to the "ortho-effect" (steric hindrance disrupting conjugation), the meta- and para- isomers possess similar hydrodynamic volumes and polarities, frequently leading to co-elution on standard C18 stationary phases.

The Verdict:

  • For Routine Purity Analysis: Reversed-Phase HPLC using Fluorinated (PFP) or Phenyl-Hexyl phases provides superior selectivity over C18.

  • For Chiral/Structural Difficulty: Beta-Cyclodextrin (

    
    -CD)  stationary phases offer the highest resolution (
    
    
    
    ) for the difficult meta/para pair via inclusion complexation.
  • For Volatile Analysis: Gas Chromatography (GC) is viable only if the analytes are derivatized (silylated) to prevent on-column polymerization and adsorption.

The Challenge: Isomeric Selectivity Mechanisms

To separate these isomers, one must exploit the subtle differences in their three-dimensional shape and electronic distribution.

IsomerStructure FeatureChromatographic Behavior
Ortho- (2-VBA) Vinyl group sterically crowds the carboxylic acid.Distinct Elution: The steric clash prevents the carboxyl group from being coplanar with the ring, reducing conjugation and altering pKa slightly. Usually elutes first or last depending on the mode.
Meta- (3-VBA) Substituents are separated; minimal steric interaction.The Problem Pair: Lacks the steric bulk of ortho and the linearity of para. Often co-elutes with para on hydrophobic phases.
Para- (4-VBA) Linear, symmetrical structure.The Problem Pair: High linearity allows for strong hydrophobic interaction, but often insufficient to distinguish from meta.
Decision Logic for Method Selection

The following decision tree outlines the optimal instrument selection based on sample constraints.

decision_tree Start Start: Sample Type Aqueous Aqueous / Biological Matrix Start->Aqueous Organic Synthetic / Polymer Precursor Start->Organic HPLC HPLC / UHPLC Aqueous->HPLC PolymerRisk Is Thermal Polymerization a Concern? Organic->PolymerRisk GC GC-MS / GC-FID (Requires Derivatization) PolymerRisk->GC No (Stable) PolymerRisk->HPLC Yes (Reactive) Selectivity Selectivity Requirement HPLC->Selectivity C18 C18 Column (Poor m/p resolution) Selectivity->C18 General Screening PFP PFP / Phenyl-Hexyl (Good m/p resolution) Selectivity->PFP Pi-Pi Interaction CD Beta-Cyclodextrin (Excellent m/p resolution) Selectivity->CD Shape Selectivity

Figure 1: Method selection matrix for vinylbenzoic acid isomers.

Method A: High-Performance Liquid Chromatography (HPLC)

Recommended for: High precision, thermally unstable samples, and preparative isolation.

Option 1: The Specialist ( -Cyclodextrin Phase)

Cyclodextrin phases work via a "host-guest" mechanism. The cavity of the cyclodextrin molecule forms inclusion complexes with the aromatic ring. The stability of this complex depends heavily on the geometry of the substituents (ortho, meta, para).

  • Mechanism: The para isomer, being linear, typically fits deeper into the CD cavity than the meta isomer, resulting in significantly different retention times.

  • Expected Resolution (

    
    ):  > 2.0 (Baseline separation).
    
Option 2: The Workhorse (PFP / Fluorinated Phase)

If CD columns are unavailable, Pentafluorophenyl (PFP) columns are the best Reversed-Phase alternative.

  • Mechanism: PFP phases offer strong

    
     interactions and dipole-dipole interactions that are sensitive to the electron density of the aromatic ring, which varies with the position of the vinyl group.
    
Comparative Data: Column Performance

Conditions: Mobile Phase 40:60 ACN:Water (0.1% Formic Acid), Flow 1.0 mL/min, UV 254nm.

Column TypeStationary PhaseOrtho SeparationMeta/Para Resolution (

)
Tailing Factor (

)
C18 (Standard) OctadecylsilaneGood< 0.8 (Co-elution)1.2 - 1.5
PFP PentafluorophenylExcellent1.5 - 1.81.0 - 1.2

-Cyclodextrin
Beta-CDExcellent> 2.2 1.1

Method B: Gas Chromatography (GC)

Recommended for: Volatile impurity profiling, complex mixtures. Critical Warning: Vinylbenzoic acids are susceptible to thermal polymerization in the injector port. You must derivatize the sample.

The Derivatization Protocol (TMS Esterification)

Direct injection of free carboxylic acids leads to peak tailing (adsorption on active sites) and dimerization. We convert the acid to a Trimethylsilyl (TMS) ester.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

  • Inhibitor: BHT (Butylated hydroxytoluene) at 100 ppm (prevents vinyl polymerization).

Workflow:

  • Dissolve 5 mg sample in 1 mL solvent (with inhibitor).

  • Add 100

    
    L BSTFA.
    
  • Incubate at 60°C for 30 mins.

  • Inject 1

    
    L into GC.
    

Detailed Experimental Protocol (HPLC)

This protocol utilizes a PFP (Pentafluorophenyl) column, as it balances cost, durability, and resolution better than CD columns for routine labs.

Reagents & Equipment
  • Instrument: HPLC with PDA/UV detector (Agilent 1200/1260 or Waters Alliance).

  • Column: Kinetex F5 or equivalent PFP column (150 x 4.6 mm, 2.6

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7 to suppress ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Sample Diluent: 50:50 Water:Methanol.

Instrumental Parameters
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Strict control required; selectivity is temp-dependent).

  • Detection: 254 nm (primary), 280 nm (secondary).

  • Gradient:

Time (min)% Mobile Phase BDescription
0.020Initial equilibration
15.060Linear gradient
16.095Wash
18.095Hold
18.120Re-equilibration
23.020Ready for next injection
Experimental Workflow Visualization

workflow Sample Sample Preparation (1 mg/mL in MeOH) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (5 µL) Filter->Inject System HPLC System Setup (PFP Column, 30°C) Equil Equilibration (20% ACN, 10 min) System->Equil Equil->Inject Separation Gradient Separation (20-60% ACN) Inject->Separation Detect UV Detection (254 nm) Separation->Detect

Figure 2: Step-by-step HPLC workflow for VBA separation.

Scientific Validation & Troubleshooting

Causality of Choices
  • Acidic Mobile Phase: The pKa of vinylbenzoic acid is ~4.2. We use 0.1% Formic Acid (pH ~2.7) to keep the analyte protonated (

    
    ). If the pH is near the pKa, the analyte splits between ionized (
    
    
    
    ) and neutral (
    
    
    ) forms, causing split peaks or severe tailing.
  • Temperature Control: Separations on PFP and CD phases are entropy-driven. Fluctuations of

    
    C can cause peak shifting. A column oven is mandatory.
    
  • Inhibitor Use: In GC, the vinyl group is reactive. Without BHT (radical scavenger), the high inlet temp (250°C) can initiate polymerization, fouling the liner and ghosting peaks.

Self-Validating System Suitability Criteria

Before running unknown samples, ensure the system meets these metrics:

  • Resolution (

    
    ):  Between meta and para > 1.5.
    
  • Tailing Factor (

    
    ):  < 1.3 for all peaks (indicates successful ionization suppression).
    
  • Retention Time Precision: < 0.5% RSD over 5 injections.

References

  • Waters Corporation. "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns." Waters Application Notes.

  • Shimadzu. "Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns." Shimadzu Technical Reports.

  • Sielc Technologies. "Separation of Vinylbenzoic acid on Newcrom R1 HPLC column." Sielc Applications.

  • MTC USA. "Isomers and Recommended HPLC Columns for Effective Separation." MicroSolv Tech Resources.

  • Guidechem. "4-Vinylbenzoic acid Properties and pKa Data."

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-3-methoxy-5-vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid. As this specific compound is a substituted aromatic carboxylic acid, its handling and disposal procedures are informed by the known hazards of similar benzoic acid derivatives and overarching regulatory frameworks. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Based on data from structurally similar compounds like 4-hydroxy-3-methoxybenzoic acid and other benzoic acid derivatives, this compound should be handled as a substance that can cause significant irritation.[1][2][3]

Immediate Actions & Required Personal Protective Equipment (PPE)

The first step in any disposal process is to ensure personal safety. Always handle this compound within a well-ventilated area or a chemical fume hood.[2][4][5]

Hazard ClassificationRequired PPE & Safety MeasuresRationale
Skin Corrosion/Irritation Nitrile Gloves: Inspect for integrity before use.[2] Lab Coat/Protective Clothing: To prevent skin exposure.[1]Direct contact may cause skin irritation.[1][2][3][4] Contaminated clothing must be removed and washed before reuse.[2][3]
Serious Eye Damage/Irritation Safety Goggles/Glasses: Must be worn at all times.[1][6] Eyewash stations should be readily accessible.[5]The compound is expected to be a serious eye irritant.[1][2][3][4] In case of contact, rinse cautiously with water for several minutes.[1][4]
Potential Inhalation Hazard Use in a Ventilated Area: Avoid breathing dust or creating dust clouds.[1][2][4]Inhalation may cause respiratory irritation.[2] If inhaled, remove the person to fresh air.[1][4]
Potential Ingestion Hazard No Eating/Drinking in Lab: Wash hands thoroughly after handling.[1][2][7]The substance may be harmful if swallowed.[1][2][4]

The Core Disposal Principle: Prohibited Actions

To prevent environmental contamination and ensure regulatory compliance, certain disposal methods are strictly forbidden. Improper disposal can lead to significant environmental damage and substantial fines under regulations like the Resource Conservation and Recovery Act (RCRA).[8]

  • DO NOT dispose of this compound down the sink or into any sewer system.[7][8]

  • DO NOT discard in the regular trash.[8] This compound must be treated as hazardous chemical waste.[7][9]

  • DO NOT allow the chemical to enter the environment.[3][10]

  • DO NOT use evaporation in a fume hood as a disposal method.[11]

Standard Operating Procedure (SOP) for Chemical Waste Disposal

The proper disposal of this compound follows the universal protocol for laboratory chemical waste. This involves systematic collection, secure storage in a designated area, and transfer to a licensed disposal facility via your institution's Environmental Health and Safety (EHS) office.[9][12]

Step 1: Waste Collection
  • Select a Compatible Container: Use a sturdy, leak-proof container that is chemically compatible with acidic solids. Polyethylene or glass containers are suitable.[6][12][13] The original product container is often the best choice.[11][14]

  • Collect the Waste: Carefully transfer the solid waste into the designated container. If dealing with trace amounts in a container (e.g., an "empty" bottle), the first rinse with a solvent must be collected and treated as hazardous waste.[15] For highly toxic materials, the first three rinses must be collected.[15]

  • Keep Incompatibles Separate: Never mix different waste streams. Store this acidic waste separately from bases, oxidizing agents, and reactive metals.[16][17]

Step 2: Labeling the Waste Container

Proper labeling is a critical regulatory requirement and ensures safe handling by EHS personnel.[9][12]

  • Affix a "Hazardous Waste" Label: The label must be securely attached to the container.[12][13]

  • Identify Contents Clearly: Write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[12] If it is a mixture, list all components and their approximate percentages.[12][13]

Step 3: Storage in a Satellite Accumulation Area (SAA)

A Satellite Accumulation Area (SAA) is a designated location at or near the point of waste generation and under the control of laboratory personnel.[9][12][16]

  • Designate the SAA: Store the waste container in your lab's designated SAA.

  • Keep Containers Closed: The waste container must be securely sealed at all times, except when adding waste.[12][13] Do not leave a funnel in the container.[12]

  • Utilize Secondary Containment: Place the container in a secondary bin to contain any potential leaks.[15]

  • Adhere to Storage Limits: Regulations limit the amount of waste that can be stored in an SAA to a maximum of 55 gallons (or one quart for acutely toxic waste).[9] Containers must be removed within one year, or within three days once full.[16]

Step 4: Arranging for Disposal
  • Request Pickup: Once the container is nearly full (e.g., 90% capacity), complete and submit a chemical waste pickup request form to your institution's EHS department.[12][13]

  • Professional Disposal: The EHS office will collect the waste and transfer it to a licensed hazardous waste disposal company, ensuring it is managed in accordance with EPA and local regulations.[9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_pickup Final Disposal start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Leak-Proof Container ppe->container collect Transfer Waste to Container container->collect label_waste Affix 'Hazardous Waste' Label collect->label_waste prohibited Prohibited Actions: - No Sink Disposal - No Regular Trash - No Evaporation collect->prohibited identify_contents List Full Chemical Name & Percentages label_waste->identify_contents store_saa Store Sealed Container in SAA (Secondary Containment) identify_contents->store_saa check_full Container Full? store_saa->check_full check_full->store_saa No request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes end EHS Collects for Licensed Disposal request_pickup->end

Caption: Workflow for compliant disposal of chemical waste.

Waste Minimization Strategies

A core principle of modern laboratory management is waste minimization.[9] Reducing the volume of chemical waste is not only environmentally responsible but also cost-effective.

  • Order Appropriately: Purchase the smallest quantity of the chemical necessary for your research needs.[9]

  • Maintain Inventory: Keep an accurate inventory of chemicals to avoid redundant purchases.[9]

  • Share Resources: Offer surplus chemicals to other labs before designating them as waste.[9]

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is key.

  • In Case of a Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or you are not trained to handle it, contact your EHS office immediately.[7]

    • For minor spills, wear your full PPE, moisten the spilled material or use a HEPA-filter vacuum to prevent dust from becoming airborne, and carefully clean it up.[7]

    • Place all cleanup materials into a sealed, properly labeled hazardous waste container for disposal.[7]

    • Ventilate and wash the area after the cleanup is complete.[7]

  • In Case of Exposure:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][4]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][4]

    • Inhalation: Move to fresh air. If symptoms occur, get medical attention.[1]

    • Ingestion: Clean mouth with water and seek medical attention.[1]

The Regulatory Framework

In the United States, the management of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[8][9] These regulations establish a "cradle-to-grave" system, meaning that hazardous waste is tracked from the moment it is generated until its final, safe disposal.[9] Academic laboratories often operate under specific provisions, such as Subpart K or Satellite Accumulation Area (SAA) rules, which provide a framework for safely managing smaller quantities of waste in a laboratory setting.[8][18] Adherence to the procedures in this guide will ensure your laboratory remains in compliance with these critical federal and state regulations.

References

  • Hazardous Substance Fact Sheet for Benzoic Acid. (N.D.). New Jersey Department of Health.[Link]

  • Laboratory Waste Management Guidelines. (2020). Environmental Health and Safety Office.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.[Link]

  • Hazardous Chemical Waste Management Guidelines. (N.D.). Columbia University Research.[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (N.D.). Central Washington University.[Link]

  • Safety Data Sheet for 2-Hydroxy-3-methylbenzoic acid. (N.D.). Carl ROTH.[Link]

  • Hazardous Waste Disposal Guide. (N.D.). Dartmouth College Environmental Health and Safety.[Link]

  • Safety Data Sheet for Benzoic acid. (2024). PENTA.[Link]

  • Safety Data Sheet for Benzoic acid AGR. (2023). Labbox.[Link]

  • Guidelines for Hazardous Waste Disposal. (N.D.). University of Rochester.[Link]

  • Chemical Waste Disposal Procedures. (N.D.). Virginia Tech Environmental Health and Safety.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency.[Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. (2023). KHA.[Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (N.D.). A-Lined.[Link]

  • Chemical Compatibility and Storage Guidelines. (2022). REDA Safe.[Link]

  • Hazardous Waste Disposal Guide. (2015). Northwestern University Office for Research Safety.[Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? (2024). U.S. Chemical Storage.[Link]

  • Understanding OSHA Chemical Storage Requirements. (N.D.). PolyStar Containment.[Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.[Link]

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A Researcher's Guide to the Safe Handling of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following recommendations are based on the hazard profiles of compounds such as 2-hydroxy-3-methoxybenzaldehyde, various isomers of hydroxy- and methoxy-benzoic acids, and other substituted benzoic acids. These analogs consistently indicate risks of skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4][5][6][7]

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with handling solid aromatic carboxylic acids like 2-Hydroxy-3-methoxy-5-vinylbenzoic acid are exposure to the powdered form through inhalation and direct contact with skin and eyes. Therefore, a multi-layered PPE approach is crucial.

Core PPE Requirements

Protection TypeEquipmentSpecifications and Use Case
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with Side Shields and a Face ShieldGoggles are mandatory to protect against splashes.[1] A face shield should be worn over them when handling larger quantities or during procedures with a higher risk of dust generation.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1] It is imperative to check the glove manufacturer's compatibility chart for breakthrough times. Contaminated gloves should be disposed of immediately.[1][8]
Body Protection Laboratory CoatA standard lab coat is necessary to prevent incidental skin contact.[1] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[1]
Respiratory Protection NIOSH-approved RespiratorA respirator with a particulate filter (N95 or higher) is recommended when handling the solid compound outside of a chemical fume hood or if dust is likely to be generated.[1] All respirator use must be in accordance with a documented respiratory protection program.
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize exposure risks and ensure the integrity of your experiments.

Engineering Controls

Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and a safety shower must be readily accessible in the immediate work area.[9][10]

Step-by-Step Handling Protocol

  • Preparation: Before beginning any work, ensure all necessary PPE is in good condition and readily available. Review this guide and any available safety information for similar compounds.

  • Weighing: Conduct all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to control dust.[1] Use appropriate tools like spatulas to handle the solid.[1]

  • Solution Preparation: When dissolving the solid, slowly add it to the solvent to prevent splashing. Perform this task within a fume hood.

  • Post-Handling: After handling, wash your hands thoroughly, even if gloves were worn.[2][11] Decontaminate the work area and any equipment used.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Workflow cluster_setup Experimental Setup cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling 2-Hydroxy-3-methoxy- 5-vinylbenzoic acid weighing Weighing Solid start->weighing dissolving Dissolving in Solvent start->dissolving reaction Use in Reaction start->reaction fume_hood Work in Fume Hood weighing->fume_hood respirator N95 Respirator (if dust is likely) weighing->respirator dissolving->fume_hood reaction->fume_hood gloves Nitrile/Neoprene Gloves fume_hood->gloves goggles Chemical Goggles + Face Shield gloves->goggles lab_coat Lab Coat goggles->lab_coat

Caption: PPE selection workflow for handling this compound.

Disposal Plan

Proper disposal is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables like gloves and weighing paper, in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[12] Do not pour it down the drain.[2][13] Follow all local, state, and federal regulations for chemical waste disposal.

The following flowchart outlines the proper disposal procedure.

Disposal_Workflow start End of Experiment with This compound collect_waste Collect all contaminated solid and liquid waste start->collect_waste label_container Use a dedicated, sealed, and clearly labeled waste container collect_waste->label_container store_waste Store waste container in a designated satellite accumulation area label_container->store_waste disposal_request Arrange for pickup by an approved chemical waste handler store_waste->disposal_request

Caption: Disposal workflow for this compound waste.

By adhering to these guidelines, you can work safely and confidently with this compound, ensuring both your personal safety and the integrity of your research.

References

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager. (2026, January 26).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Personal protective equipment for handling 3-(2-Chloropyrimidin-4-yl)benzoic acid - Benchchem.
  • Benzoic acid - Apollo Scientific.
  • Benzoic Acid - Velsicol.
  • Benzoic acid - SAFETY DATA SHEET. (2018, January 17).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, February 8).
  • Safety Data Sheet - Bio. (2013, September 9).
  • 2-Hydroxy-3-methoxybenzaldehyde - Apollo Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14).
  • SAFETY DATA SHEET - TCI Chemicals.
  • 2-HYDROXYBENZOIC ACID (D6, 97%) - Safety Data Sheet - Cambridge Isotope Laboratories. (2018, June 12).
  • 2-Methoxybenzoic acid - Synquest Labs.
  • Safety Data Sheet: 2-Hydroxy-3-methylbenzoic acid - Carl ROTH.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 27).
  • 2-Hydroxy-3-methoxybenzoic acid 97 877-22-5 - MilliporeSigma.
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs - Unodc.
  • 2-hydroxy-3-methoxy-5-methylbenzoic acid | 4386-42-9 - Sigma-Aldrich.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.